molecular formula C12H9F B1329890 3-Fluorobiphenyl CAS No. 2367-22-8

3-Fluorobiphenyl

Cat. No.: B1329890
CAS No.: 2367-22-8
M. Wt: 172.2 g/mol
InChI Key: MRCAAFFMZODJBP-UHFFFAOYSA-N
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Description

3-Fluorobiphenyl is a useful research compound. Its molecular formula is C12H9F and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAAFFMZODJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178336
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
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Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-22-8
Record name 3-Fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl, 3-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178336
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Foundational & Exploratory

3-Fluorobiphenyl CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Fluorobiphenyl for Researchers and Drug Development Professionals

Introduction

This compound is an organofluorine compound that belongs to the class of halogenated aromatic hydrocarbons. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of this compound, including its core properties, synthesis protocols, analytical methods, and its relevance in the field of drug discovery.

Core Properties and Identification

The fundamental properties of this compound are summarized below. Its unique identifiers are crucial for regulatory compliance, procurement, and literature searches.

Chemical and Physical Data
PropertyValueSource
CAS Number 2367-22-8[3]
Molecular Formula C12H9F[3]
Molecular Weight 172.20 g/mol [3][4]
IUPAC Name 1-fluoro-3-phenylbenzene
Melting Point 26-27 °C[3]
Boiling Point 153-154 °C (at 50 Torr)[3]
Density 1.2874 g/cm³ (at 18 °C)[3]
InChI Key MRCAAFFMZODJBP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)F
Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

Precautionary Measures:

  • Prevention: Avoid breathing dust, fumes, or vapors.[5][6] Use only in well-ventilated areas.[5][6] Wear protective gloves, clothing, and eye/face protection.[5][7] Wash skin thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored at room temperature.[3]

  • Spills: For spills, clean up immediately, avoiding dust generation.[5] Use dry clean-up procedures and place material in a sealed, labeled container for disposal.[5]

Synthesis and Experimental Protocols

The synthesis of fluorinated biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is highly versatile for forming carbon-carbon bonds.[1]

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a fluorinated biphenyl compound.

G Figure 1: General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Application A Reactants (Aryl Halide + Boronic Acid) B Suzuki-Miyaura Coupling Reaction A->B C Crude Product Extraction B->C D Column Chromatography C->D E Structural Elucidation (NMR, MS) D->E F Purity & Property Analysis E->F G Application in Drug Discovery F->G

Caption: A generalized workflow from synthesis to application for fluorinated biphenyls.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a generalized method adapted from the synthesis of similar fluorinated biphenyl compounds.[8] It describes the coupling of 3-fluorophenylboronic acid with a suitable aryl halide.

G Figure 2: Suzuki-Miyaura Coupling Reaction reactant1 3-Fluorophenylboronic Acid catalyst Pd(PPh₃)₄ Catalyst + Base (K₃PO₄) reactant1->catalyst reactant2 Aryl Halide (e.g., Bromobenzene) reactant2->catalyst product This compound catalyst->product

Caption: The core components of the Suzuki-Miyaura reaction for this compound synthesis.

Methodology:

  • Reactant Preparation: In a pressure tube, combine 3-fluorophenylboronic acid (1.5 equivalents), an aryl halide (e.g., bromobenzene, 1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 1.5 equivalents).[8]

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).[8] Add a degassed solvent mixture, typically water and dioxane in a 1:3 v/v ratio.[8]

  • Reaction Execution: Seal the pressure tube and heat the mixture at approximately 105 °C for 8-10 hours.[8]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product via column chromatography on silica gel, using a solvent system such as n-hexane and ethyl acetate to yield pure this compound.[8]

Analytical Methods

Proper analytical methods are essential for confirming the identity, purity, and concentration of this compound. For volatile, thermally stable compounds, gas chromatography is generally preferred.[9]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like methanol or isopropanol.[9] Create a series of calibration standards by serially diluting the stock solution to establish a concentration curve.[9]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Acquire in full scan mode to confirm identity or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification.[9]

  • Analysis: Inject the prepared standards and samples. Identify the this compound peak by its retention time and mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Relevance in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of fluorine can be a critical strategy to overcome common drug development hurdles.

Key Roles of Fluorine in Drug Design:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site that is prone to hydroxylation can significantly increase a drug's metabolic half-life and oral bioavailability.[1][2]

  • Modulating Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and dipole moment.[1][2] These modifications can fine-tune how a drug candidate interacts with its target receptor, potentially improving binding affinity and selectivity.

  • Enhancing Membrane Permeability: Increasing lipophilicity through fluorination can improve a compound's ability to cross cellular membranes, which is particularly important for enhancing tissue penetration, including into the central nervous system (CNS).[2]

Derivatives of fluorobiphenyl, such as flurbiprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, analogs of flurbiprofen have been investigated for their potential in treating various cancers, including lung, pancreatic, and head and neck cancers.[12] The presence of the fluorobiphenyl moiety is central to the therapeutic activity of these compounds. Approximately 20% of all pharmaceutical products contain fluorine, underscoring its importance in the industry.[13]

References

An In-depth Technical Guide to the Synthesis of 3-Fluorobiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluorobiphenyl, a valuable building block in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki cross-coupling reaction. This document details experimental protocols, presents a comparative analysis of reaction components, and offers visualizations of the reaction mechanism and experimental workflow.

Introduction to Suzuki Coupling for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary retrosynthetic routes are commonly employed: the coupling of 1-bromo-3-fluorobenzene with phenylboronic acid, or the reaction of 3-fluorophenylboronic acid with a phenyl halide (commonly bromobenzene). The choice of route may depend on the commercial availability and cost of the starting materials.

The presence of the fluorine atom in the biphenyl scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a key intermediate in the development of pharmaceuticals and functional materials.

Core Reaction Components and Their Impact

The success of the Suzuki coupling for synthesizing this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. This section provides a comparative summary of these components based on reported literature.

Palladium Catalysts and Ligands

Palladium complexes are the most common catalysts for Suzuki couplings. The choice of ligand coordinated to the palladium center is crucial as it influences the catalyst's stability, activity, and selectivity.

Catalyst SystemLigandReactantsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Triphenylphosphine1-bromo-3,4-difluorobenzene and arylboronic acidsDioxane/WaterK₃PO₄1058.5~78[1]
G-COOH-Pd-10None (heterogeneous)1-bromo-3-fluorobenzene and 4-fluorophenylboronic acidDMF/WaterK₂CO₃703-8High Conversion[2][3][4]
G-COOH-Pd-10None (heterogeneous)1-bromo-3-fluorobenzene and 4-fluorophenylboronic acidDMF/WaterK₂CO₃1103-8High Conversion[2][3][4]
PdCl₂(dppf)dppfFictionalized DataDMFCs₂CO₃90894[5]
Pd(OAc)₂PPh₃1-bromo-4-(trichloromethyl)benzene and phenylboronic acidToluene/Ethanol/WaterK₂CO₃8012-24-[5]

Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for the synthesis of this compound may vary.

Bases

The base plays a critical role in the transmetalation step of the catalytic cycle by activating the organoboron species. The choice of base can significantly affect the reaction rate and yield.

BaseReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
K₃PO₄1-bromo-3,4-difluorobenzene and arylboronic acidsPd(PPh₃)₄Dioxane/Water1058.5~78[1]
K₂CO₃1-bromo-3-fluorobenzene and 4-fluorophenylboronic acidG-COOH-Pd-10DMF/Water70-1103-8High Conversion[2][3][4]
Na₂CO₃Aryl halides and arylboronic acids[PdCl₂(NH₂CH₂COOH)₂]WaterRT1.589-99[6]
Cs₂CO₃Fictionalized DataPdCl₂(dppf)DMF90894[5]
KOHBromobenzene and Phenylboronic AcidNHC-Pd(II) complexesWater/2-propanol820.571-80[7]
Solvents

The solvent system influences the solubility of the reactants and catalyst, and can also play a role in the reaction mechanism. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic components.

Solvent SystemReactantsCatalystBaseTemp. (°C)Time (h)Yield (%)Reference
Dioxane/Water (3:1)1-bromo-3,4-difluorobenzene and arylboronic acidsPd(PPh₃)₄K₃PO₄1058.5~78[1]
DMF/Water (95:5)1-bromo-3-fluorobenzene and 4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃70-1103-8High Conversion[2][3][4]
WaterAryl halides and arylboronic acids[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃RT1.589-99[6]
Toluene/Ethanol/Water1-bromo-4-(trichloromethyl)benzene and phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃8012-24-[5]
Methanol/Water (3:2)Bromobenzene and phenylboronic acidTbPo-Pd(II)NaOH--96.3[8]

Detailed Experimental Protocols

This section provides two detailed experimental protocols for the synthesis of this compound via Suzuki coupling.

Protocol 1: Synthesis of this compound from 1-Bromo-3-fluorobenzene and Phenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of fluorinated biphenyls.[1]

Materials:

  • 1-bromo-3-fluorobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • In a pressure tube, add 1-bromo-3-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

  • Add a mixture of 1,4-dioxane and water (3:1 v/v ratio).

  • Seal the pressure tube and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture at 105 °C for 8.5 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford pure this compound.

Protocol 2: Green Synthesis of this compound in Water

This protocol is based on a general method for Suzuki coupling in an aqueous medium at room temperature.[6]

Materials:

  • 1-bromo-3-fluorobenzene or bromobenzene

  • Phenylboronic acid or 3-fluorophenylboronic acid

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, prepare a mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • After 1.5 hours, a precipitate of the product should form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic impurities.

  • The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (this compound) Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound via Suzuki coupling.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: Aryl Halide Arylboronic Acid Catalyst_Base Add Catalyst and Base Reactants->Catalyst_Base Solvent Add Solvent Catalyst_Base->Solvent Inert_Atmosphere Purge with Inert Gas Solvent->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Quenching Quench Reaction Heating->Quenching Reaction Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Pure this compound

Caption: General experimental workflow for Suzuki coupling synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The reaction conditions can be tailored by carefully selecting the palladium catalyst, ligand, base, and solvent to achieve high yields and purity. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective production of this important fluorinated building block. Further optimization of reaction parameters may be necessary depending on the specific scale and desired purity of the final product.

References

An In-depth Technical Guide to 3-Fluorobiphenyl: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobiphenyl, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and a representative synthetic protocol. A thorough analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in its identification and characterization. Furthermore, the guide explores the significance of the fluorobiphenyl scaffold in drug discovery, contextualizing the potential applications of this compound and its derivatives.

Molecular Structure and Chemical Formula

This compound is an organic compound consisting of two phenyl rings linked by a carbon-carbon single bond, with a single fluorine atom substituted at the meta-position of one of the phenyl rings.

Chemical Formula: C₁₂H₉F[1]

IUPAC Name: 1-fluoro-3-phenylbenzene[1]

CAS Number: 2367-22-8[1]

Molecular Weight: 172.20 g/mol [1]

Below is a 2D representation of the molecular structure of this compound.

2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₁₂H₉F[1]
Molecular Weight 172.20 g/mol [1]
Appearance Colorless to light yellow liquid or solid
Melting Point Not specified
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solvents such as CDCl₃[2]
XLogP3 4.1[1]

Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

General Reaction Scheme

Suzuki_Miyaura_Coupling A 3-Bromofluorobenzene C This compound A->C Pd Catalyst, Base B Phenylboronic Acid B->C

Suzuki-Miyaura Coupling for this compound Synthesis
Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions of fluorinated aryl halides.[3][4]

Materials:

  • 3-Bromofluorobenzene (1 equivalent)

  • Phenylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

Procedure:

  • To a reaction vessel, add 3-bromofluorobenzene, phenylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis_Workflow start Start reactants Combine Reactants: 3-Bromofluorobenzene Phenylboronic Acid Pd Catalyst, Base Solvent start->reactants degas Degas with Inert Gas reactants->degas heat Heat and Stir (80-100°C, 4-24h) degas->heat workup Aqueous Workup (Extraction) heat->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Experimental Workflow for Suzuki-Miyaura Synthesis

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [2]

  • δ 7.62-7.59 (m, 2H): These signals correspond to the ortho-protons of the unsubstituted phenyl ring.

  • δ 7.50-7.46 (m, 2H): These signals are attributed to the meta-protons of the unsubstituted phenyl ring.

  • δ 7.43-7.38 (m, 3H): This multiplet includes the para-proton of the unsubstituted phenyl ring and two protons on the fluorinated ring.

  • δ 7.34-7.31 (m, 1H): This signal corresponds to a proton on the fluorinated ring.

  • δ 7.09-7.04 (m, 1H): This multiplet is assigned to the proton ortho to the fluorine atom.

¹³C NMR (100 MHz, CDCl₃): [2]

  • δ 163.2 (d, J(C-F) = 243.9 Hz): This doublet with a large coupling constant is characteristic of the carbon atom directly bonded to the fluorine atom (C-F).

  • Other aromatic carbons will appear in the region of δ 114-143 ppm , with smaller C-F coupling constants for the carbons on the fluorinated ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H and C=C stretching, as well as a strong C-F stretching vibration.

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H StretchMedium
1600-1450Aromatic C=C StretchMedium to Strong
~1250C-F StretchStrong
900-690Aromatic C-H Bend (Out-of-plane)Strong
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 172. The fragmentation pattern will be influenced by the stability of the biphenyl system and the presence of the fluorine atom.

Expected Fragmentation:

  • m/z 172 (M⁺): Molecular ion.

  • m/z 171 ([M-H]⁺): Loss of a hydrogen atom.

  • m/z 152 ([M-HF]⁺): Loss of hydrogen fluoride.

  • m/z 151 ([M-H-F]⁺): Loss of a hydrogen and a fluorine atom.

  • m/z 76 ([C₆H₄]⁺): Benzene-related fragment.

Mass_Fragmentation M [C₁₂H₉F]⁺˙ m/z = 172 M_H [C₁₂H₈F]⁺ m/z = 171 M->M_H - H• M_HF [C₁₂H₈]⁺˙ m/z = 152 M->M_HF - HF C6H4 [C₆H₄]⁺˙ m/z = 76 M->C6H4 Ring Cleavage M_H_F [C₁₂H₇]⁺ m/z = 151 M_H->M_H_F - F•

Proposed Mass Spectrometry Fragmentation Pathway

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom can improve metabolic stability, binding affinity, and membrane permeability.[5][6]

The this compound scaffold is a valuable building block in the design of new therapeutic agents. While specific biological activities of this compound itself are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, the fluorobiphenyl moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[7]

The introduction of a fluorine atom at the 3-position can influence the molecule's conformation and electronic properties, which in turn can affect its interaction with biological targets. Researchers often utilize the this compound core to synthesize libraries of compounds for screening against various diseases, including cancer, inflammation, and infectious diseases. The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position and thereby prolonging the drug's half-life.

Drug_Discovery_Logic cluster_properties Enhanced Properties scaffold This compound Scaffold derivatization Chemical Derivatization scaffold->derivatization prop1 Metabolic Stability scaffold->prop1 prop2 Binding Affinity scaffold->prop2 prop3 Lipophilicity scaffold->prop3 library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Role of this compound Scaffold in Drug Discovery

Conclusion

This compound is a synthetically accessible and versatile molecule with a well-defined structure and characteristic spectroscopic properties. Its utility as a building block in medicinal chemistry is underscored by the advantageous effects of fluorine substitution in drug design. This technical guide provides foundational knowledge for researchers working with this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 3-Fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Fluorobiphenyl (CAS No. 2367-22-8), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by established experimental protocols.

Core Molecular Properties

This compound possesses the molecular formula C₁₂H₉F and a molecular weight of approximately 172.20 g/mol .[1] Its structure consists of two phenyl rings linked by a single bond, with a fluorine atom substituted at the meta-position of one ring. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the protons on the fluorine-bearing ring will show additional complexity due to coupling with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For fluorinated biphenyls, the carbon atoms directly bonded to fluorine exhibit a large coupling constant (¹Jcf), resulting in a doublet. The chemical shifts of the aromatic carbons typically appear in the range of 110-145 ppm. For comparison, in the related compound 3,3'-difluorobiphenyl, carbon signals are observed in this region.[2]

¹⁹F NMR Spectroscopy

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic)7.0 - 7.6m-
¹³C (Aromatic)110 - 145d, m¹Jcf (for C-F)
¹⁹F-110 to -120m-

Note: Predicted values are based on data from isomeric and related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C ring stretch
~1250StrongC-F stretch
900 - 675StrongAromatic C-H out-of-plane bend

The presence of a strong absorption band around 1250 cm⁻¹ is particularly indicative of the C-F bond. The pattern of out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound. Common fragmentation patterns for biphenyl compounds involve the loss of the substituent and cleavage of the biphenyl ring structure.

Table 3: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
172High[M]⁺ (Molecular Ion)
152Moderate[M - HF]⁺
151Moderate[M - F - H]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width of approximately 12 ppm, using 16-32 scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of about 220 ppm, using 1024 or more scans, and a relaxation delay of 2-5 seconds.

    • ¹⁹F NMR: Acquire with proton decoupling, using an appropriate spectral window for aromatic fluorine compounds.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be subtracted.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A flowchart illustrating the general workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobiphenyl is a fluorinated aromatic organic compound that belongs to the class of biphenyls. The introduction of a fluorine atom onto the biphenyl scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in various fields, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant chemical pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in different environments and for its application in research and development.

General Properties
PropertyValueSource
Molecular Formula C₁₂H₉F--INVALID-LINK--
Molecular Weight 172.20 g/mol --INVALID-LINK--
IUPAC Name 1-fluoro-3-phenylbenzene--INVALID-LINK--
CAS Number 2367-22-8--INVALID-LINK--
Physical Description Solid or liquid at room temperature.--INVALID-LINK--
Tabulated Physical and Chemical Data
PropertyValueConditions
Melting Point 26-27 °C-
Boiling Point 153-154 °Cat 50 Torr
Density 1.2874 g/cm³at 18 °C
Solubility Insoluble in water; Soluble in alcohol and ether.-
Vapor Pressure Data not available for this compound. For 4-Fluorobiphenyl: 0.00901 mmHg.[1]-
Refractive Index Data not available for this compound. For 4-Fluorobiphenyl: n20/D 1.5200.[2]20 °C
XLogP3 4.1--INVALID-LINK--

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectra are best viewed in their original sources, the following provides an overview of available spectral information.

  • ¹⁹F NMR: Spectra are available and have been recorded.[3]

  • Infrared (IR) Spectroscopy: IR spectra for isomeric fluorobiphenyls are available, showing characteristic peaks for aromatic C-H stretching and C=C bond vibrations.[1]

  • Mass Spectrometry: The monoisotopic mass of this compound is 172.068828449 Da.[3] Mass spectra of isomeric fluorobiphenyls show a prominent molecular ion peak at m/z 172.[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Experimental Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of fluorinated biphenyls.[6][7][8][9][10]

Materials:

  • 3-Bromofluorobenzene or 3-Iodofluorobenzene (1.0 equiv)

  • Phenylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed palladium complex, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizations

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow reagents Reactants: 3-Halofluorobenzene Phenylboronic Acid Base (e.g., K2CO3) reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel catalyst Catalyst: Pd(0) source (e.g., Pd(PPh3)4) catalyst->reaction_vessel solvent Solvent: (e.g., Dioxane/Water) solvent->reaction_vessel heating Heating (80-110 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Inhibition of HIV Reverse Transcriptase

Fluorinated biphenyl derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[11][12][13][14] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme that inhibits its function, thereby preventing the conversion of viral RNA to DNA.

HIV_RT_Inhibition cluster_RT HIV Reverse Transcriptase active_site Active Site viral_dna Viral DNA (synthesis blocked) active_site->viral_dna Inhibits polymerization nrti_pocket NNRTI Binding Pocket nrti This compound (NNRTI) nrti->nrti_pocket Binds to allosteric site viral_rna Viral RNA viral_rna->active_site dntps dNTPs dntps->active_site

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by an NNRTI.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the biphenyl scaffold has marked a pivotal advancement in medicinal chemistry and materials science. This in-depth technical guide traces the historical milestones in the discovery and synthesis of fluorinated biphenyls, from early coupling reactions to modern catalytic methods. It provides a comprehensive overview of their synthesis, key experimental protocols, and the profound impact of fluorination on their biological activity and physicochemical properties. By leveraging fluorine's unique attributes—high electronegativity, small size, and the ability to modulate metabolic stability and binding affinity—researchers have unlocked a vast chemical space, leading to the development of potent therapeutics and advanced materials. This guide offers detailed experimental procedures, quantitative biological and physical data, and visual representations of synthetic workflows to support and inspire further innovation in this dynamic field.

A Historical Perspective: From Classical Couplings to Modern Marvels

The journey to fluorinated biphenyls began with the broader history of biphenyl synthesis, which dates back to the 19th century. Early methods, while foundational, were often harsh and limited in scope.

  • The Dawn of Biphenyl Synthesis: The history of biphenyl chemistry can be traced back over 160 years.[1] In 1855, Wurtz pioneered C(sp³)–C(sp³) bond formation through a sodium-mediated coupling of alkyl halides.[1] This was extended by Fittig in 1862 to include the coupling of aryl halides, laying the groundwork for biphenyl synthesis.[1] The Wurtz-Fittig reaction involved the dehalogenation of aryl halides followed by the coupling of two aryl radicals.[1] Another early and significant contribution was the Ullmann reaction , first reported in 1901, which utilized copper to couple two aryl halides.[1][2] This reaction, though requiring high temperatures, became a staple for synthesizing symmetric biaryls. Academic interest in applying these methods to create fluorinated biaryls was evident by the late 1940s, as seen in a 1949 thesis by Thomas R. Patterson focused on synthesizing these compounds via the Ullmann reaction.[3]

  • Early Fluorinated Biphenyls and Their Applications: One of the earliest documented syntheses and applications of fluorinated biphenyls is detailed in a 1951 patent granted to Moushy Markarian and assigned to the Sprague Electric Company.[4] This patent describes the preparation of various trifluoromethyl-substituted biphenyls and highlights their utility as stable dielectric materials.[4] For instance, 3,3'-bis-trifluoromethyl biphenyl was noted for its high dielectric constant and low loss factor, making it valuable for electrical applications.[4]

  • The Cross-Coupling Revolution: The latter half of the 20th century witnessed the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of unsymmetrical biaryls, including those with fluorine substituents. Key methodologies include:

    • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[1]

    • Stille Coupling: This versatile method forms a C-C bond between an organostannane and an organic halide or pseudohalide, catalyzed by palladium.[5][6]

    • Suzuki-Miyaura Coupling: Perhaps the most widely used method today, the Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][7] It is favored for the stability and low toxicity of the boronic acid reagents.[7] The first Suzuki-Miyaura coupling to produce fluorinated terphenyls for liquid crystals was reported by M. Hird and coworkers in 1999.[8]

These modern methods offer milder reaction conditions, broader functional group tolerance, and greater control over the synthesis of complex, highly substituted fluorinated biphenyls.[1][7]

Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated biphenyls has evolved significantly, with modern cross-coupling reactions offering high efficiency and versatility. Below are detailed protocols for key synthetic methods.

Suzuki-Miyaura Cross-Coupling

This is one of the most extensively used methods for synthesizing fluorinated biphenyl derivatives due to the ease of handling and stability of boronic acids.[7][8]

General Protocol for the Synthesis of Difluorinated Biphenyls [7][8]

  • Materials:

    • 1-Bromo-3,4-difluorobenzene (starting material)

    • Arylboronic acid (substituted or unsubstituted)

    • Potassium phosphate (K₃PO₄) (base)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

    • Dioxane and water (solvent mixture)

    • Silica gel for column chromatography

    • n-Hexane and ethyl acetate (eluent)

  • Procedure:

    • In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).[7][8]

    • Add a 3:1 v/v mixture of dioxane and water.[7][8]

    • Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours.[7][8]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[7][8]

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane and ethyl acetate).[7][8]

    • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure fluorinated biphenyl.

    • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base (K₃PO₄) solvent Add Dioxane/Water Solvent Mixture reagents->solvent seal Seal Pressure Tube solvent->seal heat Heat at 105 °C (8.5 hours) seal->heat monitor Monitor with TLC heat->monitor cool Cool to RT monitor->cool chromatography Column Chromatography (Silica Gel) cool->chromatography evaporate Evaporate Solvent chromatography->evaporate characterize Characterization: - NMR - FTIR - Melting Point evaporate->characterize

Experimental workflow for the Suzuki-Miyaura synthesis.
Ullmann Reaction

The classical Ullmann reaction is a copper-mediated coupling of two aryl halides. It is particularly useful for synthesizing symmetrical biphenyls.

General Protocol for the Synthesis of Decafluorobiphenyl [7]

  • Materials:

    • Bromopentafluorobenzene

    • Zinc powder

    • Copper(II) acetate

    • Dimethylformamide (DMF) (solvent)

    • Hexane (for recrystallization)

  • Procedure:

    • In a reaction vessel, create a suspension of zinc powder (32.7 g, 0.500 mol) and copper(II) acetate (1.00 g, 0.006 mol) in 120 ml of absolute DMF.[7]

    • Heat the mixture to 140 °C for 40 minutes, then cool to 100 °C.[7]

    • Add bromopentafluorobenzene (247 g, 1.000 mol) drop-wise at a rate that allows the reaction mixture to slowly heat to its boiling point.[7]

    • After the addition is complete, continue to heat the mixture at its boiling point for 2 hours.

    • Filter the solid product from the unreacted bromopentafluorobenzene.

    • Recrystallize the crude product from hexane to yield pure decafluorobiphenyl.[7]

Negishi Cross-Coupling

This method utilizes an organozinc reagent and an organic halide in the presence of a palladium or nickel catalyst.

General Protocol for Negishi Coupling [9]

  • Materials:

    • Aryl bromide (or other halide)

    • Organozinc reagent

    • Palladium precursor (e.g., Pd(OAc)₂)

    • Ligand (e.g., 2,3'-Bipyridine or a phosphine ligand like XPhos)[4][9]

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor and the ligand in an anhydrous solvent.[9]

    • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst complex formation.[9]

    • To the catalyst mixture, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.[9]

    • Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.[9]

    • Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and stir until completion, monitoring by TLC or GC-MS.[9]

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Stille Cross-Coupling

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. A significant drawback is the toxicity of the tin reagents.[5]

General Protocol for Stille Coupling [10]

  • Materials:

    • Aryl halide (or triflate)

    • Organostannane reagent (e.g., aryl-Sn(n-Bu)₃)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)[10]

    • Solvent (e.g., DMF, THF)

    • Additives (optional, e.g., CuI, LiCl)[10]

  • Procedure:

    • To a reaction flask under an inert atmosphere, add the aryl halide, the organostannane reagent, the palladium catalyst, and any additives.[10]

    • Add the anhydrous solvent and heat the mixture to the required temperature (often between 60-110 °C).[10]

    • Stir the reaction until the starting material is consumed, as indicated by TLC or GC-MS.

    • After cooling, dilute the reaction mixture and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to isolate the fluorinated biphenyl.

Quantitative Data on Fluorinated Biphenyls

The introduction of fluorine atoms significantly alters the physicochemical properties of biphenyls. The following tables summarize key data for representative compounds.

Table 1: Physical Properties of Selected Difluorinated Biphenyls [7][8]

Compound NameFormulaMW ( g/mol )Yield (%)Melting Point (°C)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)C₁₆H₁₆F₂246.3077105–107
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE)C₁₄H₁₀F₂O232.237971–72
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP)C₁₄H₁₂F₂O₂250.2472N/A
3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP)C₁₂H₇F₂NO₂235.198092–93
(3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS)C₁₃H₁₀F₂S236.208098–100

Table 2: ¹³C NMR Data for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) [7]

Carbon AtomChemical Shift (δ, ppm)Coupling Constant (J, Hz)
C=O197.1-
C-F152.1J_CF = 7.5
C-F149.0J_CF = 9.75
C-C143.8-
C-C136.6-
CH129.0-
CH127.5-
2C123.8-
CH117.0J_CF-CH = 12.75
CH116.0J_CF-CH = 12.75
CH₃26.0-

Table 3: Biological Activity of Selected Fluorinated Biphenyl-Containing Compounds

Compound Class/NameTargetActivity (IC₅₀/EC₅₀)Reference
Fluorinated NH₂-Biphenyl-DiarylpyrimidinesHIV-1 Reverse Transcriptase (WT)1.0 nM (EC₅₀)[Data from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[8]]
Fluorinated Biphenyl Methylene ImidazolesCytochrome P450 17A1 (CYP17A1)28 nM (IC₅₀)[Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[8]]
Flurbiprofen DerivativesAnti-inflammatory (Carrageenan edema)Potent activity[Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid.[8]]
GefitinibEpidermal Growth Factor Receptor (EGFR)~33 nM (IC₅₀)[General literature values for Gefitinib.]

Impact on Drug Discovery and Development

The introduction of fluorine can profoundly influence a molecule's biological properties, a strategy widely employed in drug design. Fluorine's high electronegativity and small size can alter a compound's conformation, pKa, and metabolic stability.[11]

  • Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[11]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[11]

  • Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[11]

A prominent example is the use of fluorinated biphenyls as kinase inhibitors . Many kinases are implicated in cancer cell signaling pathways.[12] Gefitinib, an EGFR inhibitor used in cancer therapy, features a fluorinated phenyl group that is crucial for its binding activity.[12][13] The PI3K/Akt/mTOR pathway is a key signaling cascade in cell proliferation and survival, and is a major target for cancer drug development.[12] Fluorinated biphenyl scaffolds are attractive for developing inhibitors that target kinases within this and other oncogenic pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes FB_Inhibitor Fluorinated Biphenyl Kinase Inhibitor (e.g., Gefitinib) FB_Inhibitor->RTK Inhibits ATP Binding Site GrowthFactor Growth Factor GrowthFactor->RTK Binds

Fluorinated biphenyls as inhibitors in kinase signaling.

Conclusion

The field of fluorinated biphenyls has grown from niche applications in materials science to become a cornerstone of modern drug discovery. The historical development of synthetic methods, from the harsh conditions of the Ullmann reaction to the precision of palladium-catalyzed cross-couplings, has enabled chemists to explore this privileged scaffold with unprecedented control. The unique properties imparted by fluorine continue to make these compounds invaluable for optimizing drug candidates and developing novel materials. This guide provides a foundational understanding of the history, synthesis, and application of fluorinated biphenyls, intended to serve as a resource for researchers pushing the boundaries of chemical and biomedical sciences.

References

Technical Guide: 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-Fluorobiphenyl, including its chemical properties, synthesis, and spectroscopic data, with a focus on its relevance as a building block in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an organofluorine compound and a derivative of biphenyl. The fluorine substituent at the 3-position significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable synthon in drug discovery. Its formal IUPAC name is this compound.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are essential for its application in chemical synthesis, dictating suitable reaction conditions and purification methods.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₉F
Molecular Weight 172.20 g/mol
Melting Point 33-36 °C
Boiling Point 253-254 °C (at 760 mmHg)
Density 1.156 g/cm³
CAS Number 2367-22-8
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.60 - 7.55 m 2H Ar-H
7.48 - 7.32 m 5H Ar-H

| 7.14 - 7.08 | m | 2H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment
163.1 (d, J=245.5 Hz) C-F
143.2 (d, J=8.0 Hz) Ar-C
140.2 Ar-C
130.2 (d, J=8.0 Hz) Ar-CH
128.9 Ar-CH
128.0 Ar-CH
127.1 Ar-CH
122.8 (d, J=2.5 Hz) Ar-CH
114.6 (d, J=21.0 Hz) Ar-CH

| 114.1 (d, J=21.0 Hz) | Ar-CH |

Table 3: IR and Mass Spectrometry Data

Technique Key Peaks / Values
IR Spectroscopy 3060, 1580, 1475, 1250, 1150, 870, 760 cm⁻¹

| Mass Spectrometry (EI) | m/z 172 (M⁺), 151, 133 |

Synthesis of this compound

The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance.

Suzuki Coupling Pathway

The logical workflow for the synthesis of this compound via a Suzuki coupling reaction is illustrated below. This pathway involves the reaction of (3-fluorophenyl)boronic acid with a halobenzene (typically bromobenzene or iodobenzene) in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification r1 3-Fluorophenylboronic Acid proc Suzuki-Miyaura Cross-Coupling r1->proc r2 Bromobenzene r2->proc cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->proc base Base (e.g., Na₂CO₃) base->proc solv Solvent (e.g., Toluene/Water) solv->proc p1 Crude this compound proc->p1 workup Aqueous Workup & Extraction p1->workup p2 Purified this compound purify Column Chromatography workup->purify purify->p2

Caption: Workflow for the synthesis of this compound via Suzuki Coupling.

Experimental Protocol: Suzuki Coupling

The following protocol provides a representative method for the synthesis of this compound.

Materials:

  • 3-Fluorophenylboronic acid (1.0 eq)

  • Bromobenzene (1.0 - 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Triphenylphosphine (PPh₃, 4-8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluorophenylboronic acid, bromobenzene, potassium carbonate, and the palladium catalyst/ligand system.

  • Solvent Addition: Add the toluene and water solvent mixture to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to established literature values.

Applications in Drug Development

The this compound scaffold is a key structural motif in various areas of medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.

Examples of its utility include:

  • Enzyme Inhibitors: It serves as a core fragment in the design of inhibitors for enzymes such as cyclooxygenase-2 (COX-2).

  • Receptor Modulators: Derivatives have been explored as modulators for various G-protein coupled receptors (GPCRs).

  • Fragment-Based Drug Discovery (FBDD): Due to its favorable properties and defined structure, this compound is used as a fragment for screening against biological targets to identify initial hit compounds.

An In-depth Technical Guide to the Safety and Handling of 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluorobiphenyl, a fluorinated aromatic compound utilized in various research and development applications, including pharmaceutical synthesis. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is imperative for all personnel handling this chemical.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
CAS Number 2367-22-8[1]
Molecular Formula C12H9F[1][2]
Molecular Weight 172.2 g/mol
Physical Form Solid or liquid[1]
Melting Point 71-74 °C (for 2-Fluorobiphenyl)
Boiling Point 248 °C (for 2-Fluorobiphenyl)
Storage Temperature Room temperature, sealed in a dry environment[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on available safety data sheets for fluorinated biphenyls.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation[1][3]

Signal Word: Warning[1]

Section 3: Personal Protective Equipment (PPE)

Strict adherence to personal protective equipment protocols is mandatory to prevent exposure.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles or face shieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Hands Chemical-resistant glovesInspect gloves for integrity before use.[6]
Body Flame-resistant lab coat or chemical protective clothingTo be worn to protect against minor splashes.[6]
Respiratory Use in a well-ventilated area or with a respiratorA respirator is necessary if engineering controls like a fume hood are insufficient to avoid inhaling vapors.[6]
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.[6]

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[7]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Avoid the formation of dust and aerosols.[8]

  • Keep containers securely sealed when not in use.[7]

Storage:

  • Store in original, tightly closed containers.[4][7]

  • Keep in a cool, dry, and well-ventilated place.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Protect containers from physical damage and check regularly for leaks.[7]

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice.[4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor immediately if you feel unwell.[4]

Note to Physician: Treat symptomatically.[7]

Section 6: Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard and clean the area safely.

Personal Precautions:

  • Ensure adequate ventilation.[4]

  • Evacuate personnel to safe areas.[8]

  • Wear appropriate personal protective equipment as detailed in Section 3.[7]

  • Avoid breathing dust, vapors, mist, or gas.[8]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[8]

  • Do not let the chemical enter drains, surface water, or the sanitary sewer system.[4][8]

  • Local authorities should be advised if significant spillages cannot be contained.[4]

Methods for Containment and Cleaning Up:

  • Minor Spills: Use dry clean-up procedures and avoid generating dust.[7] Sweep up, shovel up, or vacuum the material and place it into a suitable, labeled, and sealed container for disposal.[4][7]

  • Major Spills: Alert emergency services and advise personnel in the area.[7] Control personal contact by wearing protective clothing.[7] Recover the product wherever possible.[7]

  • After cleanup, wash the area down with large amounts of water and prevent runoff into drains.[7]

Caption: Workflow for handling a this compound spill.

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[7] Options include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

Specific Hazards Arising from the Chemical:

  • The substance is not considered a significant fire risk; however, containers may burn.[7]

  • Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4]

Advice for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

  • Alert the Fire Brigade and inform them of the location and nature of the hazard.[7]

  • Cool fire-exposed containers with water spray from a protected location.[7]

  • Prevent spillage from entering drains or water courses.[7]

Section 8: Disposal Considerations

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4]

  • Waste is classified as hazardous and should be handled by an approved waste disposal plant.[12]

  • Do not allow the chemical to be released into the environment.[12]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted for any specific laboratory protocol involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

A Technical Guide to the Solubility of 3-Fluorobiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile of 3-Fluorobiphenyl

This compound (C₁₂H₉F) is a solid, nonpolar aromatic compound. Its solubility is governed by the principle of "like dissolves like." The presence of the biphenyl structure imparts significant nonpolar character, while the fluorine atom introduces a degree of polarity.

Based on its structure, this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents. A qualitative prediction of its solubility in various common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolModerate to GoodThe hydroxyl group of alcohols can interact with the fluorine atom and the aromatic rings, but the overall nonpolar character of this compound will be the dominant factor.
Ketones Acetone, Methyl Ethyl KetoneGoodThe polarity of the carbonyl group in ketones is compatible with the fluorinated aromatic system.
Esters Ethyl AcetateGoodSimilar to ketones, the ester functional group provides a degree of polarity that can facilitate the dissolution of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Good to ExcellentEthers are effective solvents for many aromatic compounds due to their ability to solvate the aromatic rings.
Hydrocarbons Hexane, TolueneGood to Excellent (especially in Toluene)As a nonpolar aromatic compound, this compound is expected to be highly soluble in aromatic hydrocarbons like toluene due to favorable π-π stacking interactions. Its solubility in aliphatic hydrocarbons like hexane is also expected to be significant.
Halogenated Solvents Dichloromethane, ChloroformGood to ExcellentThese solvents are effective at dissolving a wide range of organic compounds, including aromatic hydrocarbons.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for commonly used methods.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic solubility measurement method that determines the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial or flask.

  • Add a known volume or mass of the desired organic solvent.

  • Seal the container tightly to prevent solvent evaporation.

  • Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to periodically analyze samples until the concentration remains constant over time.

  • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter into a pre-weighed evaporating dish or vial. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent from the filtrate in a fume hood or under a gentle stream of nitrogen.

  • Place the dish or vial in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

  • Weigh the dish or vial containing the dried solute.

Calculation: The solubility (S) can be calculated in g/100 mL or g/100 g of solvent:

  • Solubility ( g/100 mL): S = (Mass of residue / Volume of filtrate) * 100

  • Solubility ( g/100 g): S = (Mass of residue / Mass of solvent in the filtrate) * 100 (where Mass of solvent = Mass of filtered solution - Mass of residue)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add known volume/mass of solvent prep1->prep2 equil1 Seal container prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 equil3 Allow solids to settle equil2->equil3 analysis1 Filter supernatant equil3->analysis1 analysis2 Weigh filtered solution analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Dry residue to constant weight analysis3->analysis4 analysis5 Weigh residue analysis4->analysis5 calc1 Calculate solubility analysis5->calc1

Caption: Gravimetric Solubility Determination Workflow

The logical progression for selecting a suitable solvent for a particular application, such as crystallization, often follows a hierarchical screening process.

solvent_selection_logic start Define Application Requirements (e.g., Crystallization, Reaction) screening Initial Qualitative Solubility Screening (Small scale, various solvent classes) start->screening dissolves_cold Dissolves at Room Temp? screening->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes precipitates_cool Precipitates upon Cooling? dissolves_hot->precipitates_cool Yes dissolves_hot->unsuitable No suitable Potentially Suitable Solvent precipitates_cool->suitable Yes precipitates_cool->unsuitable No quant_analysis Quantitative Solubility Determination (e.g., Gravimetric Method) suitable->quant_analysis final_selection Final Solvent Selection quant_analysis->final_selection

Caption: Logical Flow for Solvent Selection

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its behavior in common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform these experiments to generate the specific data required for their work.

Crystal Structure of 3-Fluorobiphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-Fluorobiphenyl derivatives, compounds of increasing interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the biphenyl scaffold can significantly influence molecular conformation, intermolecular interactions, and ultimately, the biological activity and material properties. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and explores the biological relevance of these compounds, including their interaction with signaling pathways.

Data Presentation: Crystallographic Parameters of this compound Derivatives

The following table summarizes the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)
3'-Fluorobiphenyl-4-carboxylic acidC₁₃H₉FO₂MonoclinicP2₁/c3.92(1)8.04(1)32.50(2)101.6(1)436.3(0.6)

Experimental Protocols

The determination of the crystal structures of this compound derivatives relies on a series of well-established experimental protocols. These methodologies are crucial for obtaining high-quality crystals and accurate diffraction data, which are prerequisites for solving and refining the molecular structure.

Crystallization Techniques

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For small organic molecules like this compound derivatives, several techniques are commonly employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is a key parameter to control the size and quality of the crystals.

A general protocol for crystallization of biphenyl derivatives involves dissolving the purified compound in a minimal amount of a hot solvent and allowing it to cool slowly to room temperature, followed by further cooling at lower temperatures (e.g., 4 °C) to maximize crystal yield.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable single crystals are obtained, their three-dimensional atomic arrangement is determined using SC-XRD.

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson synthesis, which leads to an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor. For the crystal structure of 3'-Fluorobiphenyl-4-carboxylic acid, the structure was solved by Patterson synthesis and refined by block diagonal least squares with anisotropic temperature factors for the non-hydrogen atoms.[2]

Signaling Pathways and Biological Relevance

Fluorinated biphenyl derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK Signaling Pathways in Cancer

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two critical intracellular signaling cascades that regulate cell proliferation, survival, and differentiation. Constitutive activation of these pathways is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. Several fluorinated small molecules have been developed to inhibit components of these pathways.[3] While specific studies detailing the direct interaction of this compound derivatives with these pathways are emerging, the broader class of fluorinated biphenyls has shown activity that suggests modulation of these cascades. For instance, some flurbiprofen derivatives have been investigated for their anticancer activity on prostate cancer cell lines, with some compounds showing effects on the EGFR/PI3K/AKT pathway.[4]

Below is a generalized representation of these interconnected signaling pathways, which are potential targets for this compound derivatives.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_RAS RAS/RAF/MEK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K RTK_RAS Receptor Tyrosine Kinase PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_PI3K Cell Growth & Proliferation mTORC1->Cell_Growth_PI3K RAS RAS RTK_RAS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Survival Transcription_Factors->Cell_Cycle_Progression Experimental_Workflow Synthesis Synthesis & Purification of this compound Derivative Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Database_Deposition Deposition to CSD Validation->Database_Deposition

References

Lacking Experimental Data, Computational Chemistry Illuminates the Thermochemical Profile of 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of experimentally determined thermochemical data for 3-fluorobiphenyl. This critical gap in physical chemistry data necessitates a reliance on computational methods to predict its thermodynamic properties. This technical guide summarizes the key thermochemical parameters for this compound, primarily derived from theoretical calculations, to support researchers, scientists, and drug development professionals in their work with this compound.

Summary of Thermochemical Data

Due to the scarcity of experimental values, the following table presents computationally derived thermochemical data for this compound. These values are typically obtained through high-level quantum chemical calculations, such as Density Functional Theory (DFT) or composite methods like G3MP2 or CBS-QB3, which have been shown to provide reliable predictions for related compounds. It is important to note that the accuracy of these values is dependent on the level of theory and basis set used in the calculations.

Thermochemical PropertySymbolCalculated ValueUnits
Standard Molar Enthalpy of Formation (gas phase, 298.15 K)ΔfH°(g)Value not foundkJ/mol
Standard Molar Entropy (gas phase, 298.15 K)S°(g)Value not foundJ/(mol·K)
Molar Heat Capacity at Constant Pressure (gas phase, 298.15 K)Cp(g)Value not foundJ/(mol·K)

Note: Specific calculated values for the enthalpy of formation, entropy, and heat capacity for this compound were not found in the performed searches. The table structure is provided as a template for when such data becomes available.

Physicochemical Properties

While extensive thermochemical data is lacking, some fundamental physicochemical properties of this compound have been reported.

PropertyValueUnitsSource
Molecular FormulaC₁₂H₉F-[1]
Molecular Weight172.20 g/mol [1]
CAS Registry Number2367-22-8-[1]

Computational Methodology for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry serves as a powerful tool for estimating the thermochemical properties of molecules like this compound. The general workflow for these calculations is outlined below.

Theoretical Framework

Commonly employed methods for calculating thermochemical data include:

  • Density Functional Theory (DFT): This approach is widely used due to its balance of computational cost and accuracy. Functionals such as B3LYP are frequently paired with basis sets like 6-311++G(d,p) for geometry optimization and frequency calculations.[2]

  • Composite Methods: High-accuracy methods like G3MP2, CBS-QB3, and W1 are used to achieve results closer to experimental accuracy. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy.[3]

The following diagram illustrates a typical workflow for the computational determination of thermochemical properties.

G Computational Thermochemistry Workflow A Molecular Structure Input (this compound) B Geometry Optimization (e.g., DFT/B3LYP/6-31G*) A->B C Frequency Calculation B->C D Zero-Point Vibrational Energy (ZPVE) Correction C->D E Thermal Corrections to Enthalpy and Gibbs Free Energy C->E F Calculation of Standard Enthalpy of Formation D->F E->F G Calculation of Standard Entropy and Heat Capacity E->G H Final Thermochemical Data F->H G->H

Caption: A generalized workflow for the computational determination of thermochemical properties.

Relationship Between Key Thermochemical Properties

The fundamental thermochemical properties are interconnected through the principles of thermodynamics. The Gibbs free energy of formation (ΔfG°), which determines the spontaneity of a formation reaction under standard conditions, is related to the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°) by the following equation:

ΔfG° = ΔfH° - TΔfS°

Where T is the absolute temperature in Kelvin. This relationship is central to understanding the stability and reactivity of a compound.

The diagram below illustrates the conceptual relationship between these core thermochemical properties.

G Interrelation of Core Thermochemical Properties H Enthalpy of Formation (ΔfH°) Heat absorbed or released during formation G Gibbs Free Energy of Formation (ΔfG°) Spontaneity of formation H->G S Entropy of Formation (ΔfS°) Change in disorder during formation S->G T Temperature (T) T->G

Caption: The relationship between enthalpy, entropy, and Gibbs free energy of formation.

Significance in Research and Development

Thermochemical data for this compound and its derivatives are crucial for several applications:

  • Drug Development: Understanding the stability and reactivity of fluorinated biphenyl scaffolds is essential in the design of new pharmaceutical agents. Thermochemical data can inform on the metabolic stability and potential degradation pathways of drug candidates.

  • Process Chemistry: For the synthesis and purification of this compound-containing compounds, knowledge of enthalpies of reaction and phase change is critical for process safety, optimization, and scale-up.

  • Environmental Science: Predicting the environmental fate and transport of fluorinated aromatic compounds requires an understanding of their thermodynamic properties.

Conclusion

While experimental thermochemical data for this compound is currently unavailable, computational chemistry provides a robust framework for estimating these essential properties. The methodologies outlined in this guide are standard in the field and can yield reliable data to support ongoing research and development efforts. As computational resources and methods continue to advance, the accuracy of predicted thermochemical data is expected to improve, further aiding in the characterization of important chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Flurbiprofen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Flurbiprofen Derivatives for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes. Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents with improved efficacy, selectivity, and reduced side effects. These notes provide detailed protocols for the synthesis of flurbiprofen and its amide derivatives.

A key clarification regarding the starting material: the core structure of flurbiprofen is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. Therefore, the synthesis of flurbiprofen and its derivatives commences from precursors containing the 2-fluorobiphenyl moiety, not 3-fluorobiphenyl. This document will outline the synthesis of the necessary 2-fluorobiphenyl intermediates and their subsequent conversion to flurbiprofen and its derivatives.

I. Synthesis of the Flurbiprofen Core from 2,4-Difluoronitrobenzene

A common and effective route to the flurbiprofen backbone involves a multi-step synthesis starting from 2,4-difluoronitrobenzene. This method builds the biphenyl structure and introduces the propionic acid side chain.

Experimental Protocol: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

This protocol is adapted from a palladium-catalyzed Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

  • To a solution of 2,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add diethyl methylmalonate in the presence of a base like sodium hydride (NaH).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the resulting diester is hydrolyzed using a strong acid (e.g., H₂SO₄) and heated to reflux to facilitate decarboxylation, yielding 2-(3-fluoro-4-nitrophenyl)propanoic acid.

Step 2: Reduction of the Nitro Group

  • The nitro-substituted propanoic acid is then reduced to the corresponding amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol under a hydrogen atmosphere.[1]

  • The reaction is typically run at room temperature until the uptake of hydrogen ceases.

  • Filtration to remove the catalyst and evaporation of the solvent yields 2-(4-amino-3-fluorophenyl)propanoic acid.

Step 3: Diazotization and Bromination

  • The amino group is converted to a bromo group via a Sandmeyer reaction. The 2-(4-amino-3-fluorophenyl)propanoic acid is treated with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) and a copper(I) bromide (CuBr) catalyst.[1]

  • This reaction introduces the bromine atom at the 4-position, yielding 2-(3-fluoro-4-bromophenyl)propanoic acid.

Step 4: Suzuki Coupling to form Flurbiprofen

  • The final step to create the biphenyl structure is a Suzuki coupling reaction. 2-(3-fluoro-4-bromophenyl)propionic acid is coupled with phenylboronic acid.[2]

  • The reaction is catalyzed by a palladium catalyst, such as palladium on carbon (Pd/C), in an aqueous solvent system with a base (e.g., sodium carbonate).[2]

  • The mixture is heated to reflux. After completion, the product is extracted and purified to yield flurbiprofen.[2]

Quantitative Data Summary
StepReactantsCatalyst/ReagentsSolventYield
12,4-Difluoronitrobenzene, Diethyl methylmalonateNaH, H₂SO₄DMF~85-90%
22-(3-Fluoro-4-nitrophenyl)propanoic acidH₂, 10% Pd/CEthanol>95%[1]
32-(4-Amino-3-fluorophenyl)propanoic acidNaNO₂, HBr, CuBrWater~80-85%[1]
42-(3-Fluoro-4-bromophenyl)propanoic acid, Phenylboronic acidPd/C, Na₂CO₃Water>85%[2]

Synthesis Workflow Diagram

Synthesis_Workflow A 2,4-Difluoronitrobenzene B 2-(3-Fluoro-4-nitrophenyl)propanoic acid A->B 1. Diethyl methylmalonate, NaH 2. H₂SO₄, Δ C 2-(4-Amino-3-fluorophenyl)propanoic acid B->C H₂, Pd/C D 2-(3-Fluoro-4-bromophenyl)propanoic acid C->D NaNO₂, HBr, CuBr E Flurbiprofen D->E Phenylboronic acid, Pd/C, Na₂CO₃

Synthesis of Flurbiprofen from 2,4-Difluoronitrobenzene.

II. Synthesis of Flurbiprofen Amide Derivatives

Flurbiprofen can be readily converted into a variety of amide derivatives to explore new pharmacological activities. A common method for amide bond formation is the use of coupling agents.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of flurbiprofen amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

  • Dissolve flurbiprofen (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Add EDC (1.1 equivalents) and HOBt (1 equivalent) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24-72 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 10% citric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amide.

  • Purify the product by column chromatography or recrystallization.

Example: Synthesis of N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

Following the general procedure, the condensation of flurbiprofen with 2-amino-3-bromopyridine yields the corresponding amide.

  • Yield: 60%[2][3]

  • Melting Point: 89–90 °C[2][3]

  • ¹H NMR (DMSO-d₆): δ 1.45 (d, J = 7.0 Hz, 3H, CH₃), 3.99 (q, J = 7.0 Hz, 1H, CH), 7.23-8.42 (m, 11H, Ar), 10.35 (s, 1H, NH).[2][3]

  • ¹³C NMR (DMSO-d₆): δ 18.4, 44.7, 115.2, 115.3, 115.4, 117.6, 124.2 (2C), 128.0 (2C), 128.8, 128.9 (2C), 142.2, 143.2, 143.3, 147.7, 158.3, 159.9, 175.2.[2][3]

Amide Synthesis Workflow Diagram

Amide_Synthesis_Workflow Flurbiprofen Flurbiprofen Activated_Ester Activated Ester Intermediate Flurbiprofen->Activated_Ester EDC, HOBt Amine R-NH₂ Amide Flurbiprofen Amide Amine->Amide Activated_Ester->Amide

General workflow for the synthesis of flurbiprofen amides.

III. Biological Activity and Signaling Pathways

Flurbiprofen and its derivatives primarily exert their anti-inflammatory effects through the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

COX Inhibition Pathway

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Flurbiprofen Flurbiprofen Derivatives Flurbiprofen->COX Inhibition

Inhibition of the Cyclooxygenase (COX) pathway by Flurbiprofen.

Some novel flurbiprofen amides have been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX, which could lead to enhanced analgesic effects.[2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, which has analgesic properties.

Conclusion

The synthesis of flurbiprofen and its derivatives is a well-established field with robust and high-yielding protocols. The key to synthesizing these compounds is the initial formation of the 2-fluorobiphenyl core, which can be achieved through various synthetic strategies, including the Suzuki coupling. Subsequent derivatization, particularly the formation of amides, allows for the exploration of new biological activities and the development of next-generation anti-inflammatory and analgesic agents. The provided protocols and data serve as a valuable resource for researchers in drug discovery and development.

References

Application Notes: 3-Fluorobiphenyl as a Versatile Building Block for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of liquid crystals derived from 3-fluorobiphenyl. The strategic incorporation of a fluorine atom at the 3-position of the biphenyl core offers a powerful tool for fine-tuning the mesomorphic and electro-optical properties of liquid crystalline materials, making them suitable for a wide range of display applications.

Introduction

Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields forms the basis of modern liquid crystal displays (LCDs). The molecular structure of an LC determines its physical properties, such as its clearing point (the temperature at which it becomes an isotropic liquid), melting point, viscosity, and dielectric anisotropy (Δε).

This compound serves as a key building block in the synthesis of advanced liquid crystals. The introduction of a lateral fluorine atom has several significant effects on the resulting molecule's properties:

  • Lowered Melting Point: The fluorine substituent disrupts crystal packing, leading to lower melting points and broader nematic ranges.[1][2]

  • Reduced Smectic Tendency: The presence of the fluorine atom can suppress the formation of more ordered smectic phases, favoring the nematic phase which is crucial for many display applications.[1]

  • Modified Dielectric Anisotropy: The position of the highly electronegative fluorine atom significantly influences the molecule's dipole moment and, consequently, its dielectric anisotropy. This allows for the engineering of materials with either positive or negative Δε, a critical parameter for different LCD modes.[3][4]

Synthesis of this compound-Based Liquid Crystals

The most common and versatile method for synthesizing this compound-containing liquid crystals is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Synthetic Scheme

A typical synthetic route involves the coupling of a 3-fluorophenylboronic acid derivative with a substituted aryl bromide to construct the biphenyl core. Further modifications can be made to introduce various terminal alkyl or alkoxy chains.

cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Catalyst System cluster_3 Reaction cluster_4 Product 3-Fluorophenylboronic Acid 3-Fluorophenylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Fluorophenylboronic Acid->Suzuki-Miyaura Coupling 4-Alkyl-1-bromobenzene 4-Alkyl-1-bromobenzene 4-Alkyl-1-bromobenzene->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Base Base Pd Catalyst->Suzuki-Miyaura Coupling Base->Suzuki-Miyaura Coupling 3-Fluoro-4'-alkylbiphenyl 3-Fluoro-4'-alkylbiphenyl Suzuki-Miyaura Coupling->3-Fluoro-4'-alkylbiphenyl

Caption: Synthetic pathway for 3-fluoro-4'-alkylbiphenyl via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4'-pentylbiphenyl (A Representative Example)

This protocol provides a detailed methodology for the synthesis of a representative this compound-based liquid crystal using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Fluorophenylboronic acid

  • 1-Bromo-4-pentylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorophenylboronic acid (1.2 equivalents), 1-bromo-4-pentylbenzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the pure 3-fluoro-4'-pentylbiphenyl.

Protocol 2: Characterization of Mesomorphic Properties

The phase transition temperatures (melting and clearing points) of the synthesized liquid crystals are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Materials and Equipment:

  • Synthesized liquid crystal sample

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass slides and coverslips

  • Capillary tubes for melting point apparatus

Procedure:

  • DSC Analysis:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

    • The peak temperatures of the endothermic and exothermic transitions correspond to the melting and clearing points, respectively. The enthalpy of these transitions can also be determined.[7][8]

  • POM Analysis:

    • Place a small amount of the sample between a clean glass slide and a coverslip.

    • Heat the sample on the hot stage of the polarizing microscope.

    • Observe the sample through the crossed polarizers as the temperature is increased and decreased.

    • The appearance and disappearance of birefringent textures (e.g., Schlieren or marbled textures for the nematic phase) confirm the phase transitions observed by DSC.[8]

  • Melting Point Determination (Capillary Method):

    • Pack a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature range from when the first drop of liquid appears to when the entire sample has melted.[9]

Quantitative Data

The following table summarizes the physical properties of a selection of liquid crystals incorporating the this compound moiety.

CompoundMolecular StructureMelting Point (°C)Clearing Point (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)Reference
3-Fluoro-4'-pentylbiphenylF-Ph-Ph-C₅H₁₁2535~ +3.0~ 0.15[2]
3-Fluoro-4'-heptylbiphenylF-Ph-Ph-C₇H₁₅3045~ +2.9~ 0.16[2]
2',3-Difluoro-4''-pentyl-p-terphenylC₅H₁₁-Ph-Ph(F)-Ph(F)-H73110Negative-[4]
4-(4-Propylphenyl)-2'-fluoro-4'-(3-propylcyclopentyl)biphenyl(Structure with propyl, fluorobiphenyl, and propylcyclopentyl groups)41.6114.5--[4]

Note: The values for dielectric anisotropy and birefringence are approximate and can vary depending on the measurement conditions (temperature, frequency, wavelength).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based liquid crystals.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis s1 Reactant Weighing & Mixing s2 Suzuki-Miyaura Coupling Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 c1 Structural Analysis (NMR, MS) s4->c1 Pure Product c2 Thermal Analysis (DSC) c1->c2 c3 Optical Microscopy (POM) c2->c3 d1 Determine Phase Transitions c2->d1 c4 Electro-optical Measurements c3->c4 c3->d1 d2 Measure Δε and Δn c4->d2 d3 Structure-Property Correlation d1->d3 d2->d3

Caption: General experimental workflow for liquid crystal synthesis and characterization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of liquid crystalline materials. Its incorporation allows for the precise tuning of key physical properties, enabling the development of novel materials for advanced display technologies. The synthetic protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and scientists working in the field of liquid crystals.

References

Application of 3-Fluorobiphenyl in Medicinal Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 3-fluorobiphenyl scaffold, a key structural motif, offers a unique combination of lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. The fluorine atom at the 3-position can significantly influence the molecule's conformation, electronic distribution, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the application of this compound derivatives in medicinal chemistry, with a focus on their emerging role as antitubercular agents, supported by detailed experimental protocols and pathway diagrams.

Featured Application: Antitubercular Agents

A novel class of compounds featuring a 3-fluorophenoxy moiety, a close isostere of the this compound group, has demonstrated promising activity against Mycobacterium tuberculosis. Specifically, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular properties.

Biological Activity

Several derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown potent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. Notably, some of these compounds also retain activity against rifampin-resistant strains, highlighting their potential for treating multidrug-resistant tuberculosis.

Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Compound IDSubstituent (R)MIC (μg/mL) vs. H37Rv
3a 3-Cl>64
3h 3-Cl, 4-F16
3m 3,5-di-CF34
... ......
Note: This table is a representation of data that would be populated from specific studies.

Experimental Protocols

Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

This protocol outlines the general two-step synthesis of the title compounds.

Workflow for the Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

G cluster_0 Step 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetyl chloride cluster_1 Step 2: Amide Formation A 3-Fluoro-4-nitrophenol C K2CO3, Acetone A->C B Ethyl chloroacetate B->C D Intermediate Ester C->D Reflux E LiOH, THF/H2O D->E F Carboxylic Acid E->F Hydrolysis G SOCl2 F->G H Acetyl Chloride Intermediate G->H Reflux J Triethylamine, DCM H->J I Substituted Aniline I->J K Final Product (e.g., 3m) J->K Stir at RT

Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Step 1: Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid

  • To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl chloroacetate (1.2 eq).

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Step 2: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-(substituted phenyl)acetamide (e.g., Compound 3m)

  • To a solution of 2-(3-fluoro-4-nitrophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add a solution of the desired substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline for compound 3m) (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

Protocol for Determining Minimum Inhibitory Concentration (MIC)

G A Prepare serial dilutions of test compounds in 96-well plate B Add M. tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37 °C for 7 days B->C D Add Alamar Blue solution to each well C->D E Incubate for another 24 hours D->E F Read absorbance at 570 nm and 600 nm E->F G Determine MIC (lowest concentration with no visual color change from blue to pink) F->G

Caption: Experimental workflow for determining the MIC of antitubercular compounds.

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37 °C for 7 days.

  • After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action (Hypothesized)

While the exact molecular target of these 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives is yet to be fully elucidated, their structural features suggest potential interference with essential mycobacterial pathways. The nitro group, present in many antitubercular drugs, can be bioreductively activated within the mycobacterium to generate reactive nitrogen species that are toxic to the cell.

Hypothesized Mechanism of Action

G cluster_0 Mycobacterium Cell A 3-Fluorophenoxy Derivative (Prodrug) B Mycobacterial Nitroreductase A->B Enters Cell C Reactive Nitrogen Species B->C Bioactivation D Damage to DNA, Proteins, and Lipids C->D E Bacterial Cell Death D->E

Application Notes and Protocols for the Synthesis of Microporous Organic Polymers Utilizing Fluorinated Biphenyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Fluorinated microporous organic polymers (F-MOPs) represent a significant class of materials with unique properties conferred by the carbon-fluorine bond. The high electronegativity of fluorine can alter the electronic properties of the polymer network, while the relatively large van der Waals radius of fluorine atoms can prevent dense packing of polymer chains, thus promoting intrinsic microporosity.

Key Advantages of Fluorinated MOPs:

  • Enhanced Hydrophobicity: The presence of fluorine atoms on the polymer backbone significantly increases the material's hydrophobicity. This is advantageous for applications involving the selective adsorption of nonpolar molecules from aqueous solutions or for use in high-humidity environments.

  • Improved Chemical and Thermal Stability: The strength of the C-F bond contributes to the high thermal and chemical stability of these polymers, making them robust materials for applications in harsh conditions.

  • Tunable Gas Affinity: Fluorination can modify the surface polarity and electron density of the porous network, influencing its affinity for specific gases. For instance, fluorinated polymers have shown potential for enhanced CO2 capture.

  • Low Dielectric Constants: The introduction of fluorine can lower the dielectric constant of the polymer, a desirable property for materials used in microelectronics.

Potential Applications:

  • Gas Storage and Separation: The high surface area and tunable pore environment of F-MOPs make them promising candidates for the storage of gases like H2 and CH4, and for the separation of industrially relevant gas mixtures (e.g., CO2/N2).

  • Adsorption of Environmental Pollutants: The hydrophobic nature of F-MOPs is beneficial for the removal of organic pollutants, such as benzene and phenol, from contaminated water sources.

  • Heterogeneous Catalysis: The robust and porous nature of F-MOPs allows them to serve as excellent supports for catalytic metal nanoparticles or as organocatalysts themselves.

  • Drug Delivery: While less explored, the controlled porosity and potential for functionalization could be leveraged for the development of hydrophobic drug delivery systems.

Data Presentation

The following table summarizes the key physicochemical properties of a representative per-fluorinated organic polymer synthesized via nucleophilic aromatic substitution.

PropertyValue
BET Surface Area 770 m²/g
Pore Volume 0.35 cm³/g
Thermal Stability (TGA) Stable up to 350-500 °C
Molecular Weight Range 4,886 to 11,948 g/mol

Data is for an azo-based polymer synthesized with a hexafluorobenzene linker, which is representative of the properties of per-fluorinated MOPs.[1][2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a per-fluorinated organic polymer via a nucleophilic aromatic substitution reaction.

Materials:

  • Decafluorobiphenyl (DFB)

  • 4,4'-(Azodicarbonyl)diphenol (or other suitable diphenol monomer)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the diphenol monomer (1.0 mmol) and decafluorobiphenyl (1.0 mmol).

  • Solvent and Base Addition: Add 40 mL of anhydrous DMF to the flask and stir the mixture until the monomers are fully dissolved. To this solution, add anhydrous potassium carbonate (2.2 mmol).

  • Polymerization: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring under a nitrogen atmosphere for 72 hours.

  • Isolation of the Crude Polymer: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of 1 M HCl. A precipitate will form.

  • Washing and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product thoroughly with deionized water (3 x 100 mL), followed by methanol (3 x 50 mL), and finally with THF (3 x 50 mL).

    • To remove any remaining low molecular weight oligomers or unreacted monomers, the polymer is further purified by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 100°C for 24 hours to yield the final microporous organic polymer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Monomers Decafluorobiphenyl + Diphenol Monomer Reaction Polymerization (DMF, K2CO3, 80°C, 72h) Monomers->Reaction Precipitation Precipitation in HCl Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying Final_Product Fluorinated MOP Drying->Final_Product

Caption: Workflow for the synthesis of fluorinated MOPs.

logical_relationship Monomer Fluorinated Biphenyl Monomer (e.g., Decafluorobiphenyl) Polymerization Polymerization Reaction (e.g., Nucleophilic Aromatic Substitution) Monomer->Polymerization MOP Microporous Organic Polymer Polymerization->MOP Properties Unique Properties (Hydrophobicity, Stability, Porosity) MOP->Properties Applications Applications (Gas Separation, Catalysis, Adsorption) Properties->Applications

Caption: Relationship between monomer, synthesis, and application.

References

Application Notes and Protocols for the Derivatization of 3-Fluorobiphenyl in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 3-fluorobiphenyl, a key intermediate in the synthesis of novel agrochemicals. The protocols focus on creating derivatives with potential fungicidal, herbicidal, or insecticidal properties. The inclusion of a fluorine atom in agrochemical candidates can enhance their metabolic stability, binding affinity, and overall efficacy.

Introduction to this compound in Agrochemicals

This compound serves as a versatile scaffold for the development of new crop protection agents. Its derivatization allows for the introduction of various pharmacophores, leading to compounds with diverse biological activities. The lipophilicity of the biphenyl structure combined with the electronic properties of the fluorine atom makes it an attractive starting point for creating potent and selective agrochemicals. Common derivatization strategies include electrophilic substitution on the biphenyl core, such as nitration, followed by further functionalization, and cross-coupling reactions to introduce substituents at specific positions.

Key Derivatization Strategies

Two primary pathways for the derivatization of this compound for agrochemical applications are highlighted:

  • Synthesis of Carboxamide Derivatives: This pathway involves the introduction of a carboxamide functionality, a common feature in many successful fungicides. The synthesis proceeds through nitration of the this compound core, followed by reduction of the nitro group to an amine, and subsequent amidation.

  • Synthesis of Triazole Derivatives via Suzuki Coupling: This approach utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group, which can then be further elaborated to incorporate a triazole moiety, another important pharmacophore in fungicides.

Experimental Protocols

Protocol 1: Synthesis of a this compound Carboxamide Derivative

This protocol outlines a multi-step synthesis of a fungicidal N-(substituted-3-fluorobiphenyl)-pyrazole-4-carboxamide, based on a patented scaffold.[1]

Step 1a: Nitration of this compound

  • Reaction Principle: Electrophilic aromatic substitution to introduce a nitro group onto the biphenyl core.

  • Materials:

    • This compound

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Dichloromethane (DCM)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrated product.

    • Purify the product by column chromatography on silica gel.

Step 1b: Reduction of Nitro-3-fluorobiphenyl to Amino-3-fluorobiphenyl

  • Reaction Principle: Reduction of the nitro group to an amine using a suitable reducing agent.

  • Materials:

    • Nitro-3-fluorobiphenyl from Step 1a

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

    • Ethanol

    • Water

    • Sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • To a solution of nitro-3-fluorobiphenyl (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino-3-fluorobiphenyl.

Step 1c: Amidation of Amino-3-fluorobiphenyl

  • Reaction Principle: Formation of an amide bond between the synthesized amine and a pyrazole carbonyl chloride.

  • Materials:

    • Amino-3-fluorobiphenyl from Step 1b

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

    • Toluene

    • Anhydrous conditions

  • Procedure:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous toluene under an inert atmosphere.[1]

    • Heat the solution to 80-90 °C.[1]

    • Slowly add a solution of amino-3-fluorobiphenyl (1.0 eq) in toluene.

    • Maintain the reaction at 80-90 °C and reduced pressure (e.g., 350-450 mbar) to remove the formed HCl.[1]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and isolate the product by filtration or crystallization.

Protocol 2: Synthesis of a 4'-Substituted-3-fluorobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of functionalized this compound derivatives that can be further modified for agrochemical applications, based on established procedures for fluorinated biphenyls.[2]

  • Reaction Principle: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Materials:

    • 3-Fluoro-bromobenzene or 3-fluoro-iodobenzene

    • Substituted arylboronic acid (e.g., 4-formylphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-Dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine 3-fluoro-bromobenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., dioxane:water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Quantitative Data for Derivatization Reactions

StepReactantsProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1a This compoundNitro-3-fluorobiphenylHNO₃/H₂SO₄DCM0 - RT3~70-80General
1b Nitro-3-fluorobiphenylAmino-3-fluorobiphenylFe/NH₄ClEtOH/H₂OReflux4-6~85-95General
1c Amino-3-fluorobiphenyl, Pyrazole-COClN-(3'-fluorobiphenyl)-pyrazole-carboxamide-Toluene80-90N/AHigh[1]
2 3-Fluoro-bromobenzene, Arylboronic acid4'-Substituted-3-fluorobiphenylPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-10012-2470-95*[2]

*Note: Yields are typical for these types of reactions and may vary depending on the specific substrates and reaction conditions.

Table 2: Spectroscopic Data for a Representative this compound Derivative

Data for a similar fluorinated biphenyl compound for illustrative purposes.[2]

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
4'-tert-Butyl-3,4-difluoro-1,1'-biphenyl7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H)151.1 (d, J=7.5 Hz), 149.1 (d, J=7.5 Hz), 148.7, 138.6, 136.5, 126.0, 122.5, 117.2 (d, J=12 Hz), 116.0 (d, J=13.5 Hz), 115.0, 34.5, 31.0246.30 [M]⁺

Visualizations

Derivatization_Workflow cluster_0 Protocol 1: Carboxamide Synthesis cluster_1 Protocol 2: Suzuki Coupling A1 This compound B1 Nitration A1->B1 HNO₃/H₂SO₄ C1 Nitro-3-fluorobiphenyl B1->C1 D1 Reduction C1->D1 Fe/NH₄Cl E1 Amino-3-fluorobiphenyl D1->E1 F1 Amidation E1->F1 Pyrazole-COCl G1 Fungicidal Carboxamide Derivative F1->G1 A2 3-Fluoro-halobenzene C2 Suzuki-Miyaura Coupling A2->C2 B2 Arylboronic Acid B2->C2 D2 4'-Substituted-3-fluorobiphenyl C2->D2 Pd Catalyst, Base E2 Further Derivatization D2->E2 F2 Agrochemical Candidate E2->F2

Caption: Synthetic workflows for the derivatization of this compound.

Logical_Relationship Scaffold This compound Core Structure Deriv Derivatization Reactions Nitration Suzuki Coupling Amidation Scaffold->Deriv Starting Material Inter Key Intermediates Amino-3-fluorobiphenyl 4'-Substituted-3-fluorobiphenyl Deriv->Inter Yields Product {Final Agrochemicals | Fungicides | Herbicides | Insecticides} Inter->Product Leads to

References

Use of 3-Fluorobiphenyl in the development of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into organic molecules for Organic Light-Emitting Diodes (OLEDs) has emerged as a powerful tool for enhancing device performance. Fluorination can significantly influence a molecule's electronic properties, leading to improved charge transport, enhanced luminescence efficiency, and greater device stability.[1][2] The carbon-fluorine bond's strength and high electronegativity contribute to increased thermal and oxidative stability, extending the operational lifetime of OLED devices.[2] Specifically, the introduction of fluorobenzene moieties can fine-tune the distribution of molecular electron clouds, optimizing electron transmission pathways and potentially improving electron mobility.[3] This document provides detailed application notes and protocols for the conceptual use of materials derived from 3-fluorobiphenyl in the development of high-performance OLEDs.

Hypothetical Performance of an OLED Incorporating a this compound-Based Host Material

While specific data for a standalone this compound host is not prevalent in literature, we can extrapolate the expected performance based on trends observed for fluorinated and biphenyl-containing host materials in blue phosphorescent OLEDs. The following table summarizes the projected quantitative data for a device employing a hypothetical host material, "Host-3FBP," which incorporates a this compound moiety. The data is benchmarked against a standard, non-fluorinated biphenyl-based host.

ParameterHost-3FBP (Hypothetical)Standard Biphenyl Host (Reference)Unit
Peak External Quantum Efficiency (EQE)30.225.8%
Current Efficiency @ 100 cd/m²65.955.2cd/A
Power Efficiency @ 100 cd/m²62.850.1lm/W
Turn-on Voltage (at 1 cd/m²)2.83.2V
Electroluminescence Peak476478nm
CIE Coordinates (x, y)(0.13, 0.28)(0.14, 0.29)-
Operational Lifetime (LT50 @ 1000 cd/m²)>500~350hours

Note: The data presented for Host-3FBP is hypothetical and projected based on the known effects of fluorination on OLED host materials, such as those seen in bistriazole-biphenyl core derivatives.[4]

Experimental Protocols

Synthesis of a Hypothetical this compound-Containing Host Material

A common synthetic route to create complex host materials involves cross-coupling reactions. The following is a generalized protocol for the synthesis of a hypothetical donor-acceptor type host material incorporating a this compound unit.

Materials:

  • 3-Bromo-fluorobiphenyl

  • Carbazole derivative (as the donor)

  • Triazine derivative (as the acceptor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-fluorobiphenyl (1 equivalent), the carbazole derivative (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the filtrate with brine and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Repeat a similar cross-coupling reaction to attach the triazine acceptor moiety.

  • The final product should be purified by sublimation to achieve the high purity required for OLED fabrication.

Fabrication of a Multilayer OLED Device

The following protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.

Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried in a nitrogen stream.

  • Immediately before deposition, the ITO surface is treated with oxygen plasma for 5 minutes to enhance the work function and improve hole injection.

Organic and Metal Layer Deposition:

  • The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁷ Torr.

  • The following layers are deposited sequentially:

    • Hole Injection Layer (HIL): 10 nm of N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (α-NPD).

    • Hole Transport Layer (HTL): 30 nm of 1,3-Bis(N-carbazolyl)benzene (mCP).

    • Emissive Layer (EML): 20 nm of the Host-3FBP co-deposited with a blue phosphorescent emitter (e.g., FIrpic) at a doping concentration of 10 wt%.

    • Electron Transport Layer (ETL): 40 nm of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).[5]

    • Cathode: 100 nm of Aluminum (Al).

  • The deposition rates of the organic materials are maintained at 1-2 Å/s, while LiF is deposited at 0.1 Å/s and Al at 5 Å/s.

  • The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

Encapsulation:

  • After deposition, the devices are encapsulated under a nitrogen atmosphere using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Visualizations

OLED_Device_Structure cluster_anode Anode Side cluster_organic_layers Organic Layers cluster_cathode Cathode Side Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host-3FBP + Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multilayer OLED device architecture.

Synthesis_Pathway Reactant1 3-Bromo-fluorobiphenyl Intermediate Intermediate Product Reactant1->Intermediate Pd Catalyst, Base Reactant2 Carbazole Derivative Final_Product Host-3FBP Intermediate->Final_Product Pd Catalyst, Base Reactant3 Triazine Derivative

Caption: Generalized synthesis of a this compound host material.

References

Application Notes: Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. 3-Fluorophenylboronic acid is a valuable building block, as the introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of 3-fluorophenylboronic acid with a variety of aryl halides. The information presented is based on established methodologies and aims to serve as a guide for successful reaction setup, optimization, and execution for researchers, scientists, and drug development professionals.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)₂ Base pdiiaar Ar-Pd(II)L₂-Ar' transmetalation->pdiiaar reductive_elimination Reductive Elimination pdiiaar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The general experimental workflow for this synthesis involves the careful setup of the reaction under an inert atmosphere, followed by heating, and a systematic workup and purification procedure to isolate the desired biaryl product.

Experimental_Workflow cluster_setup Setup cluster_reaction Execution cluster_workup Purification setup Reaction Setup reaction Reaction Execution workup Workup & Purification product Final Product a Combine Aryl Halide, 3-Fluorophenylboronic Acid, Base, and Catalyst b Add Degassed Solvent a->b c Purge with Inert Gas b->c d Heat to Reaction Temperature (Conventional or Microwave) c->d e Monitor Progress (TLC or LC-MS) d->e f Cool to Room Temperature e->f g Aqueous Workup (e.g., Extraction) f->g h Dry and Concentrate Organic Layer g->h i Purify by Chromatography h->i i->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 3-fluorophenylboronic acid with a variety of aryl halides. This data demonstrates the versatility of the protocols across substrates with different electronic properties.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O85488
32-BromopyridinePd(dppf)Cl₂ (10)Na₃PO₄1,4-Dioxane1001675[3][4]
44-BromotoluenePd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O1001295
5Methyl 4-bromobenzoatePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane/H₂O1001891
61-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane1001289
74-ChlorobenzonitrilePd(OAc)₂ (2) / RuPhos (4)K₃PO₄n-Butanol1002482[5]
84-Bromoanisole (Microwave)Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1200.2594

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl halide (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials and Reagents:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the aryl halide (0.5 mmol), 3-fluorophenylboronic acid (0.75 mmol), the base (1.5 mmol), and the palladium catalyst (0.025 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Reaction Execution: Seal the vial with a cap. Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1 (steps 6-9), scaling the solvent volumes appropriately.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with aryl halides is a robust and versatile method for the synthesis of 3-fluorobiaryl derivatives. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired products can be achieved. Both conventional heating and microwave-assisted protocols offer viable routes, with the latter often providing significant advantages in terms of reaction time. These protocols serve as a valuable starting point for the synthesis of a wide range of fluorinated biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 3,3'-Difluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3'-Difluorobiphenyl is a fluorinated organic compound with applications in medicinal chemistry, materials science, and as a key intermediate in the synthesis of more complex molecules. Its unique electronic properties, arising from the presence of fluorine atoms, make it a valuable building block for the development of pharmaceuticals, liquid crystals, and advanced polymers. This document provides detailed experimental protocols for the synthesis of 3,3'-difluorobiphenyl via three common cross-coupling methods: Suzuki-Miyaura coupling, Ullmann condensation, and a Grignard reagent-based approach.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic routes for 3,3'-difluorobiphenyl, allowing for a direct comparison of their typical efficiencies.

ParameterSuzuki-Miyaura CouplingUllmann CondensationGrignard Reagent Method
Starting Materials 3-Fluorophenylboronic acid, 1-Bromo-3-fluorobenzene1-Iodo-3-fluorobenzene or 1-Bromo-3-fluorobenzene3-Bromofluorobenzene, Magnesium
Catalyst/Reagent Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Copper powder-
Typical Solvent(s) Toluene, Ethanol, WaterDMF, NitrobenzeneAnhydrous Ether, THF
Reaction Temperature 80-100 °C>150 °C (often >200 °C)Room temperature to reflux
Reported Yield Good to Excellent (can exceed 90%)Moderate to Good (highly variable)Good (can be >90%)
Product Purity Generally high after purificationOften requires extensive purificationGood, with potential for biphenyl side products
Key Advantages Mild reaction conditions, high functional group toleranceLow cost of copperInexpensive starting materials
Key Disadvantages Cost of palladium catalyst and boronic acidHarsh reaction conditions, often requires activated copperSensitive to moisture and air

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of 3,3'-difluorobiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-fluorophenylboronic acid and 1-bromo-3-fluorobenzene.

Materials:

  • 3-Fluorophenylboronic acid

  • 1-Bromo-3-fluorobenzene

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-fluorophenylboronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.03 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,3'-difluorobiphenyl.

Characterization Data:

  • ¹H NMR (CDCl₃): Chemical shifts and coupling constants consistent with the 3,3'-difluorobiphenyl structure.

  • ¹³C NMR (CDCl₃): Expected number of signals with chemical shifts corresponding to the fluorinated aromatic carbons.[1]

  • GC-MS: A single major peak with a mass-to-charge ratio corresponding to the molecular weight of 3,3'-difluorobiphenyl.

Protocol 2: Ullmann Condensation

This protocol describes a classic Ullmann condensation for the synthesis of symmetrical biaryls, adapted for 3,3'-difluorobiphenyl.[2][3]

Materials:

  • 1-Iodo-3-fluorobenzene (or 1-bromo-3-fluorobenzene)

  • Copper powder (activated)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Copper (Optional but Recommended): Stir commercial copper powder in a dilute solution of iodine in acetone, filter, wash with acetone, and dry under vacuum.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place the activated copper powder (2.0 equivalents).

  • Reagent Addition: Add 1-iodo-3-fluorobenzene (1.0 equivalent) and DMF as the solvent.

  • Reaction: Heat the mixture to a high temperature (typically >150 °C, and for less reactive bromides, >200 °C) with vigorous stirring. The reaction is often run for an extended period (24-48 hours).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the copper salts.

  • Extraction: Dilute the filtrate with water and extract the product with toluene.

  • Washing: Wash the organic extracts with dilute HCl to remove any remaining copper salts, followed by a wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product often requires purification by recrystallization or column chromatography to yield pure 3,3'-difluorobiphenyl.

Protocol 3: Grignard Reagent Method

This protocol outlines the formation of a Grignard reagent from 3-bromofluorobenzene and its subsequent coupling.[4]

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dilute aqueous acid (e.g., HCl or H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen).

    • Place magnesium turnings (1.1 equivalents) in a round-bottom flask.

    • Add a small crystal of iodine.

    • In a separate flask, dissolve 3-bromofluorobenzene (1.0 equivalent) in anhydrous ether or THF.

    • Add a small portion of the 3-bromofluorobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: While the exact coupling partner and catalyst would depend on the specific variation of the Grignard coupling, for a homocoupling to form the biphenyl, side reactions can occur. A more controlled synthesis would involve the reaction of the Grignard reagent with a suitable electrophile in the presence of a catalyst. For the purpose of this note, we will focus on the formation of the Grignard reagent as the key step.

  • Workup (General for Quenching and Extraction):

    • Cool the reaction mixture in an ice bath and slowly quench it by the addition of a saturated aqueous ammonium chloride solution or dilute acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to isolate 3,3'-difluorobiphenyl.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Boronic Acid, Aryl Halide, Base) solvent Add Solvent (Toluene/Ethanol/Water) start->solvent degas Degas Mixture (Ar or N2 Purge) solvent->degas catalyst Add Pd Catalyst degas->catalyst reflux Heat to Reflux (90-100 °C) catalyst->reflux monitor Monitor Progress (TLC/GC-MS) reflux->monitor cool Cool to RT monitor->cool extract Dilute & Extract (Ethyl Acetate) cool->extract wash Wash Organics (Water, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure 3,3'-Difluorobiphenyl purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 3,3'-difluorobiphenyl.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Aryl Halide, Activated Copper) solvent Add Solvent (DMF) start->solvent heat Heat to >150 °C solvent->heat cool Cool to RT heat->cool filter Filter Copper Salts cool->filter extract Dilute & Extract (Toluene) filter->extract wash Wash Organics (Dilute HCl, Water) extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure 3,3'-Difluorobiphenyl purify->product

Caption: Experimental workflow for the Ullmann condensation synthesis of 3,3'-difluorobiphenyl.

References

Troubleshooting & Optimization

Side reactions in the synthesis of 3-Fluorobiphenyl and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Fluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most prevalent side reactions in the Suzuki-Miyaura coupling for synthesizing this compound are:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2][3][4]

  • Dehalogenation: The reduction of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct.[5][6][7]

  • Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid, where it is replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene.[5][8][9][10]

Q2: I am observing a significant amount of biphenyl byproduct in my Grignard reaction to synthesize this compound. What causes this?

A2: The formation of biphenyl is a known side reaction in Grignard syntheses. It arises from the coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and any unreacted aryl halide (e.g., bromobenzene).[11][12] This side reaction is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[12]

Q3: How can I identify the different side products in my reaction mixture?

A3: You can identify side products using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Side products will appear as distinct spots from your starting materials and the desired product. For instance, a dehalogenated product is typically less polar than the starting aryl bromide.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show peaks corresponding to the molecular weights of the different compounds in your mixture, allowing for the identification of side products like homocoupled dimers or dehalogenated species.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can help identify the structures of the main product and byproducts by analyzing the chemical shifts and coupling constants. The appearance of a new proton signal in place of the halogen on the aromatic ring can indicate dehalogenation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Instability of the boronic acid leading to decomposition or side reactions like protodeboronation.[3]Use high-purity boronic acids or more stable derivatives like MIDA boronates or trifluoroborate salts.[9][13]
Inefficient catalyst system.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Bulky, electron-rich phosphine ligands can often improve catalytic activity.[3][14]
Suboptimal reaction conditions (temperature, solvent, base).Optimize the reaction temperature, typically between 80-110 °C.[14] Test various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., 1,4-dioxane, toluene, DMF).[14]
Significant Homocoupling Product Presence of dissolved oxygen.[1][2][4]Thoroughly degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Nitrogen or Argon) through the solution.[1][6]
Use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1][3]Use a Pd(0) precatalyst or add a mild reducing agent like potassium formate to minimize the concentration of Pd(II).[2][15]
High concentration of boronic acid.Adjust the stoichiometry of the reactants.
Significant Dehalogenation Product Formation of palladium-hydride (Pd-H) species from the reaction of the palladium complex with bases, solvents (e.g., alcohols), or trace water.[6]Use anhydrous solvents and ensure all glassware is thoroughly dried. Choose a base that is less likely to act as a hydride donor.
High reaction temperatures and prolonged reaction times.[7]Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Nature of the aryl halide. Aryl iodides are more prone to dehalogenation than bromides or chlorides.[6][7][16][17]If possible, use the corresponding aryl bromide or chloride instead of the iodide.
Significant Protodeboronation Presence of water and base.[8][18]Use anhydrous conditions where possible. The choice of base can also be critical; weaker bases may be preferable in some cases.
High reaction temperatures.Running the reaction at the lowest effective temperature can help minimize this side reaction.
Use of bulky phosphine ligands.While often beneficial for the coupling reaction, some bulky ligands can paradoxically accelerate protodeboronation.[18] Ligand screening is recommended.

Quantitative Data Summary

Table 1: Effect of Ligand on Homocoupling in the Synthesis of Polyfluorinated Biphenyls

LigandYield of Desired Biphenyl (%)Homocoupling Product (%)
CyJohnPhos98Not observed
Ligand A88Not observed
Ligand B31-40Observed
Ligand C0Not applicable

Data adapted from a study on the synthesis of various polyfluorinated biphenyls, demonstrating the critical role of the ligand in preventing homocoupling.[19]

Table 2: Conversion Rates in Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)
4-Fluorophenylboronic acid1103~90
4-Fluorophenylboronic acid11048~98
Phenylboronic acid1108~95
4-Vinylphenylboronic acid11048~80
4-Carboxyphenylboronic acid11048~40

Data from a study using a heterogeneous palladium catalyst for the synthesis of fluorinated biphenyls, showing the influence of the boronic acid structure and reaction time on conversion.[20][21]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

  • Reaction Setup: In a dry round-bottom flask or reaction vial under an inert atmosphere (Nitrogen or Argon), combine the fluorinated aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).[14]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.[22]

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[6]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[22]

Protocol for Minimizing Homocoupling

  • Rigorous Degassing: Prior to adding the catalyst, perform a subsurface sparge with nitrogen for an extended period to ensure the rigorous exclusion of dissolved oxygen.[2]

  • Addition of a Reducing Agent: Add a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst to minimize the concentration of Pd(II) species.[2][15]

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Proceed with the standard Suzuki-Miyaura protocol.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L2) (Oxidative Addition Complex) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OH)2 Base ar_pd_ar Ar-Pd(II)-Ar'(L2) (Diaryl Complex) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (this compound) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_side Side Reactions Ar-X Aryl Halide Ar-Ar' Desired Product (this compound) Ar-X->Ar-Ar' Pd(0) cat. Dehalogenation Ar-H (Dehalogenation) Ar-X->Dehalogenation [Pd-H] Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Ar' Pd(0) cat., Base Homocoupling Ar'-Ar' (Homocoupling) Ar'-B(OH)2->Homocoupling O2, Pd(II) Protodeboronation Ar'-H (Protodeboronation) Ar'-B(OH)2->Protodeboronation H2O, Base

Caption: Overview of desired reaction versus common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product identify Identify Side Products (TLC, GC-MS, NMR) start->identify homocoupling Predominant Homocoupling? identify->homocoupling dehalogenation Predominant Dehalogenation? homocoupling->dehalogenation No sol_homo Improve Degassing Use Pd(0) Precatalyst Add Reducing Agent homocoupling->sol_homo Yes protodeboronation Predominant Protodeboronation? dehalogenation->protodeboronation No sol_dehalo Use Anhydrous Solvents Change Base Lower Temperature Use Aryl Bromide/Chloride dehalogenation->sol_dehalo Yes optimize Optimize General Conditions (Catalyst, Ligand, Base, Temp, Solvent) protodeboronation->optimize No sol_proto Use Anhydrous Conditions Screen Bases Use Boronic Ester protodeboronation->sol_proto Yes

References

Technical Support Center: Purification of 3-Fluorobiphenyl and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Fluorobiphenyl and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives are:

  • Recrystallization: This is a highly effective method for obtaining highly pure solid compounds. The choice of solvent is critical for successful purification.

  • Column Chromatography: This technique is versatile for separating the target compound from impurities with different polarities. Common stationary phases include silica gel and alumina, with specialized phases like fluorinated or biphenyl phases offering enhanced selectivity for fluorinated compounds.[1]

  • Vacuum Distillation: This method is suitable for purifying thermally stable liquid compounds or solids with low melting points by separating them based on differences in their boiling points under reduced pressure.[2]

Q2: What are the potential impurities I should be aware of when purifying this compound?

A2: The nature of impurities largely depends on the synthetic route used.

  • Suzuki-Miyaura Coupling: A common method for synthesizing biphenyls, this reaction can lead to impurities such as homocoupling products from the boronic acid starting material and residual palladium catalyst.[3][4] Dehalogenation of the aryl halide starting material can also result in the formation of less halogenated impurities.[4]

  • Gomberg-Bachmann Reaction: This method can produce polymeric tars and colored azo compounds as byproducts, especially if the reaction temperature is not well-controlled.[5]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Recrystallization

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Reheat the solution to dissolve the oil and then allow it to cool more slowly. Insulating the flask can promote gradual cooling.

  • Solution 2: Add a small amount of additional hot solvent to the solution to reduce the saturation.

  • Solution 3: Try a different recrystallization solvent or a solvent mixture with a lower boiling point.

Q2: No crystals are forming even after cooling the solution in an ice bath. What are my options?

A2: This usually indicates that the solution is not sufficiently saturated.

  • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches can provide nucleation sites for crystal growth.

  • Solution 2: Add a seed crystal of the pure compound to the solution.

  • Solution 3: If the solution is too dilute, you can boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.

Q3: The recovery of my purified crystals is very low. How can I improve the yield?

A3: Low recovery can be due to several factors.

  • Problem 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Problem 2: Premature crystallization during hot filtration.

    • Solution: Ensure all glassware is pre-heated and perform the filtration quickly to keep the solution hot.

  • Problem 3: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.

Column Chromatography

Q1: I'm having trouble separating my this compound derivative from a non-fluorinated impurity with similar polarity.

A1: Co-elution of compounds with similar polarities is a common challenge.

  • Solution 1: Optimize the mobile phase. Small changes in the solvent ratio of your eluent can significantly impact separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.

  • Solution 2: Change the stationary phase. If silica gel does not provide adequate separation, consider using a stationary phase with different selectivity. For fluorinated compounds, a fluorinated or a biphenyl stationary phase can offer enhanced separation due to specific interactions.

  • Solution 3: Dry loading the sample. If the compound has poor solubility in the eluent, dissolving it in a suitable solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can improve resolution.[5]

Q2: My compound is streaking or tailing on the column.

A2: Tailing or streaking can be caused by several factors, including interactions with the stationary phase or column overload.

  • Solution 1: Use a deactivated column. An end-capped column can minimize interactions between polar analytes and residual silanols on the silica surface.[5]

  • Solution 2: Add a mobile phase modifier. For acidic or basic compounds, adding a small amount of a modifier like triethylamine or trifluoroacetic acid to the mobile phase can improve peak shape.[5]

  • Solution 3: Reduce the sample load. Injecting a smaller amount of your sample can prevent column overload and improve peak shape.[5]

Data Presentation

Table 1: Recommended Purification Techniques for this compound and its Derivatives

Purification TechniqueApplicabilityKey Parameters to Optimize
Recrystallization Solid compoundsSolvent system, Cooling rate
Column Chromatography Solids and non-volatile liquidsStationary phase, Mobile phase composition
Vacuum Distillation Thermally stable liquids or low-melting solidsPressure, Temperature

Table 2: Common Solvent Systems for Column Chromatography of Biphenyl Derivatives

Solvent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose for non-polar to moderately polar compounds.
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds.
Petroleum Ether / Diethyl EtherLowGood for compounds that are sensitive to higher boiling point solvents.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative (General Procedure)

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for each compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures such as ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a this compound Derivative (General Procedure)

This protocol provides a general approach and should be optimized for each specific separation.

  • Stationary Phase and Column Preparation: Select an appropriate size glass column and pack it with silica gel or another suitable stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the column. Alternatively, use the dry loading technique described in the troubleshooting section.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific compounds being separated and should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation of a this compound Derivative (General Procedure)

This technique is suitable for thermally stable compounds.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Sample Placement: Place the crude material in the distillation flask with a stir bar.

  • Vacuum Application: Begin stirring and gradually apply a vacuum to the system.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation flask.

  • Fraction Collection: Monitor the vapor temperature and collect the fraction that distills at the expected boiling point for your compound at the applied pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_choice Select Purification Method crude->purification_choice cryst Recrystallization purification_choice->cryst Solid chrom Column Chromatography purification_choice->chrom Solid or Liquid dist Vacuum Distillation purification_choice->dist Liquid pure Pure this compound Derivative cryst->pure chrom->pure dist->pure

Caption: General experimental workflow from synthesis to purification.

troubleshooting_recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_crystals Solutions for No Crystals cluster_solutions_yield Solutions for Low Yield start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Recovery start->low_yield sol_oiling1 Slower Cooling oiling_out->sol_oiling1 sol_oiling2 Add More Solvent oiling_out->sol_oiling2 sol_oiling3 Change Solvent oiling_out->sol_oiling3 sol_crystal1 Scratch Flask no_crystals->sol_crystal1 sol_crystal2 Add Seed Crystal no_crystals->sol_crystal2 sol_crystal3 Concentrate Solution no_crystals->sol_crystal3 sol_yield1 Use Minimal Hot Solvent low_yield->sol_yield1 sol_yield2 Pre-heat Glassware low_yield->sol_yield2 sol_yield3 Ensure Thorough Cooling low_yield->sol_yield3

Caption: Troubleshooting common recrystallization problems.

troubleshooting_chromatography cluster_solutions_coelution Solutions for Poor Separation cluster_solutions_tailing Solutions for Tailing start Chromatography Issue coelution Poor Separation / Co-elution start->coelution tailing Peak Tailing / Streaking start->tailing sol_coelution1 Optimize Mobile Phase coelution->sol_coelution1 sol_coelution2 Change Stationary Phase coelution->sol_coelution2 sol_coelution3 Dry Load Sample coelution->sol_coelution3 sol_tailing1 Use Deactivated Column tailing->sol_tailing1 sol_tailing2 Add Mobile Phase Modifier tailing->sol_tailing2 sol_tailing3 Reduce Sample Load tailing->sol_tailing3

Caption: Troubleshooting common column chromatography problems.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated biphenyls. Low yields can be a significant impediment to research and development, and this guide is designed to help you diagnose and resolve common issues encountered during these synthetic procedures.

Frequently Asked questions (FAQs)

Q1: Why are the yields of my fluorinated biphenyl synthesis often low?

A1: The synthesis of fluorinated biphenyls, particularly through cross-coupling reactions, can be challenging due to the unique electronic properties imparted by fluorine atoms. Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the reactivity of the molecule. This can lead to several issues that contribute to low yields, including:

  • ** Catalyst Deactivation:** The fluorine atoms can coordinate with the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation.

  • ** Sluggish Oxidative Addition:** The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can make the oxidative addition step in the catalytic cycle more difficult, slowing down the reaction rate.

  • ** Side Reactions:** The presence of fluorine can promote side reactions such as homocoupling of the starting materials and protodeboronation in the case of Suzuki-Miyaura coupling.[1]

  • ** Poor Solubility:** Highly fluorinated compounds can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

Q2: Which cross-coupling reaction is best for synthesizing fluorinated biphenyls?

A2: The "best" cross-coupling reaction depends on the specific substrates, the desired functional group tolerance, and the available reagents. The most commonly used methods are the Suzuki-Miyaura, Negishi, and Stille couplings.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability and stability of boronic acids and their derivatives.[2] It is also generally tolerant of a wide range of functional groups. However, protodeboronation can be a significant side reaction, especially with electron-deficient fluorinated boronic acids.[1][3]

  • Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboron compounds.[4][5] This can lead to higher yields and faster reaction times, particularly for challenging substrates.[6] However, organozinc reagents are often more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

  • Stille Coupling: This reaction employs organotin reagents, which are tolerant of a wide range of functional groups and are generally less sensitive to air and moisture than organozinc reagents.[7] The main drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[8]

Q3: How can I minimize homocoupling in my reaction?

A3: Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction that reduces the yield of the desired biphenyl product. To minimize homocoupling:

  • Use an appropriate ligand: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, can help to suppress homocoupling by favoring the cross-coupling pathway.[9]

  • Control the stoichiometry: Using a slight excess of one of the coupling partners can help to drive the reaction towards the desired cross-coupled product.

  • Degas the reaction mixture: Oxygen can promote homocoupling, so it is important to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[10]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • Low isolated yield of the desired fluorinated biphenyl.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and provides a reliable source of the active Pd(0) species.[10]
Inefficient Ligand For electron-deficient or sterically hindered fluorinated substrates, standard ligands like PPh₃ may be ineffective. Switch to more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[3][9]
Inappropriate Base The choice of base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. For sensitive substrates, a milder base may be required.[11][12]
Protodeboronation This side reaction is prevalent with electron-deficient fluorinated boronic acids.[3] Use anhydrous solvents and reagents to minimize the presence of water. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[11]
Low Reaction Temperature The oxidative addition of fluorinated aryl halides can be slow. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[11]
Issue 2: Low Yield in Negishi Coupling of Polyfluorinated Arenes

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of Organozinc Reagent Organozinc reagents can be sensitive to air and moisture. Ensure that all glassware is flame-dried and that the reaction is performed under a strict inert atmosphere. Use freshly prepared or high-quality commercial organozinc reagents.
Suboptimal Ligand The choice of ligand is critical for stabilizing the palladium catalyst and promoting the cross-coupling. For highly fluorinated substrates, monodentate phosphine ligands like X-Phos have shown excellent performance.[6]
Iodinated Substrate Decomposition Iodinated substrates can sometimes decompose under Negishi coupling conditions. If you are using an iodinated arene, consider switching to the corresponding brominated electrophile, which has been found to be superior in some cases for the synthesis of highly fluorinated biphenyls.[6]
Steric Hindrance Substrates with significant steric hindrance may react slowly. Increasing the reaction temperature or using a more active catalyst system may be necessary.

Quantitative Data on Reaction Yields

The following tables summarize representative yields for the synthesis of fluorinated biphenyls using different cross-coupling methods. Note that yields are highly substrate-dependent and the optimal conditions may vary.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10095[9]
1-Iodo-2,4-difluorobenzene4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O10088[3]
4-Chlorobenzotrifluoride3-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-Amyl alcohol11092[13]
Pentafluorophenyl BromidePhenylboronic acidPd(PPh₃)₄ (3)-CsF/Ag₂ODME70>90[2]

Table 2: Negishi Coupling for the Synthesis of Highly Fluorinated Biphenyls

Fluoroaryl Zinc ReagentAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
Pentafluorophenylzinc pivalate4-BromotoluenePd₂(dba)₃ (2.5)X-Phos (5)THF6095[6]
2,3,5,6-Tetrafluorophenylzinc pivalate1-Bromo-4-methoxybenzenePd₂(dba)₃ (2.5)X-Phos (5)THF6091[6]
Pentafluorophenylzinc chloride4-IodoanisolePd(PPh₃)₄ (5)-THF6585[5]

Table 3: Stille Coupling of Fluorinated Substrates

OrganostannaneAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
Tributyl(pentafluorophenyl)stannaneIodobenzenePd(PPh₃)₄ (5)-CuIDMF8082[8]
Trimethyl(4-fluorophenyl)stannane4-IodotoluenePdCl₂(PPh₃)₂ (2)--Toluene11090[7]
Tributyl(2-fluorophenyl)stannane4-Nitro-1-bromobenzenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)-Toluene10088[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

Materials:

  • Fluorinated aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the fluorinated aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Negishi Coupling of a Polyfluorinated Aryl Bromide

Materials:

  • Polyfluorinated aryl bromide (1.0 mmol)

  • Organozinc reagent (e.g., prepared from the corresponding Grignard reagent and ZnCl₂, or as a pivalate, 1.1 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., X-Phos, 5 mol%)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add the anhydrous solvent, followed by the polyfluorinated aryl bromide.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Stir the mixture for the required time (e.g., 4-12 hours), monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.[6]

Visualizations

Troubleshooting Logic for Low Yield in Fluorinated Biphenyl Synthesis

Troubleshooting_Fluorinated_Biphenyl_Synthesis Start Low Yield in Fluorinated Biphenyl Synthesis Reaction_Type Identify Cross-Coupling Method Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Suzuki Negishi Negishi Reaction_Type->Negishi Negishi Stille Stille Reaction_Type->Stille Stille Suzuki_Check Check for Protodeboronation Suzuki->Suzuki_Check Negishi_Check Check Reagent Quality Negishi->Negishi_Check Stille_Check Check for Tin Byproducts Stille->Stille_Check Suzuki_Solution1 Use Anhydrous Conditions & Reagents Suzuki_Check->Suzuki_Solution1 Yes Suzuki_Catalyst Optimize Catalyst/Ligand Suzuki_Check->Suzuki_Catalyst No Suzuki_Solution1->Suzuki_Catalyst Suzuki_Solution2 Switch to Boronic Ester Suzuki_Catalyst_Solution Use Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos) Suzuki_Catalyst->Suzuki_Catalyst_Solution Yes General_Checks General Troubleshooting Suzuki_Catalyst->General_Checks No Negishi_Solution Use Fresh, High-Purity Organozinc Reagent Negishi_Check->Negishi_Solution Yes Negishi_Ligand Optimize Ligand Negishi_Check->Negishi_Ligand No Negishi_Solution->Negishi_Ligand Negishi_Ligand_Solution Try Monodentate Ligands (e.g., X-Phos) Negishi_Ligand->Negishi_Ligand_Solution Yes Negishi_Ligand->General_Checks No Stille_Solution Optimize Purification (e.g., fluoride wash, chromatography) Stille_Check->Stille_Solution Yes Stille_Catalyst Optimize Catalyst System Stille_Check->Stille_Catalyst No Stille_Solution->Stille_Catalyst Stille_Catalyst_Solution Add Cu(I) co-catalyst to accelerate transmetalation Stille_Catalyst->Stille_Catalyst_Solution Yes Stille_Catalyst->General_Checks No Check_Inertness Ensure Inert Atmosphere (Degas Solvents) General_Checks->Check_Inertness Check_Temp Optimize Reaction Temperature General_Checks->Check_Temp Check_Purity Verify Starting Material Purity General_Checks->Check_Purity

Caption: Troubleshooting workflow for low yields in fluorinated biphenyl synthesis.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried glassware - Add reagents & catalyst Start->Setup Inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat to Reaction Temperature & Stir Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup: - Quench reaction - Extraction & Washing Monitor->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: 19F NMR of 3-Fluorobiphenyl Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluorobiphenyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the typical 19F NMR chemical shift for the fluorine atom in a this compound moiety?

Table 1: Estimated 19F Chemical Shift Ranges for this compound in Common NMR Solvents

Deuterated SolventEstimated ¹⁹F Chemical Shift (ppm) vs. CFCl₃
CDCl₃-110 to -115
DMSO-d₆-112 to -117

Note: These are estimated values based on general knowledge of fluorinated aromatic compounds. It is recommended to run a reference standard for precise determination.

Q2: I am observing broad peaks in my 19F NMR spectrum. What are the possible causes and how can I resolve this?

Peak broadening in 19F NMR can arise from several factors. Here are some common causes and troubleshooting steps:

  • Poor Magnetic Field Homogeneity:

    • Solution: Ensure the spectrometer is properly shimmed. Re-shimming the instrument before acquiring your spectrum can significantly improve peak shape.

  • Presence of Paramagnetic Impurities:

    • Solution: Metal ions or other paramagnetic species can cause significant line broadening.[3] Ensure all glassware is thoroughly cleaned. If suspected, passing the sample through a small plug of silica gel or celite may help remove these impurities.

  • Sample Viscosity:

    • Solution: High sample concentration can lead to increased viscosity and broader lines. Diluting the sample may improve resolution.

  • Chemical Exchange:

    • Solution: If the this compound moiety is part of a larger molecule undergoing conformational changes on the NMR timescale, this can lead to exchange broadening. Acquiring spectra at different temperatures (variable temperature NMR) can help to either sharpen the signals (at fast or slow exchange regimes) or coalesce them.

  • Relaxation Effects:

    • Solution: The relaxation properties of the fluorine nucleus can affect linewidth. While less common for small molecules, very large molecules can have shorter T₂ relaxation times, leading to broader signals.[4]

G Start Broad 19F NMR Signal Observed CheckShimming Is the spectrometer properly shimmed? Start->CheckShimming ReShim Re-shim the instrument CheckShimming->ReShim No CheckImpurities Are paramagnetic impurities present? CheckShimming->CheckImpurities Yes ReShim->CheckImpurities PurifySample Purify sample (e.g., filtration) CheckImpurities->PurifySample Yes CheckConcentration Is the sample concentration too high? CheckImpurities->CheckConcentration No PurifySample->CheckConcentration DiluteSample Dilute the sample CheckConcentration->DiluteSample Yes CheckExchange Is chemical exchange a possibility? CheckConcentration->CheckExchange No DiluteSample->CheckExchange VT_NMR Perform Variable Temperature (VT) NMR CheckExchange->VT_NMR Yes End Sharp Signal Achieved CheckExchange->End No VT_NMR->End

Q3: What are the expected 1H-19F and 13C-19F coupling constants for a this compound moiety?

Directly measured coupling constants for this compound were not found in the provided search results. However, data for related compounds like 4-fluorobiphenyl can provide good estimates. Long-range coupling constants are a key feature of 19F NMR and can provide valuable structural information.[5][6][7]

Table 2: Estimated 1H-19F and 13C-19F Coupling Constants for this compound

Coupling (ⁿJ)NucleiEstimated Coupling Constant (Hz)Notes
³J¹H- ortho8 - 10
⁴J¹H- meta5 - 7
⁵J¹H- para< 1
¹J¹³C-F240 - 250Large, one-bond coupling.
²J¹³C- ortho20 - 25
³J¹³C- meta5 - 10
⁴J¹³C- para2 - 4

Note: These are estimated values based on data for 4-fluorobiphenyl and general trends in aromatic fluorine compounds.[5] Actual values may vary.

Q4: How should I set up the experimental parameters for acquiring a 19F NMR spectrum of a this compound derivative?

For a standard 1D 19F NMR experiment, the following parameters can be used as a starting point.[8]

Table 3: Recommended Starting Parameters for 1D 19F NMR

ParameterRecommended ValueRationale
Spectral Width (SW)~200 ppmTo cover the expected chemical shift range of aromatic fluorides.
Transmitter Offset (O1)~ -115 ppmCentered in the expected region for the this compound signal.
Acquisition Time (AQ)1 - 2 sTo ensure good digital resolution.
Relaxation Delay (D1)1 - 2 sFor qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ of interest.[9]
Pulse Width (P1)Calibrated 90° pulseTo ensure maximum signal intensity.
Number of Scans (NS)16 or higherDependent on sample concentration; increase for better signal-to-noise.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) Add_Standard Add internal standard if quantification is needed (optional) Dissolve->Add_Standard Transfer Transfer to NMR tube Add_Standard->Transfer Insert_Sample Insert sample into spectrometer Transfer->Insert_Sample Lock_Shim Lock on solvent and shim the magnetic field Insert_Sample->Lock_Shim Setup_Params Set up experimental parameters (SW, O1, AQ, D1, etc.) Lock_Shim->Setup_Params Acquire Acquire 19F NMR spectrum Setup_Params->Acquire FT Fourier Transform Acquire->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Reference Reference spectrum Baseline->Reference Integrate Integrate signals Reference->Integrate

Experimental Protocols

Protocol 1: Standard 1D 19F NMR of a this compound Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound-containing compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., trifluorotoluene).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. A good shim is critical for sharp lines.

  • Acquisition Parameters:

    • Load a standard 1D 19F experiment.

    • Set the spectral width (SW) to approximately 200 ppm.

    • Set the transmitter offset (O1) to approximately -115 ppm.

    • Set the acquisition time (AQ) to 1-2 seconds.

    • Set the relaxation delay (D1) to 2 seconds for a qualitative spectrum. For quantitative results, determine the T₁ of the fluorine signal and set D1 to at least 5 times this value.[9]

    • Use a calibrated 90° pulse for the excitation pulse (P1).

    • Set the number of scans (NS) to 16. This can be increased for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction on the resulting spectrum.

    • Apply baseline correction to ensure a flat baseline.

    • Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. Otherwise, an external reference can be used.

    • Integrate the signals of interest.

Protocol 2: Measurement of T₁ Relaxation Time
  • Sample Preparation and Spectrometer Setup:

    • Prepare the sample and set up the spectrometer as described in Protocol 1.

  • Acquisition Parameters:

    • Load a standard inversion-recovery experiment for T₁ measurement.

    • Use the same spectral width and transmitter offset as in the 1D experiment.

    • Set up a list of variable delays (VD) for the inversion time. A typical list might include values from 0.01 s to 10 s, logarithmically spaced.

    • Set the relaxation delay (D1) to be at least 5 times the expected T₁ value.

  • Data Processing and Analysis:

    • Process the series of 1D spectra.

    • Measure the intensity of the 19F signal of interest in each spectrum.

    • Fit the intensity data as a function of the variable delay to an exponential recovery curve to determine the T₁ value. Most NMR processing software has built-in functions for this analysis.

References

Technical Support Center: Efficient Suzuki Coupling of Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of fluorinated aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection critical for the Suzuki coupling of fluorinated aryl halides?

A1: Fluorinated aryl halides, particularly chlorides and electron-deficient fluorinated systems, present unique challenges in Suzuki-Miyaura coupling. The high electronegativity of fluorine can deactivate the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Therefore, a judicious choice of a palladium catalyst and associated ligands is crucial to overcome this hurdle and achieve efficient coupling. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for these challenging substrates.

Q2: What are the most common issues encountered when coupling fluorinated aryl halides?

A2: The most frequently reported issues include:

  • Low to no product yield: This can be due to an inappropriate catalyst system, suboptimal reaction conditions, or catalyst deactivation.[1]

  • Dehalogenation: This is a significant side reaction where the aryl halide is reduced to the corresponding arene, consuming the starting material and lowering the yield of the desired product.

  • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction.

  • Protodeboronation: The boronic acid can be protonated and removed from the reaction, especially under harsh basic conditions.

Q3: Which types of ligands are generally recommended for coupling fluorinated aryl halides?

A3: For electron-deficient or sterically hindered fluorinated arenes, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and promote the oxidative addition step. Commonly used and effective ligands include Buchwald ligands such as SPhos and XPhos.[1] For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ has been shown to be effective for a range of aryl halides, including chlorides, at room temperature.[2][3]

Q4: Can fluorinated aryl chlorides be used as coupling partners?

A4: Yes, but they are more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond. Successful coupling of aryl chlorides typically requires more active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, and may necessitate higher reaction temperatures. Nickel-based catalyst systems have also shown promise for the coupling of less reactive aryl chlorides.

Q5: What is the role of the base in the Suzuki coupling of fluorinated aryl halides?

A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[4] The choice of base can significantly impact the reaction yield and rate. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The selection of the base should be optimized for the specific substrates and catalyst system being used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient catalyst system for the specific fluorinated aryl halide.Switch to a more active catalyst system. For electron-deficient or sterically hindered substrates, consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1]
Suboptimal reaction temperature.Gradually increase the reaction temperature. Some challenging couplings, especially with aryl chlorides, may require higher temperatures to proceed efficiently.
Inappropriate base.Screen different bases. The strength and nature of the base can significantly influence the reaction outcome. K₃PO₄ and Cs₂CO₃ are often effective choices.[4]
Significant Dehalogenation The phosphine ligand properties are not optimal.The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.
High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress closely to avoid extended heating after completion.
The nature of the halide.Aryl iodides have a higher tendency for dehalogenation compared to aryl bromides. If possible, consider using the corresponding aryl bromide.
Protodeboronation of the Boronic Acid Harsh basic conditions.Use a milder base or a biphasic solvent system to minimize the exposure of the boronic acid to high concentrations of base.
Presence of ortho-fluorine substituents on the boronic acid.Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be prone to protodeboronation. Careful optimization of the base and reaction time is crucial.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Bromo-2-fluoroanisole with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801265
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100492
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O80695

Data is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

Table 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides

Aryl HalideCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1) / XPhos-K₃PO₄ (2)Dioxane/H₂O (10:1)801298
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane804-

This data is based on a general protocol and reported effective conditions.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide:

To a dry round-bottom flask containing a magnetic stir bar, add the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The base (e.g., K₃PO₄; 2.0 mmol) and the solvent (e.g., a mixture of dioxane and water, 10:1, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol for the Coupling of 2,5-Difluorophenylboronic Acid with 5-(4-bromophenyl)-4,6-dichloropyrimidine:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).[5] Evacuate and backfill the flask with an inert gas three times.[5] Add anhydrous 1,4-dioxane (10 mL) via syringe.[5] Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5] Cool the reaction mixture to room temperature.[5] Filter the mixture through a pad of celite, washing with ethyl acetate.[5]

Mandatory Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Managing solvent effects in the synthesis of 3-Fluorobiphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobiphenyl derivatives, with a particular focus on managing solvent effects in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely utilized and versatile method for synthesizing this compound derivatives. This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromofluorobenzene or 3-chlorofluorobenzene) with an arylboronic acid (e.g., phenylboronic acid). The reaction is popular due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of starting materials.

Q2: How does the choice of solvent impact the synthesis of this compound derivatives?

A2: The solvent plays a critical role in the success of the Suzuki-Miyaura coupling reaction for synthesizing this compound derivatives. Key functions of the solvent include:

  • Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, catalyst, and base are sufficiently dissolved to allow the reaction to proceed efficiently.

  • Influencing Catalyst Activity: The solvent can coordinate with the palladium catalyst, affecting its stability and reactivity.

  • Mediating Reaction Pathways: The polarity of the solvent can influence the reaction mechanism and, in some cases, the selectivity of the coupling.[1]

  • Facilitating Product Isolation: The choice of solvent can impact the ease of workup and purification of the final product.

Q3: What are some commonly used solvent systems for this type of reaction?

A3: Common solvent systems for Suzuki-Miyaura couplings include mixtures of an organic solvent with water. Frequently employed systems include:

  • Toluene/Water

  • 1,4-Dioxane/Water

  • Tetrahydrofuran (THF)/Water

  • Ethanol/Water[2]

  • Dimethylformamide (DMF)/Water

The addition of water is often crucial for the transmetalation step in the catalytic cycle.[2]

Q4: Can the fluorine substituent on the biphenyl ring influence the reaction?

A4: Yes, the presence of a fluorine atom on the biphenyl ring can influence the electronic properties of the molecule, which in turn can affect the reactivity of the starting materials in the Suzuki-Miyaura coupling. Fluorine is an electron-withdrawing group, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Poor Solubility of Reactants Screen alternative solvent systems with varying polarities.If reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Consider greener alternatives like 2-MeTHF/Water.[3]
Catalyst Deactivation Ensure solvents are properly degassed to remove oxygen.Palladium catalysts can be sensitive to oxygen, leading to deactivation. Using fresh, high-quality solvents is recommended.
Protodeboronation of Boronic Acid Use anhydrous solvents or minimize the amount of water. Optimize the choice of base.This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be influenced by the solvent and base combination.[1]
Inefficient Transmetalation Ensure a suitable amount of water is present in the solvent system.The transmetalation step, where the aryl group is transferred from boron to palladium, is often facilitated by the presence of water.[2]
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Step Explanation
Homocoupling of Boronic Acid Screen different palladium catalysts and ligands. Adjust the solvent system.Homocoupling is a common side reaction that can sometimes be minimized by changing the solvent, which can affect the stability and reactivity of the catalyst.
Solvent Contaminants Use high-purity, residue-free solvents.Impurities in the solvent can sometimes interfere with the catalyst or reactants, leading to the formation of byproducts.
Reaction with Solvent In certain cases, solvents like DMF can participate in side reactions.If unexpected byproducts are observed, consider switching to a less reactive solvent such as toluene or THF.

Data Presentation

The following table summarizes the impact of different solvents on the yield of a Suzuki-Miyaura cross-coupling reaction between a halobenzene and phenylboronic acid. While not specific to this compound, this data provides a useful comparison of common solvent systems.[2]

Solvent System Base Temperature (°C) Conversion (%) Yield (%)
DMFK₂CO₃110--
TolueneK₂CO₃110--
EthanolK₂CO₃11010098.6
Acetonitrile (ACN)K₂CO₃110--
1,4-DioxaneK₂CO₃110--
WaterK₂CO₃110--
Ethanol/Water (1:1)K₂CO₃110--
1,4-Dioxane/Water (1:1)K₂CO₃110--

Data adapted from a study on the Suzuki cross-coupling of halobenzenes and phenylboronic acid.[2] The original study found ethanol to be the optimal solvent for their specific system.

Experimental Protocols

General Protocol for Solvent Screening in the Synthesis of this compound

This protocol outlines a general procedure for screening different solvents in the Suzuki-Miyaura coupling to synthesize this compound.

Materials:

  • 3-Bromofluorobenzene (or other suitable aryl halide)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Selection of anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, Ethanol)

  • Degassed water

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vessels (e.g., Schlenk tubes)

  • Stirring and heating apparatus

  • Analytical instrument for reaction monitoring (e.g., GC-MS, LC-MS)

Procedure:

  • Reaction Setup: In separate, oven-dried Schlenk tubes under an inert atmosphere, add 3-bromofluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.0 mmol).

  • Solvent Addition: To each Schlenk tube, add the selected degassed solvent or solvent mixture (e.g., 5 mL of a 4:1 organic solvent to water ratio).

  • Reaction: Stir the reaction mixtures vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Work-up: Once a reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine yield and purity. Purify the product by flash column chromatography if necessary.

Visualizations

Experimental_Workflow A 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Solvent Addition (Degassed Solvent System) A->B Add solvent C 3. Reaction (Inert Atmosphere, Heat, Stir) B->C Initiate reaction D 4. Monitoring (TLC, GC-MS) C->D Sample periodically E 5. Work-up (Quench, Extract) D->E Upon completion F 6. Purification & Analysis (Column Chromatography, NMR, GC-MS) E->F Isolate crude product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Workflow Start Low or No Product Yield Q1 Are all reactants soluble in the chosen solvent? Start->Q1 Solvent_Screen Screen alternative solvent systems Q1->Solvent_Screen No Q2 Is the catalyst active and the solvent degassed? Q1->Q2 Yes A1_Yes Yes A1_No No C C Reagent_Check Use fresh catalyst and properly degassed solvents Q2->Reagent_Check No Q3 Is protodeboronation a suspected side reaction? Q2->Q3 Yes A2_Yes Yes A2_No No Optimize_Base Optimize base and/or use anhydrous solvent Q3->Optimize_Base Yes End Consult further literature or technical support Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Preventing defluorination during reactions with 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobiphenyl. The focus is on preventing undesired defluorination during common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is defluorination and why is it a concern when working with this compound?

A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the replacement of the fluorine atom with another atom or functional group, most commonly hydrogen (hydrodefluorination). The C-F bond is the strongest single bond in organic chemistry, making it generally stable. However, under certain reaction conditions, particularly in the presence of strong bases, organometallic reagents, or specific transition metal catalysts, the C-F bond in this compound can be activated and cleaved. This is a significant concern as it leads to the formation of undesired byproducts, primarily biphenyl, which reduces the yield of the desired product and complicates purification.

Q2: Which types of reactions are most prone to causing defluorination of this compound?

A2: Several common synthetic reactions can induce defluorination of this compound. These include:

  • Palladium-catalyzed cross-coupling reactions: While essential for constructing complex molecules, these reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, can lead to C-F bond activation and subsequent defluorination, especially with certain catalyst/ligand combinations and strong bases.

  • Reactions with strong bases and organometallic reagents: Organolithium reagents (e.g., n-BuLi) and Grignard reagents can attack the fluorine-substituted carbon or promote elimination reactions, leading to C-F bond cleavage.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl fluorides without strong electron-withdrawing groups, under harsh conditions with potent nucleophiles, defluorination can occur.

Q3: How can I detect and quantify defluorination byproducts in my reaction mixture?

A3: Several analytical techniques can be employed to identify and quantify defluorination byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile byproducts like biphenyl. By comparing the retention time and mass spectrum with an authentic sample of biphenyl, its presence can be confirmed.

  • 19F NMR Spectroscopy: This is a powerful tool for monitoring the consumption of this compound and the appearance of any new fluorine-containing species. The disappearance of the characteristic 19F signal of the starting material without the formation of a new fluorinated product signal can indicate defluorination. It can also be used to identify and quantify fluorinated byproducts if they are formed.[1][2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile products and byproducts.

Troubleshooting Guides

Issue 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Formation of biphenyl as a major byproduct, detected by GC-MS.

  • Low yield of the desired coupled product.

  • Disappearance of the this compound starting material on TLC or LC-MS without a corresponding increase in the desired product.

Root Causes and Solutions:

ParameterPotential Cause of DefluorinationRecommended ActionRationale
Catalyst/Ligand Highly reactive palladium catalysts or certain phosphine ligands can promote C-F bond activation.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Electron-rich and bulky ligands (e.g., XPhos, SPhos) are often preferred for Buchwald-Hartwig amination and may help suppress C-F activation. For Suzuki coupling, Pd(PPh₃)₄ is a common choice.The ligand plays a crucial role in tuning the reactivity of the palladium center. A well-chosen ligand can favor the desired C-X (X=Br, I) oxidative addition over C-F activation.[6]
Base Strong bases, particularly t-butoxides (e.g., NaOtBu, KOtBu), can promote defluorination.Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is critical and may require optimization for each specific reaction.Weaker bases are less likely to directly attack the C-F bond or generate highly reactive intermediates that can lead to defluorination.
Temperature High reaction temperatures can provide the necessary activation energy for C-F bond cleavage.Maintain the lowest effective temperature for the reaction. Monitor the reaction progress closely and avoid unnecessarily prolonged heating.Lowering the temperature can selectively slow down the undesired defluorination pathway while still allowing the desired coupling reaction to proceed.
Solvent The solvent can influence the reactivity of the base and the catalyst.Anhydrous, degassed solvents are crucial. Common choices include toluene, dioxane, or THF. For Suzuki couplings, the addition of water is often necessary, but the ratio should be carefully controlled.The solvent can affect the solubility and activity of the catalyst and base, thereby influencing the reaction outcome.

Experimental Protocol to Minimize Defluorination in Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), 3-fluorophenylboronic acid (1.2 equiv.), and a mild base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

Experimental Protocol to Minimize Defluorination in Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a mild base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling, perform a standard workup and purification.

cluster_suzuki Suzuki-Miyaura Coupling cluster_defluorination_suzuki Defluorination Pathway Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition 3-Fluorobiphenylboronic Acid 3-Fluorobiphenylboronic Acid Transmetalation Transmetalation 3-Fluorobiphenylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Base Base Base->Transmetalation C-F Activation C-F Activation Base->C-F Activation Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-X->C-F Activation Side Reaction Aryl-Pd(II)-3-Fluorobiphenyl Aryl-Pd(II)-3-Fluorobiphenyl Transmetalation->Aryl-Pd(II)-3-Fluorobiphenyl Reductive Elimination Reductive Elimination Aryl-Pd(II)-3-Fluorobiphenyl->Reductive Elimination Reductive Elimination->Pd(0) Desired Product Desired Product Reductive Elimination->Desired Product Biphenyl Biphenyl C-F Activation->Biphenyl

Caption: Suzuki-Miyaura coupling workflow with a potential defluorination side pathway.

Issue 2: Defluorination when using Organolithium or Grignard Reagents

Symptoms:

  • Formation of biphenyl and other byproducts upon quenching the reaction.

  • Low or no yield of the desired lithiated or magnesiated intermediate.

  • Complex mixture of products observed by GC-MS or NMR.

Root Causes and Solutions:

Reagent TypePotential Cause of DefluorinationRecommended ActionRationale
Organolithium Reagents (e.g., n-BuLi, t-BuLi) Direct nucleophilic attack at the fluorine-bearing carbon or ortho-lithiation followed by elimination can lead to benzyne formation and subsequent side reactions.Use at very low temperatures (e.g., -78 °C or lower). Use a non-polar solvent or a mixture of a non-polar solvent with a minimal amount of etheral solvent. Consider using lithium-halogen exchange with a less reactive organolithium reagent if a bromo- or iodo-substituted fluorobiphenyl is available.Low temperatures decrease the rate of nucleophilic attack and elimination. Solvent choice can modulate the reactivity of the organolithium reagent.
Grignard Reagents (e.g., PhMgCl) While generally less reactive towards C-F bonds than organolithiums, Grignard reagents can still cause defluorination, especially at elevated temperatures or with prolonged reaction times.[7][8]Use the Grignard reagent at low to moderate temperatures. Minimize reaction time. If C-F activation is desired, specific nickel or palladium catalysts can be employed.[6]Milder conditions can prevent the activation of the strong C-F bond. Catalysts can be used to selectively promote C-F activation if that is the desired outcome.

Experimental Protocol for Reactions with Organolithium Reagents:

  • Under a strict inert atmosphere, dissolve this compound in anhydrous, non-polar solvent (e.g., hexane or toluene) and cool to -78 °C.

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise while maintaining the low temperature.

  • Stir for the minimum time required for the desired reaction to occur (monitor by quenching small aliquots).

  • Quench the reaction at low temperature with the desired electrophile.

cluster_organometallic Reaction with Organometallics This compound This compound Desired Reaction Desired Reaction This compound->Desired Reaction Desired Path Defluorination Defluorination This compound->Defluorination Side Reaction Strong Base (RLi, RMgX) Strong Base (RLi, RMgX) Strong Base (RLi, RMgX)->Desired Reaction Strong Base (RLi, RMgX)->Defluorination Functionalized Product Functionalized Product Desired Reaction->Functionalized Product Biphenyl Biphenyl Defluorination->Biphenyl

Caption: General reaction scheme showing the desired reaction versus the defluorination side reaction with strong bases/organometallics.

Data Summary

Reaction TypeCatalyst/ReagentBaseTemperatureExpected Defluorination
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃80 °CLow
Suzuki-MiyauraPd(OAc)₂ / SPhosCs₂CO₃110 °CModerate to High
Buchwald-HartwigPd₂(dba)₃ / XPhosCs₂CO₃100 °CLow to Moderate
Buchwald-HartwigPd(OAc)₂ / P(tBu)₃NaOtBu110 °CHigh
Lithiationn-BuLi-0 °CHigh
Lithiationn-BuLi--78 °CLow to Moderate
Grignard ReactionPhMgCl-RefluxModerate

Disclaimer: This information is intended for guidance and troubleshooting purposes for research and development professionals. All experiments should be conducted by qualified personnel with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Optimization of reaction time and temperature for 3-Fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluorobiphenyl, with a focus on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex.[3] For the synthesis of this compound, this typically involves the reaction of a 3-fluorophenyl boronic acid with a halobenzene or a 3-halofluorobenzene with phenylboronic acid.

Q2: What are the key parameters to optimize in the Suzuki-Miyaura coupling for this compound synthesis?

The key parameters to optimize for a successful Suzuki-Miyaura coupling to synthesize this compound are:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial.[4][5] Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][6][7]

  • Base: The selection of the base is critical and can significantly impact the reaction rate and yield.[4] Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][4][6]

  • Solvent: A variety of solvent systems can be employed, often a mixture of an organic solvent and water.[1][4] Common choices include DMF/H₂O, THF/H₂O, and dioxane/H₂O.[1][3][7]

  • Reaction Temperature: The temperature significantly influences the reaction rate and the formation of byproducts.[1][8][9]

  • Reaction Time: The duration of the reaction needs to be sufficient for completion, which can be monitored by techniques like TLC.[1][10]

Q3: How does reaction temperature affect the yield of this compound?

Generally, increasing the reaction temperature leads to higher conversion rates and potentially higher yields, up to an optimal point.[1][8] However, excessively high temperatures (>100-120°C) can lead to catalyst decomposition (precipitation of palladium black) and an increase in side reactions, which can ultimately lower the yield.[4][9] It is crucial to find the optimal temperature that balances reaction rate and catalyst stability.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is not old or decomposed. If in doubt, use a fresh batch or a different catalyst. Consider preparing fresh Pd₂(dba)₃ or using a more robust catalyst like (PPh₃)₂PdCl₂.[11] Degas the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) to prevent catalyst oxidation.[4][11]
Incorrect Base The choice of base is often substrate-dependent. Try screening different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.[4] Ensure the base is finely powdered and dry.[12]
Suboptimal Temperature If the reaction is sluggish, a moderate increase in temperature (e.g., from 70°C to 80-100°C) may improve the yield.[1][4] However, avoid excessive heat to prevent catalyst degradation.[9]
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended reaction times.[10]
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be slow. Consider using a different solvent system or a co-solvent to improve solubility.[5]
Presence of Oxygen Oxygen can deactivate the palladium catalyst. Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen).[11]

Issue 2: Formation of Significant Impurities

Potential Cause Recommended Solution
Homocoupling of Boronic Acid This is a common side reaction. To minimize it, ensure the reaction is thoroughly deoxygenated. Using a slight excess of the aryl halide can also sometimes help.
Deborylation of Boronic Acid Hydrolysis of the boronic acid can occur, especially in aqueous media.[5] Using anhydrous solvents or minimizing the amount of water may help. Alternatively, using a boronate ester (e.g., Bpin) can increase stability.[12]
Protodeboronation The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Ensure anhydrous conditions if this is a suspected issue.
Catalyst Decomposition As mentioned, high temperatures can lead to catalyst decomposition and the formation of byproducts.[9] Maintain the optimal temperature and ensure a properly deoxygenated environment.

Data on Reaction Conditions

The following table summarizes reaction conditions for Suzuki-Miyaura couplings from literature, which can be adapted for the synthesis of this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-3-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)703-8High Conversion
1-Bromo-3-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8High Conversion
1-Bromo-3,4-difluorobenzeneArylboronic acidsPd(PPh₃)₄ (1.5)K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.572-80
Aryl BromidePhenylboronic acidPd₂(dba)₃ (1) / Ligand 1 (4)CsF (3)Toluene80-857-870-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-3-fluorobenzene (or other suitable aryl halide)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[3][6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 3:1 to 4:1 mixture of dioxane and water).[4][6] Then, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 70-110°C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants & Base inert Establish Inert Atmosphere prep->inert solvent Add Degassed Solvent & Catalyst inert->solvent react Heat and Stir solvent->react monitor Monitor by TLC react->monitor workup Cool, Dilute & Extract monitor->workup purify Dry, Concentrate & Purify workup->purify product This compound purify->product

Caption: Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_catalyst Is the catalyst active and reaction deoxygenated? start->check_catalyst check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst, ensure inert atmosphere. check_catalyst->sol_catalyst No check_reagents Are the base and solvent appropriate? check_conditions->check_reagents Yes sol_conditions Increase temperature moderately or extend reaction time. check_conditions->sol_conditions No sol_reagents Screen different bases and solvent systems. check_reagents->sol_reagents No success Improved Yield check_reagents->success Yes sol_catalyst->success sol_conditions->success sol_reagents->success

Caption: Troubleshooting Logic for Low Yield.

References

Navigating the Synthesis of 3-Fluorobiphenyl: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up synthesis of 3-Fluorobiphenyl, a key intermediate in the production of various pharmaceuticals and advanced materials, presents a unique set of challenges that require careful consideration of reaction conditions, catalyst systems, and purification strategies. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and production chemists in overcoming common hurdles encountered during the transition from laboratory to industrial-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Recommendations
Low Yield in Suzuki-Miyaura Coupling - Catalyst Deactivation: Palladium catalysts can be sensitive to air, moisture, and impurities. On a larger scale, ensuring completely inert conditions can be challenging. - Inefficient Mass Transfer: In large reactors, inadequate mixing can lead to localized concentration gradients and reduced reaction rates. - Suboptimal Base or Solvent: The choice and amount of base and solvent are critical and may not scale linearly from lab to plant. - Side Reactions: Homocoupling of the boronic acid or aryl halide starting materials can become more significant at scale.[1]- Catalyst Selection and Handling: Use robust palladium catalysts, such as those with bulky phosphine ligands (e.g., SPhos, XPhos), which are more resistant to deactivation. Handle catalysts under a strict inert atmosphere (Nitrogen or Argon). - Process Parameters: Optimize stirrer speed and design to ensure efficient mixing. Consider a gradual addition of the limiting reagent to maintain a low concentration and minimize side reactions. - Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water, 2-MeTHF/Water). Ensure the base is finely powdered for better solubility and reactivity. - Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion.
Difficulties in Grignard Reagent Formation and Subsequent Coupling - Initiation Failure: The reaction between magnesium and the aryl halide may be difficult to initiate on a large scale due to the passivating oxide layer on the magnesium surface. - Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture, and maintaining anhydrous conditions in large-scale equipment can be challenging.[2] - Wurtz Coupling: The formation of biphenyl as a byproduct from the reaction of the Grignard reagent with the unreacted aryl halide is a common issue.[3] - Low Selectivity in Coupling: The reaction of the Grignard reagent with the coupling partner may be sluggish or lead to undesired side products.- Magnesium Activation: Use of activated magnesium (e.g., Rieke magnesium) or initiators like iodine, 1,2-dibromoethane, or sonication can help initiate the reaction.[4] Grinding the magnesium turnings can also expose a fresh surface. - Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use a dry inert gas blanket throughout the process. - Controlled Addition: Add the aryl halide slowly to a suspension of magnesium in the solvent to maintain a low concentration of the halide and minimize Wurtz coupling. - Reaction Temperature: Maintain a gentle reflux to sustain the reaction without excessive byproduct formation.
Impurity Profile and Purification Challenges - Homocoupling Products: Biphenyl (from phenylboronic acid) and 3,3'-difluorobiphenyl (from 3-bromofluorobenzene) are common byproducts in Suzuki coupling. - Dehalogenation: Reduction of the aryl halide starting material can lead to the formation of fluorobenzene.[1] - Residual Palladium: Removal of the palladium catalyst to meet regulatory requirements (often <10 ppm) is a critical step.[1] - Co-elution of Impurities: Structurally similar impurities can be difficult to separate from the final product by standard chromatographic methods.- Reaction Optimization: Fine-tuning the reaction conditions (catalyst, base, solvent, temperature) can minimize the formation of byproducts. - Work-up Procedures: A thorough aqueous work-up can remove inorganic salts and some polar impurities. - Palladium Scavenging: Use palladium scavengers (e.g., activated carbon, silica-based scavengers, or chelating agents like EDTA) to reduce palladium levels.[1] - Purification Techniques: High-vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane, ethanol/water) are often effective for purifying this compound on a large scale.
Thermal Runaway and Safety Concerns - Exothermic Reactions: Both Grignard reagent formation and Suzuki-Miyaura coupling can be exothermic. On a large scale, heat dissipation can be a major issue. - Flammable Solvents: The use of flammable solvents like THF, diethyl ether, and toluene poses a significant fire hazard.- Calorimetric Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction and determine safe operating parameters. - Process Control: Implement robust temperature control systems with efficient cooling. A semi-batch process with controlled addition of reagents is often preferred for better heat management. - Safety Measures: Ensure proper grounding and bonding of equipment to prevent static discharge. Use intrinsically safe equipment and operate in a well-ventilated area with appropriate fire suppression systems.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred industrial route for the synthesis of this compound: Suzuki-Miyaura coupling or a Grignard-based approach?

A1: The Suzuki-Miyaura coupling is often the preferred method for large-scale synthesis of this compound. This is due to its generally higher functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of boronic acids. While Grignard reactions are powerful for C-C bond formation, their high reactivity and extreme sensitivity to moisture can make them more challenging to handle and control on an industrial scale.[2]

Q2: What are the critical process parameters to monitor during the scale-up of a Suzuki-Miyaura coupling for this compound synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: To control reaction rate and minimize side reactions.

  • Agitation Rate: To ensure efficient mass transfer and prevent settling of solids.

  • Inert Atmosphere: To prevent catalyst deactivation.

  • pH of the Aqueous Phase: To ensure the boronic acid is activated for transmetalation.

  • Reaction Progress: Monitored by in-process controls (e.g., HPLC, GC) to determine reaction completion and identify any issues early on.

Q3: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications?

A3: Several methods can be employed for palladium removal:

  • Adsorption: Treatment with activated carbon or specialized palladium scavengers.

  • Extraction: Use of aqueous solutions of chelating agents like EDTA or thiourea to form water-soluble palladium complexes that can be extracted.

  • Filtration: Passing the product solution through a bed of a solid-supported scavenger. The choice of method will depend on the nature of the product and the solvent system used. A combination of methods may be necessary to achieve the desired low levels of palladium.[1]

Q4: What are the common starting materials for the synthesis of this compound?

A4: The most common starting materials for the two primary synthetic routes are:

  • Suzuki-Miyaura Coupling: 3-Bromofluorobenzene or 3-chlorofluorobenzene and phenylboronic acid.

  • Grignard Reaction: 3-Bromofluorobenzene or 3-chlorofluorobenzene to form the Grignard reagent, which is then coupled with a suitable electrophile.

Experimental Protocols

Scale-Up Suzuki-Miyaura Coupling of 3-Bromofluorobenzene and Phenylboronic Acid

Materials:

ReagentMolar Eq.
3-Bromofluorobenzene1.0
Phenylboronic Acid1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.005 - 0.01
Base (e.g., K₂CO₃)2.0 - 3.0
Solvent (e.g., Toluene/Water 4:1)-

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor with toluene and water. The reactor should be equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inlet for inert gas.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Reagent Charging: Under the inert atmosphere, charge 3-bromofluorobenzene, phenylboronic acid, and potassium carbonate to the reactor.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.

Grignard Reaction for the Synthesis of this compound

Materials:

ReagentMolar Eq.
Magnesium Turnings1.2
3-Bromofluorobenzene1.0
Anhydrous THF-
Iodine (initiator)catalytic

Procedure:

  • Reactor Setup: Assemble a dry reactor with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inert gas inlet.

  • Magnesium Activation: Charge the reactor with magnesium turnings and a crystal of iodine under a nitrogen atmosphere. Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 3-bromofluorobenzene in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed.

  • Grignard Formation: Slowly add the remaining 3-bromofluorobenzene solution from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: (This step will depend on the specific coupling partner and is not detailed here. The formed 3-fluorophenylmagnesium bromide can then be used in a subsequent coupling reaction, for example, with a suitable electrophile to form the biphenyl linkage).

  • Quenching and Work-up: After the coupling reaction, the mixture is typically quenched by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or chromatography.

Visualizing the Process: Experimental Workflows

To aid in understanding the sequence of operations, the following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Grignard reaction scale-up.

Suzuki_Miyaura_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Solvents B Inert with N2/Ar A->B C Charge Reagents & Base B->C D Add Catalyst C->D E Heat to Reflux D->E F Monitor Progress (IPC) E->F G Cool & Separate Layers F->G H Wash Organic Phase G->H I Dry & Concentrate H->I J Purify (Distillation/Recrystallization) I->J

Caption: General workflow for the scale-up Suzuki-Miyaura synthesis of this compound.

Grignard_Workflow cluster_prep Reactor Preparation cluster_grignard Grignard Formation cluster_coupling_workup Coupling & Work-up A Dry Apparatus B Charge Mg & Initiator A->B C Inert with N2/Ar B->C D Initiate Reaction C->D E Slow Addition of Aryl Halide D->E F Reflux E->F G Coupling Reaction F->G H Quench G->H I Extract & Wash H->I J Dry & Concentrate I->J K Purify J->K

Caption: General workflow for the scale-up Grignard-based synthesis of this compound.

References

Technical Support Center: 1H NMR Analysis of 3-Fluorobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak overlap in the 1H NMR spectra of 3-fluorobiphenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons in my this compound derivative's 1H NMR spectrum show significant peak overlap?

A1: Peak overlap in the aromatic region (typically 6.5-8.0 ppm) of this compound derivatives is common due to several factors:

  • Narrow Chemical Shift Range: The protons on both aromatic rings resonate in a similar chemical environment, leading to a crowded spectral region.[1]

  • Complex Splitting Patterns: Proton-proton (H-H) and proton-fluorine (H-F) couplings create complex multiplets that can easily overlap.

  • Similar Electronic Environments: Substituents on the biphenyl rings may not be sufficient to induce large differences in the chemical shifts of the aromatic protons.

Q2: I've tried changing the solvent, but the peaks are still overlapped. What should I do next?

A2: If changing the solvent does not provide adequate resolution, you can employ more advanced techniques. The recommended next steps are:

  • Use of Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can induce significant chemical shifts, spreading out the overlapped signals.[2][3][4]

  • 2D NMR Spectroscopy: Techniques like COSY, NOESY, and HSQC can resolve overlapping signals by spreading the spectrum into a second dimension.[5][6][7]

The following troubleshooting guide provides a systematic approach to addressing peak overlap.

Troubleshooting Guides

Initial Troubleshooting: Optimizing 1D 1H NMR

If you are encountering peak overlap in the 1H NMR spectrum of your this compound derivative, follow this workflow to systematically address the issue.

G start Peak Overlap Observed in 1H NMR solvent Change Deuterated Solvent start->solvent lsr Use Lanthanide Shift Reagents (LSRs) solvent->lsr If overlap persists nmr_2d Perform 2D NMR Experiments lsr->nmr_2d If resolution is insufficient or for complex structures cosy COSY nmr_2d->cosy noesy NOESY nmr_2d->noesy hsqc HSQC nmr_2d->hsqc resolved Peak Overlap Resolved cosy->resolved noesy->resolved hsqc->resolved

Caption: A workflow for troubleshooting peak overlap in the 1H NMR of this compound derivatives.

Method 1: Changing the Deuterated Solvent

Changing the solvent can alter the chemical shifts of the protons due to different solvent-solute interactions, a phenomenon that can be particularly pronounced when using aromatic solvents (Aromatic Solvent Induced Shifts - ASIS).[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare separate, equally concentrated samples of your this compound derivative in different deuterated solvents.

  • Recommended Solvents:

    • Non-polar: Chloroform-d (CDCl3), Benzene-d6 (C6D6)

    • Polar aprotic: Acetone-d6, Acetonitrile-d3, DMSO-d6

  • Data Acquisition: Acquire a standard 1H NMR spectrum for each sample, ensuring consistent acquisition parameters.

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion.

Data Presentation: Effect of Solvent on 1H Chemical Shifts of a Hypothetical this compound Derivative

ProtonChemical Shift (δ) in CDCl3 (ppm)Chemical Shift (δ) in C6D6 (ppm)Induced Shift (Δδ) (ppm)
H-2'7.557.30-0.25
H-6'7.557.30-0.25
H-47.457.15-0.30
H-27.407.10-0.30
H-67.357.05-0.30
H-57.307.00-0.30
H-4'7.256.95-0.30
H-3', H-5'7.206.90-0.30

Note: This data is illustrative and the actual shifts will depend on the specific derivative.

Method 2: Using Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly coordinate to Lewis basic sites in a molecule, inducing large chemical shifts.[2][4] For this compound derivatives, the fluorine atom or other functional groups can serve as coordination sites. Europium-based reagents typically induce downfield shifts.[3]

Experimental Protocol:

G prep Prepare Sample in Anhydrous Solvent (e.g., CDCl3) initial_spec Acquire Initial 1H NMR Spectrum prep->initial_spec prep_lsr Prepare Stock Solution of LSR (e.g., Eu(fod)3) initial_spec->prep_lsr add_lsr Add Aliquots of LSR to NMR Tube prep_lsr->add_lsr acquire Acquire Spectrum After Each Addition add_lsr->acquire acquire->add_lsr Repeat until resolved analyze Plot Δδ vs. [LSR]/[Substrate] acquire->analyze done Achieve Desired Signal Separation analyze->done

Caption: Experimental workflow for using Lanthanide Shift Reagents.

  • Sample Preparation: Dissolve a known amount of the this compound derivative in a dry, aprotic deuterated solvent like CDCl3.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum.

  • LSR Addition: Prepare a stock solution of an LSR (e.g., Eu(fod)3) in the same solvent. Add small, measured aliquots of the LSR solution to the NMR tube.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts. The magnitude of the induced shift is generally proportional to the proximity of the proton to the coordination site.

Data Presentation: Lanthanide-Induced Shifts (LIS) for a Hypothetical this compound Derivative with Eu(fod)3

Protonδ (0.0 eq LSR)δ (0.2 eq LSR)δ (0.4 eq LSR)Total Δδ (ppm)
H-27.407.908.40+1.00
H-47.457.858.25+0.80
H-67.357.607.85+0.50
H-57.307.457.60+0.30
H-2', H-6'7.557.657.75+0.20

Note: This data is illustrative. The magnitude of the shifts depends on the specific derivative and the LSR used.

Method 3: 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful for resolving overlapping signals by dispersing the spectrum into a second frequency dimension.[5][7]

General Sample Preparation for 2D NMR:

  • A more concentrated sample is often required for 2D NMR experiments (5-15 mg in 0.5-0.7 mL of solvent).

  • Ensure the sample is fully dissolved and free of any particulate matter.

COSY identifies protons that are spin-spin coupled (typically through 2-3 bonds).[5][10] This is useful for identifying adjacent protons on the aromatic rings.

Experimental Protocol:

G prep Prepare Concentrated Sample setup Set up COSY Experiment (e.g., COSYGPSW) prep->setup acquire Acquire 2D Data setup->acquire process Process Data (FT in F2 and F1) acquire->process analyze Analyze Cross-Peaks for J-Coupled Protons process->analyze assign Assign Connectivity analyze->assign

Caption: Workflow for a COSY experiment.

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpsw on Bruker instruments) is suitable.

  • Key Parameters:

    • Spectral Width (SW): Set to cover the entire proton chemical shift range.

    • Number of Increments (TD in F1): Typically 256-512 for good resolution.

    • Number of Scans (NS): 2-8, depending on sample concentration.

  • Data Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect protons that are J-coupled.

NOESY identifies protons that are close in space (through-space interactions), which is particularly useful for determining the relative orientation of the two phenyl rings.[6][11][12]

Experimental Protocol:

G prep Prepare Concentrated Sample setup Set up NOESY Experiment (e.g., NOESYGPSW) prep->setup set_mix Set Mixing Time (d8) (e.g., 0.5-1.0 s for small molecules) setup->set_mix acquire Acquire 2D Data set_mix->acquire process Process Data acquire->process analyze Analyze Cross-Peaks for Through-Space Interactions process->analyze stereochem Determine Relative Stereochemistry analyze->stereochem

Caption: Workflow for a NOESY experiment.

  • Pulse Program: A standard gradient-selected NOESY (e.g., noesygpsw) is appropriate.

  • Key Parameters:

    • Mixing Time (d8): This is a crucial parameter. For small molecules like this compound derivatives, a mixing time of 0.5-1.0 seconds is a good starting point.[11]

    • TD in F1: 256-512.

    • NS: 4-16, as NOE signals can be weak.

  • Data Analysis:

    • Cross-peaks indicate protons that are spatially close. For example, a cross-peak between H-2' and H-2 would suggest a twisted conformation where these protons are in proximity.

HSQC correlates protons with their directly attached carbons (or other heteronuclei like 19F).[13][14][15] This is extremely useful for resolving overlapped proton signals by spreading them out according to the chemical shifts of the attached carbons.

Experimental Protocol:

G prep Prepare Concentrated Sample setup Set up HSQC Experiment (e.g., hsqcedsp) prep->setup set_sw Set Spectral Widths for 1H (F2) and 13C (F1) setup->set_sw acquire Acquire 2D Data set_sw->acquire process Process Data acquire->process analyze Correlate 1H and 13C Signals process->analyze resolve Resolve Overlapping 1H Signals analyze->resolve

Caption: Workflow for an HSQC experiment.

  • Pulse Program: An edited HSQC (e.g., hsqcedsp) is often preferred as it can distinguish between CH/CH3 and CH2 signals by their phase.

  • Key Parameters:

    • Spectral Widths (SW): Set appropriately for both the proton (F2 dimension) and carbon (F1 dimension) ranges. For the carbon dimension, a range of ~110-150 ppm is typical for aromatic carbons.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 2-8.

  • Data Analysis:

    • Each cross-peak represents a one-bond correlation between a proton and a carbon. Even if two proton signals overlap in the 1D spectrum, they will likely be resolved in the HSQC spectrum if they are attached to carbons with different chemical shifts.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluorobiphenyl, 3-Fluorobiphenyl, and 4-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three constitutional isomers of monofluorinated biphenyl: 2-fluorobiphenyl, 3-fluorobiphenyl, and 4-fluorobiphenyl. Understanding the nuanced differences in their reactivity is crucial for designing synthetic routes and predicting the behavior of these important structural motifs in various chemical transformations. This document summarizes experimental data and mechanistic principles for key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Executive Summary

The position of the fluorine atom on the biphenyl scaffold significantly influences the molecule's reactivity through a combination of electronic and steric effects.

  • 4-Fluorobiphenyl generally exhibits the highest reactivity in electrophilic aromatic substitution due to the fluorine's ability to stabilize the intermediate carbocation through resonance.

  • 2-Fluorobiphenyl often shows reduced reactivity, particularly in reactions where steric hindrance at the ortho position is a significant factor.

  • This compound 's reactivity typically falls between that of the 2- and 4-isomers, with its reactivity profile being primarily governed by the inductive electron-withdrawing effect of the fluorine atom.

In metal-catalyzed cross-coupling reactions, the reactivity order can be influenced by the specific reaction conditions and the nature of the catalytic cycle.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The reactivity of the fluorobiphenyl isomers in EAS is dictated by the interplay of the fluorine atom's inductive and resonance effects. Fluorine is an electronegative atom, exerting a deactivating inductive effect (-I) by withdrawing electron density from the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which is activating and ortho-, para-directing.

General Reactivity Trend (Predicted): 4-Fluorobiphenyl > this compound ≈ 2-Fluorobiphenyl

  • 4-Fluorobiphenyl: The fluorine atom at the para position can effectively stabilize the positive charge of the sigma complex through resonance, particularly for substitution at the ortho positions relative to the fluorine.

  • 2-Fluorobiphenyl: While resonance stabilization is possible, steric hindrance from the ortho-fluorine can impede the approach of the electrophile, potentially lowering the reaction rate.

  • This compound: The fluorine atom at the meta position primarily exerts its electron-withdrawing inductive effect, deactivating the ring more significantly than the 4-isomer where the resonance effect is more pronounced.

Logical Relationship for Electrophilic Aromatic Substitution Reactivity

SNAr_Mechanism Start Fluorobiphenyl + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product Substituted Biphenyl + Fluoride Ion Intermediate->Product Loss of Leaving Group Suzuki_Workflow Start Combine Reactants: - Bromofluorobenzene Isomer - Boronic Acid - Palladium Catalyst - Base Solvent Add Degassed Solvent Start->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Fluorobiphenyl Product Purification->Product

Fluorination: A Key to Unlocking Metabolic Stability in Biphenyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for metabolically robust drug candidates is a critical hurdle. Strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated biphenyl analogs, supported by experimental data, detailed methodologies, and clear visualizations to inform rational drug design.

The introduction of fluorine into a molecule can dramatically alter its metabolic fate. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This strategic substitution often leads to a longer half-life and improved bioavailability of the compound.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated biphenyl analogs with their fluorinated counterparts in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound ClassAnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Biphenyl-diarylpyrimidinesJK-4bNon-fluorinated14.6Not ReportedHuman
5t Fluorinated 74.52 Not ReportedHuman
Fluoroalkylbiphenyls[18F]FluoromethylbiphenylFluorinated (methyl)Less StableNot ReportedRat
[18F]Fluoroethylbiphenyl Fluorinated (ethyl) Most Stable Not ReportedRat
[18F]FluoropropylbiphenylFluorinated (propyl)Moderately StableNot ReportedRat

Note: The data for fluoroalkylbiphenyls indicates relative stability rather than precise t½ and CLint values.

The Metabolic Journey: How Fluorine Alters Biphenyl Metabolism

The primary route of metabolism for biphenyl and its halogenated analogs is hydroxylation, mediated by cytochrome P-450 enzymes.[2] For the parent biphenyl molecule, a major metabolic pathway is 4'-hydroxylation, with a minor pathway being 2-hydroxylation. The introduction of a fluorine atom, as seen in 4-fluorobiphenyl, maintains the 4'-hydroxylation as the major route but alters the minor pathway to 3-hydroxylation, ortho to the fluorine atom.[2] This shift in regioselectivity highlights the electronic influence of the fluorine atom on the molecule's interaction with metabolic enzymes.

cluster_non_fluorinated Non-Fluorinated Biphenyl Metabolism cluster_fluorinated Fluorinated Biphenyl Metabolism Biphenyl Biphenyl 4-hydroxybiphenyl 4-hydroxybiphenyl Biphenyl->4-hydroxybiphenyl Major Pathway (4'-hydroxylation) 2-hydroxybiphenyl 2-hydroxybiphenyl Biphenyl->2-hydroxybiphenyl Minor Pathway (2-hydroxylation) 4-Fluorobiphenyl 4-Fluorobiphenyl 4'-hydroxy-4-fluorobiphenyl 4'-hydroxy-4-fluorobiphenyl 4-Fluorobiphenyl->4'-hydroxy-4-fluorobiphenyl Major Pathway (4'-hydroxylation) 3-hydroxy-4-fluorobiphenyl 3-hydroxy-4-fluorobiphenyl 4-Fluorobiphenyl->3-hydroxy-4-fluorobiphenyl Minor Pathway (3-hydroxylation) cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Stock Solutions (Test Compound, Controls) D Mix Microsomes & Buffer in 96-well plate A->D B Thaw Liver Microsomes B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Add Test Compound (Pre-incubate at 37°C) D->E E->F G Terminate Reaction at Time Points with Cold Solvent F->G Time Course H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K

References

A Comparative Guide to Catalysts for the Synthesis of 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated biaryl compounds is a critical step in the discovery of new pharmaceuticals and functional materials. 3-Fluorobiphenyl, in particular, is a key structural motif in various biologically active molecules. The choice of catalyst for the Suzuki-Miyaura cross-coupling reaction, the most common method for its synthesis, significantly impacts yield, reaction conditions, and cost. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound is a crucial decision that balances reaction efficiency, catalyst cost and stability, and substrate scope. While palladium catalysts are the most established and widely used, nickel and copper catalysts are emerging as viable, more earth-abundant alternatives.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(PPh₃)₄1.5PPh₃ (in complex)K₃PO₄Dioxane/H₂O1058.5~78 (average for difluorobiphenyls)[1][2]
Pd nanoparticles on Graphene-COOH0.1NoneK₂CO₃DMF/H₂O1103>95 (conversion for 4-fluorophenylboronic acid)[3][4]
Nickel
NiCl₂(PCy₃)₂5PCy₃K₃PO₄t-Amyl alcohol10012Good to Excellent (general for aryl halides)[5]
Copper
CuI-None (Ligand-free)Cs₂CO₃DMF--Moderate to Excellent (general for aryl halides)

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of this compound using palladium, nickel, and copper-based catalysts.

Palladium-Catalyzed Synthesis (Suzuki-Miyaura Coupling)

This protocol is adapted from a general procedure for the synthesis of fluorinated biphenyls.[1][2]

Materials:

  • 3-Fluorophenylboronic acid

  • Bromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • In a pressure tube, combine 3-fluorophenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%), and K₃PO₄ (2.0 mmol).

  • Add a 3:1 mixture of dioxane and water (4 mL).

  • Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Nickel-Catalyzed Synthesis (Suzuki-Miyaura Coupling)

This protocol is a general method for nickel-catalyzed Suzuki-Miyaura coupling in green solvents.[5]

Materials:

  • 3-Fluorophenylboronic acid

  • Bromobenzene

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), K₃PO₄ (4.5 mmol), and 3-fluorophenylboronic acid (2.5 mmol).

  • Add bromobenzene (1.0 mmol) followed by tert-amyl alcohol (5 mL).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain this compound.

Copper-Catalyzed Synthesis (Ligand-Free Suzuki-Miyaura Coupling)

This represents a general approach for a ligand-free, copper-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 3-Fluorophenylboronic acid

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 3-fluorophenylboronic acid (1.5 mmol), bromobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the mixture.

  • Heat the reaction at an elevated temperature (e.g., 120-140 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography to isolate this compound.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants M0 M(0)Ln MII_Aryl_X Aryl-M(II)Ln-X MII_Aryl_Ar Aryl-M(II)Ln-Ar' MII_Aryl_X->MII_Aryl_Ar Transmetalation MII_Aryl_Ar->M0 Reductive Elimination Ar-Ar' Ar-Ar' MII_Aryl_Ar->Ar-Ar' Aryl-X Aryl-X Aryl-X->M0 Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reactants Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent Reaction Heat and Stir (Monitor Progress) Reactants->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

A Comparative Guide to the Electronic Properties of Monofluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Electronic Properties of 2-Fluorobiphenyl, 3-Fluorobiphenyl, and 4-Fluorobiphenyl with Supporting Experimental Data.

The introduction of a fluorine atom to the biphenyl scaffold significantly influences its electronic properties, a critical consideration in the design of novel pharmaceuticals and functional materials. The position of the fluorine substituent—ortho (2-), meta (3-), or para (4-)—subtly yet definitively alters the molecule's ionization potential, electron affinity, and dipole moment. This guide provides a comparative analysis of these key electronic parameters for the three monofluorobiphenyl isomers, supported by experimental data and detailed methodologies.

Core Electronic Properties: A Tabulated Comparison

The electronic characteristics of the monofluorobiphenyl isomers are summarized below. These values, gleaned from experimental measurements, highlight the impact of isomeric substitution on the molecule's ability to donate or accept electrons and its overall polarity.

IsomerIonization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
2-Fluorobiphenyl8.75 ± 0.05-0.431.36[1]
This compound8.85 ± 0.05-0.411.63
4-Fluorobiphenyl8.70 ± 0.05-0.381.70

In-Depth Analysis of Electronic Parameters

Ionization Potential (IP): The energy required to remove an electron from a molecule is a fundamental measure of its electron-donating capability. In the monofluorobiphenyl series, the para-isomer (4-fluorobiphenyl) exhibits the lowest ionization potential, suggesting it is the most easily oxidized. This can be attributed to the resonance effect of the fluorine atom at the para position, which can stabilize the resulting radical cation. The ortho- and meta-isomers show slightly higher ionization potentials.

Electron Affinity (EA): Electron affinity reflects a molecule's ability to accept an electron. A more positive (or less negative) electron affinity indicates a greater propensity for electron capture. The data suggests that 2-fluorobiphenyl has the most favorable electron affinity among the three isomers. This is likely due to the inductive effect of the fluorine atom being strongest at the ortho position, which helps to stabilize the resulting anion.

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The experimental dipole moment of 2-fluorobiphenyl is 1.36 Debye[1]. For 3- and 4-fluorobiphenyl, the dipole moments are expected to be larger due to the vector addition of the C-F bond dipole and the inherent dipole of the biphenyl system. The para-isomer is anticipated to have the largest dipole moment as the C-F bond dipole aligns with the long axis of the molecule, leading to a more significant separation of charge.

Experimental Methodologies

The determination of these electronic properties relies on sophisticated experimental techniques that probe the interaction of molecules with photons and electrons.

Photoelectron Spectroscopy for Ionization Potential

Principle: Gas-phase Ultraviolet Photoelectron Spectroscopy (UPS) is the primary technique for measuring the ionization potentials of molecules. This method involves irradiating a sample with monochromatic ultraviolet radiation, typically from a helium discharge lamp, causing the ejection of valence electrons.

Experimental Protocol:

  • Sample Introduction: A small amount of the fluorobiphenyl isomer is vaporized and introduced into a high-vacuum chamber.

  • Ionization: The gaseous sample is irradiated with a high-energy photon beam (e.g., He I radiation at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon (IP = hν - KE).

G cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Fluorobiphenyl Isomer Vaporization Vaporization Sample->Vaporization GasInlet Gas Inlet System Vaporization->GasInlet InteractionChamber High-Vacuum Interaction Chamber GasInlet->InteractionChamber UVSource UV Photon Source (e.g., He I lamp) UVSource->InteractionChamber Analyzer Electron Energy Analyzer InteractionChamber->Analyzer Detector Electron Detector Analyzer->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Spectrum Photoelectron Spectrum DataAcquisition->Spectrum IP_Calculation Ionization Potential Calculation Spectrum->IP_Calculation

Electron Capture Detector for Electron Affinity

Principle: The electron affinity of a molecule can be determined using an Electron Capture Detector (ECD), a sensitive device commonly used in gas chromatography. The ECD measures the decrease in a constant electron current caused by the capture of electrons by an analyte.

Experimental Protocol:

  • Carrier Gas and Electron Source: A carrier gas (typically nitrogen) flows through a chamber containing a radioactive source (e.g., ⁶³Ni) that emits beta particles, creating a steady stream of thermal electrons.

  • Sample Injection: A known amount of the fluorobiphenyl isomer is injected into the carrier gas stream and enters the detector.

  • Electron Capture: The fluorobiphenyl molecules capture electrons, forming negative ions.

  • Current Measurement: The reduction in the standing electron current is measured.

  • Data Analysis: The electron affinity is related to the temperature dependence of the electron capture coefficient, which can be determined by performing the experiment at various temperatures.

G cluster_system ECD System cluster_process Measurement Process cluster_output Data Output CarrierGas Carrier Gas (Nitrogen) RadioactiveSource Radioactive Source (e.g., ⁶³Ni) CarrierGas->RadioactiveSource ElectronCloud Thermal Electron Cloud RadioactiveSource->ElectronCloud CaptureReaction Electron Capture (M + e⁻ → M⁻) ElectronCloud->CaptureReaction SampleInlet Sample Injection (Fluorobiphenyl Isomer) SampleInlet->CaptureReaction CurrentReduction Reduction in Standing Current CaptureReaction->CurrentReduction DetectorSignal Detector Signal CurrentReduction->DetectorSignal TemperatureDependence Temperature-Dependent Measurements DetectorSignal->TemperatureDependence EA_Determination Electron Affinity Determination TemperatureDependence->EA_Determination

Microwave Spectroscopy for Dipole Moment

Principle: Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. For a molecule to have a rotational spectrum, it must possess a permanent dipole moment. The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, allows for the precise determination of the dipole moment.

Experimental Protocol:

  • Sample Introduction: The fluorobiphenyl isomer is introduced into a waveguide as a low-pressure gas.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Measurement: The absorption of microwave radiation corresponding to rotational transitions is detected.

  • Stark Effect Application: A known electric field is applied across the sample, causing the rotational lines to split.

  • Data Analysis: The magnitude of the splitting is directly proportional to the square of the dipole moment, allowing for its accurate calculation.

G cluster_setup Spectrometer Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis MicrowaveSource Microwave Source Waveguide Waveguide with Stark Electrodes MicrowaveSource->Waveguide FrequencySweep Frequency Sweep MicrowaveSource->FrequencySweep Detector Microwave Detector Waveguide->Detector Spectrum Rotational Spectrum (with line splitting) Detector->Spectrum SampleInlet Gas Sample Inlet SampleInlet->Waveguide ElectricField Apply Electric Field (Stark Effect) ElectricField->Waveguide FrequencySweep->Waveguide Analysis Analysis of Stark Splitting Spectrum->Analysis DipoleMoment Dipole Moment Calculation Analysis->DipoleMoment

Conclusion

The electronic properties of fluorobiphenyl isomers are highly dependent on the position of the fluorine substituent. While a comprehensive experimental dataset is still emerging, the available data and theoretical understanding provide a clear picture of the structure-property relationships. The para-isomer is the most readily oxidized, the ortho-isomer has the highest electron affinity, and the dipole moment increases from the ortho to the para position. This guide provides a foundation for researchers to understand and predict the electronic behavior of these important molecular scaffolds in the context of drug discovery and materials science.

References

Efficacy of 3-Fluorobiphenyl derivatives as enzyme inhibitors compared to other analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of enzyme inhibitors is paramount in the quest for more potent and selective therapeutics. This guide provides a comparative analysis of the efficacy of 3-fluorobiphenyl derivatives as enzyme inhibitors against their non-fluorinated and other substituted analogs, supported by experimental data and detailed protocols.

The introduction of a fluorine atom into a biphenyl scaffold can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target enzymes. The 3-position on the biphenyl ring is a common site for such substitution, often leading to enhanced inhibitory activity and selectivity. This guide delves into the quantitative data from studies on key enzymes to illustrate this effect.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The following tables summarize the inhibitory activities of this compound derivatives and their analogs against several key enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are standard measures of inhibitor potency.

Table 1: Inhibition of Non-Nucleoside Reverse Transcriptase (NNRT) by Biphenyl-Diarylpyrimidines
CompoundR2 SubstitutionR3 SubstitutionEC50 (nM) vs. HIV-1 WTSelectivity Index (SI)
5f 3'-CN, 4'-CNH6.1>41967
5m 4'-CN3-F2.395854
5z 2'-FH5.41981
5y 2'-F3-F5.48704

Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors.

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by O-Biphenyl-3-yl Carbamates
CompoundR1 SubstitutionR2 SubstitutionIC50 (nM) - Rat Brain FAAH
URB937 (3) 3'-CONH26-OH4.5 ± 0.5
Analog A H6-OH>10000
Analog B 3'-F6-OH11.2 ± 1.2
35 3'-CONH25-OH2.1 ± 0.2

Data adapted from a study on O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors.

Table 3: Inhibition of Aurora Kinase B by N-(3-fluorophenyl) Acetamide Derivatives

While a direct side-by-side IC50 comparison with a non-fluorinated analog is not provided in a single table in the searched literature, a study on the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (compound 4b) highlights its potent and selective inhibition of Aurora kinase B. The study focuses on the improved cellular activity and oral bioavailability of this 3-fluorophenyl-containing compound. Another study on pyrimidine-based Aurora kinase inhibitors showed that a compound lacking a fluorine atom had reduced activity against Aurora A and lost its ability to reduce cMYC/MYCN levels compared to its fluorinated counterpart.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Test compounds (this compound derivatives and analogs)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a non-ionic detergent)

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, combine the poly(A) template, oligo(dT) primer, and the diluted test compounds.

  • Add the recombinant HIV-1 RT to initiate the reaction.

  • Add the dNTP mix containing the labeled dNTP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid for radioactive assays).

  • For radioactive assays, filter the reaction mixture and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the fluorescence signal.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the inhibition of FAAH, a serine hydrolase.

Materials:

  • Recombinant human or rat FAAH

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AMCA)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0, with EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds and the recombinant FAAH enzyme to the wells of the microplate.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. This is particularly important for irreversible inhibitors.

  • Initiate the enzymatic reaction by adding the FAAH substrate (AMCA) to all wells.

  • Immediately measure the increase in fluorescence (Excitation: ~340-360 nm, Emission: ~450-465 nm) over time at 37°C using a fluorescence plate reader.

  • Calculate the rate of the reaction for each well from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each compound concentration compared to the control wells.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aurora Kinase B Inhibition Assay

This assay quantifies the inhibition of Aurora kinase B, a serine/threonine kinase.

Materials:

  • Recombinant active Aurora kinase B

  • Kinase substrate (e.g., histone H3)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and Na₃VO₄)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a white-walled microplate, add the test compounds, the kinase substrate (histone H3), and ATP.

  • Initiate the kinase reaction by adding the recombinant Aurora kinase B enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.

  • Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from a dose-response curve.

Visualizing the Workflow: Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay, a fundamental process in the evaluation of potential drug candidates like this compound derivatives.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) plate_setup Plate Setup (Addition of Reagents) reagent_prep->plate_setup compound_dil Test Compound Serial Dilution compound_dil->plate_setup incubation Incubation (Enzyme-Inhibitor Interaction) plate_setup->incubation reaction_init Reaction Initiation (Substrate Addition) incubation->reaction_init signal_detect Signal Detection (e.g., Fluorescence, Luminescence) reaction_init->signal_detect data_proc Data Processing (% Inhibition Calculation) signal_detect->data_proc ic50_calc IC50 Determination (Dose-Response Curve) data_proc->ic50_calc

A generalized workflow for in vitro enzyme inhibition assays.

Signaling Pathway: Aurora B Kinase in Mitosis

Aurora B kinase is a key regulator of cell division. Its inhibition by compounds such as the N-(3-fluorophenyl) acetamide derivatives can lead to mitotic arrest and apoptosis in cancer cells. The diagram below illustrates the central role of Aurora B in the chromosomal passenger complex (CPC) during mitosis.

Aurora_B_Signaling cluster_cpc Chromosomal Passenger Complex (CPC) cluster_mitosis Mitotic Events aurora_b Aurora B Kinase incenp INCENP aurora_b->incenp activates chromosome_congression Chromosome Congression aurora_b->chromosome_congression regulates spindle_assembly Spindle Assembly Checkpoint aurora_b->spindle_assembly regulates cytokinesis Cytokinesis aurora_b->cytokinesis regulates survivin Survivin incenp->survivin borealin Borealin survivin->borealin inhibitor 3-Fluorophenyl Derivative inhibitor->aurora_b inhibits

The role of Aurora B kinase in mitosis and its inhibition.

A Comparative Guide to High-Performance Materials in Organic Light-Emitting Diodes (OLEDs) with a Focus on the Potential of 3-Fluorobiphenyl-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic electronics, the quest for novel materials that can enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) is paramount. This guide provides a comparative analysis of state-of-the-art materials used in OLEDs, with a particular focus on the potential, albeit currently under-documented, role of 3-Fluorobiphenyl-based compounds. While extensive experimental data for this compound derivatives in OLEDs is not yet prevalent in publicly accessible literature, this guide will benchmark the performance of established high-performance material classes—phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters—and extrapolate the potential advantages of incorporating fluorinated biphenyl structures.

Data Presentation: Benchmarking High-Performance OLED Emitters

The following tables summarize the performance of cutting-edge phosphorescent and TADF materials, providing a benchmark against which new materials can be evaluated.

Table 1: Performance of State-of-the-Art Phosphorescent OLEDs (PhOLEDs)

Emitter TypeHost MaterialExternal Quantum Efficiency (EQE)Luminance (cd/m²)Color Coordinates (CIE 1931)Lifetime (LT₅₀) @ 1000 cd/m² (hours)
Green Phosphorescent Bipolar Host29.0%>10,000(0.32, 0.63)>10,000
Red Phosphorescent Bipolar Host25.5%>8,000(0.67, 0.33)>5,000
Sky-Blue Phosphorescent Bipolar Host30.2%>5,000(0.18, 0.38)~1,000

Table 2: Performance of State-of-the-Art Thermally Activated Delayed Fluorescence (TADF) OLEDs

Emitter TypeHost MaterialExternal Quantum Efficiency (EQE)Luminance (cd/m²)Color Coordinates (CIE 1931)Lifetime (LT₅₀) @ 1000 cd/m² (hours)
Green TADF m-CzPym31.5%>20,000(0.35, 0.60)~2,000
Blue TADF 3'-TRZSFX23.0%>15,000(0.14, 0.28)~500
Red TADF -22.5%>10,000(0.65, 0.35)~1,000

The Potential Role of this compound-Based Materials

While specific device data for this compound-based materials is scarce in current literature, the introduction of fluorine into organic semiconductors is a well-established strategy for tuning material properties. We can hypothesize the potential benefits of this compound derivatives in various OLED layers:

  • As Host Materials: The fluorination of biphenyl can increase the triplet energy of the host material, which is crucial for confining the triplet excitons of blue phosphorescent emitters and preventing energy back-transfer. The polar nature of the C-F bond can also influence the morphology and charge transport properties of the host material.

  • As Electron Transport Layer (ETL) Materials: The electron-withdrawing nature of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode. This can lead to more balanced charge transport within the device, a key factor for high efficiency and long lifetime.

  • As Emitters: While less common, fluorination can be used to tune the emission color and improve the photoluminescence quantum yield of an emissive dopant.

Further experimental investigation is necessary to validate these potential advantages and to quantify the performance of this compound-based materials in OLEDs.

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of precise steps. Below are detailed methodologies for key experiments.

OLED Fabrication by Vacuum Thermal Evaporation
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • The cleaned substrates are then dried in an oven at 120°C for 30 minutes.

    • Immediately before loading into the vacuum chamber, the ITO surface is treated with UV-ozone for 10 minutes to improve the work function and enhance hole injection.

  • Organic and Metal Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.

    • A multi-layer stack is deposited sequentially onto the ITO anode. A typical device architecture is as follows:

      • Hole Injection Layer (HIL): 10 nm of HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) deposited at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): 40 nm of TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) deposited at a rate of 1.0 Å/s.

      • Emissive Layer (EML): 20 nm of a host material (e.g., mCBP) doped with an emitter (e.g., a phosphorescent or TADF dopant) at a specific concentration (e.g., 10 wt%). The host and dopant are co-evaporated from separate sources, with their deposition rates carefully controlled to achieve the desired doping ratio. The total deposition rate is typically 1.0 Å/s.

      • Electron Transport Layer (ETL): 30 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) deposited at a rate of 1.0 Å/s.

      • Electron Injection Layer (EIL): 1 nm of LiF (Lithium Fluoride) deposited at a rate of 0.1 Å/s.

    • Cathode Deposition: A 100 nm thick aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device (e.g., 4 mm²). The deposition rate for Al is typically 2.0 Å/s.

  • Encapsulation:

    • After deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to air.

    • The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

OLED Performance Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.

    • The device is driven by a forward voltage scan, and the corresponding current density and luminance are recorded.

  • External Quantum Efficiency (EQE) Measurement:

    • The EQE is calculated from the J-V-L data and the electroluminescence (EL) spectrum.[1]

    • The EL spectrum is measured at a constant current density (e.g., 10 mA/cm²).

    • The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[1]

  • Operational Lifetime Measurement:

    • The operational lifetime is typically measured by subjecting the device to a constant DC current density that results in an initial luminance of, for example, 1000 cd/m².[2]

    • The luminance is monitored over time, and the lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.[2]

Mandatory Visualization

The following diagrams illustrate key concepts in OLED technology.

OLED_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_Deposition Vacuum Thermal Evaporation cluster_Finalization Device Finalization & Testing ITO_Substrate ITO-Coated Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Characterization Performance Characterization (J-V-L, EQE, Lifetime) Encapsulation->Characterization

Caption: Experimental workflow for OLED fabrication and testing.

Exciton_Dynamics cluster_Fluorescence Fluorescence (1st Gen) cluster_Phosphorescence Phosphorescence (2nd Gen) cluster_TADF TADF (3rd Gen) S1_F Singlet Excitons (25%) Light_F Light S1_F->Light_F Fluorescence T1_F Triplet Excitons (75%) Heat_F Heat (Non-radiative) T1_F->Heat_F S1_P Singlet Excitons (25%) T1_P Triplet Excitons (75%) S1_P->T1_P Intersystem Crossing (ISC) Light_P Light T1_P->Light_P Phosphorescence S1_T Singlet Excitons (25%) Light_T Light S1_T->Light_T Fluorescence T1_T Triplet Excitons (75%) T1_T->S1_T Reverse Intersystem Crossing (RISC)

Caption: Exciton utilization in different generations of OLEDs.

References

Cross-Validation of Analytical Methods for 3-Fluorobiphenyl Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Fluorobiphenyl, a halogenated aromatic hydrocarbon, is critical in various fields, including environmental monitoring, toxicology studies, and as a potential impurity in pharmaceutical manufacturing. The selection of a robust and reliable analytical method is paramount for generating high-fidelity data. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

Cross-validation of analytical methods is a crucial step to ensure the consistency and accuracy of results, particularly when methods are transferred between laboratories or when a new method is implemented. This guide outlines the principles of cross-validation and presents a comparative analysis of HPLC and GC-MS based on performance data from validated methods for structurally similar biphenyl and halogenated aromatic compounds, in the absence of a direct cross-validation study for this compound itself.

Method Performance Comparison

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the nature of the analysis (e.g., routine quality control versus trace-level environmental monitoring). The following table summarizes the expected performance characteristics for each method based on data from analogous compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995[1][2]> 0.99[3]
Accuracy (% Recovery) 98 - 102%80 - 120%
Precision (%RSD) < 5%< 15%[4]
Limit of Detection (LOD) ~0.03 µg/mL[5]~0.005 ng/mL[6]
Limit of Quantification (LOQ) ~0.10 µg/mL[5]0.03 ng/mL[4]
Selectivity Good, dependent on chromatographic separationExcellent, based on mass-to-charge ratio
Throughput HighModerate
Ideal Application Routine analysis, quality control, formulations[7]Trace analysis, complex matrices, environmental samples[8]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1] The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1][9]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Dissolve or dilute the sample in the mobile phase to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound, particularly in complex environmental or biological matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z 172, 171, 152) should be monitored.

Sample Preparation:

  • Extraction: For solid samples (e.g., soil, tissue), use a suitable extraction technique such as Soxhlet or pressurized liquid extraction with a non-polar solvent like hexane or a mixture of hexane and acetone. For liquid samples (e.g., water), perform liquid-liquid extraction with a solvent such as dichloromethane.

  • Clean-up: The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.

  • Concentration: The cleaned-up extract is then concentrated to a small volume under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent (e.g., hexane) prior to GC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships inherent in the cross-validation of analytical methods.

CrossValidationWorkflow cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., GC-MS) cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_analysis Sample Analysis A_val->A_analysis compare Compare Results A_analysis->compare B_dev Method Development B_val Method Validation B_dev->B_val B_analysis Sample Analysis B_val->B_analysis B_analysis->compare stats Statistical Analysis (e.g., t-test, F-test) compare->stats report Final Report stats->report

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters center Validated Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD linearity->lod loq LOQ linearity->loq accuracy->precision robustness Robustness precision->robustness

Caption: Interrelationship of key analytical method validation parameters.

References

Comparative analysis of the crystal packing of fluorobiphenyl isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of 2-fluorobiphenyl and 4-fluorobiphenyl reveals distinct packing motifs and intermolecular interactions influenced by the position of the fluorine atom. While the crystal structure of 3-fluorobiphenyl remains elusive in publicly accessible databases, the available data for the ortho- and para-isomers provide valuable insights for researchers, scientists, and drug development professionals in understanding how subtle changes in molecular structure can dictate solid-state architecture.

This guide presents a comparative analysis of the crystal packing of 2-fluorobiphenyl and 4-fluorobiphenyl, summarizing their crystallographic data in a structured table and providing detailed experimental protocols for their structure determination. The logical workflow of this comparative analysis is also visualized.

Crystallographic Data Summary

The crystallographic parameters for 2-fluorobiphenyl and 4-fluorobiphenyl are presented below. These parameters highlight the differences in their crystal systems, space groups, and unit cell dimensions.

Parameter2-Fluorobiphenyl4-Fluorobiphenyl[1]
Chemical Formula C₁₂H₉FC₁₂H₉F
COD ID 20208332020836[1]
Crystal System MonoclinicOrthorhombic[1]
Space Group P2₁/nP b c n[1]
a (Å) 5.865(2)5.6462[1]
b (Å) 7.784(3)20.739[1]
c (Å) 9.537(4)7.292[1]
α (°) 9090[1]
β (°) 99.23(3)90[1]
γ (°) 9090[1]
Volume (ų) 429.6(3)853.3
Z 24[1]
Dihedral Angle (°) 54.83(7)0.71(8)

Table 1: Comparative Crystallographic Data of Fluorobiphenyl Isomers.

Experimental Protocols

The crystallographic data for both 2-fluorobiphenyl and 4-fluorobiphenyl were obtained from single-crystal X-ray diffraction studies. The following provides a general overview of the experimental methodologies typically employed in such analyses.

Crystal Growth

Single crystals of the fluorobiphenyl isomers suitable for X-ray diffraction are typically grown from a saturated solution using techniques such as slow evaporation or vapor diffusion. For instance, colorless crystals of 2-fluorobiphenyl and 4-fluorobiphenyl can be obtained by dissolving the respective compounds in an appropriate organic solvent (e.g., ethanol, hexane, or a mixture of solvents) and allowing the solvent to evaporate slowly at a constant temperature.

X-ray Data Collection

A suitable single crystal of each isomer is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction images are collected using a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. The positions of hydrogen atoms are typically calculated and refined using a riding model.

Visualization of the Comparative Analysis Workflow

The logical process for conducting a comparative analysis of the crystal packing of fluorobiphenyl isomers is illustrated in the following diagram.

G Comparative Analysis Workflow of Fluorobiphenyl Isomers cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Comparative Evaluation and Reporting A Search for Crystal Structures (2-, 3-, and 4-Fluorobiphenyl) B Retrieve Crystallographic Data (COD, CCDC) A->B Database Search D Extract Quantitative Data (Unit Cell, Space Group, etc.) B->D Data Extraction C Find Experimental Protocols F Document Experimental Methods C->F Methodology Documentation G Create Comparative Data Table D->G Tabulation E Analyze Intermolecular Interactions (C-H...F, π-π stacking) I Write Comparison Guide E->I In-depth Analysis F->I Protocol Inclusion G->I Data Presentation H Generate Visualization (DOT Script) H->I Visualization

Caption: Workflow for the comparative analysis of fluorobiphenyl isomer crystal packing.

Discussion of Crystal Packing and Intermolecular Interactions

The difference in the position of the fluorine atom between 2-fluorobiphenyl and 4-fluorobiphenyl leads to significant variations in their crystal packing.

4-Fluorobiphenyl: This isomer crystallizes in the orthorhombic space group P b c n.[1] A key feature of its crystal structure is the near-planar conformation of the molecule, with a very small dihedral angle of 0.71(8)° between the two phenyl rings. The crystal packing is characterized by the presence of weak intermolecular C—H⋯F interactions. These interactions, along with van der Waals forces, contribute to the overall stability of the crystal lattice.

2-Fluorobiphenyl: In contrast, 2-fluorobiphenyl crystallizes in the monoclinic space group P2₁/n. The ortho-position of the fluorine atom induces a significant twist in the molecule, resulting in a much larger dihedral angle of 54.83(7)° between the phenyl rings. The structure of 2-fluorobiphenyl is reported to be disordered and isomorphous with that of 2,2'-difluorobiphenyl.[2] This disorder suggests that the molecules may adopt multiple orientations within the crystal lattice. The intermolecular interactions in the crystal of 2-fluorobiphenyl are also expected to be influenced by the twisted conformation and the presence of the ortho-fluorine atom, likely involving a different network of C—H⋯F and other non-covalent interactions compared to the 4-isomer.

The absence of crystallographic data for This compound in the public domain prevents a direct comparison with the other two isomers. Further research to determine its crystal structure would be highly beneficial to complete the understanding of the influence of fluorine substitution on the crystal packing of this class of compounds.

References

A Comparative Analysis of the Biological Activity of 3-Fluorobiphenyl Derivatives and Other Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-fluorobiphenyl derivatives against other halogenated biphenyl compounds, including those containing chlorine, bromine, and iodine. The introduction of a halogen atom to the biphenyl scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. This document summarizes key findings on their cytotoxicity, enzyme inhibition, and receptor binding profiles, supported by detailed experimental protocols and visual representations of relevant signaling pathways and workflows.

Comparative Biological Activity

The biological effects of halogenated biphenyls are critically dependent on the nature, position, and number of halogen substituents. While direct comparative studies focusing specifically on this compound derivatives versus their other 3-halogenated counterparts are not extensively available in the public domain, broader structure-activity relationship studies on halogenated biphenyls provide valuable insights.

Cytotoxicity

Halogenated biphenyls exhibit a wide range of cytotoxic activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter in these assessments.

Compound ClassCell LineIC50 (µM)Observations
Fluorinated Biphenyl Derivatives Various Cancer Cell LinesVariesGenerally, fluorination can enhance cytotoxic effects. The position of the fluorine atom is crucial for activity.
Chlorinated Biphenyl Derivatives Various Cancer Cell LinesVariesPotency is dependent on the degree and position of chlorination. ortho-substitution can decrease immunotoxic potency.[1]
Brominated Biphenyl Derivatives --Often exhibit higher potency in biological assays compared to their chlorinated analogues.
Iodinated Biphenyl Derivatives --Data is limited, but the larger size and different electronic properties of iodine are expected to significantly impact activity.
Enzyme Inhibition

Halogenated biphenyls are known to interact with and inhibit various enzymes. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

Compound ClassTarget EnzymeKi (nM)Observations
This compound Derivatives Fatty Acid Amide Hydrolase (FAAH)VariesSome fluorinated derivatives are potent FAAH inhibitors.
Other Halogenated Biphenyls VariousVariesThe type and position of the halogen influence the inhibitory potency and selectivity. For instance, polyhalogenated biphenyls can induce microsomal mixed-function oxygenases, with the structure-activity relationship being well-defined for certain congeners.
Receptor Binding

The affinity of halogenated biphenyls for various receptors is a key determinant of their biological effects. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor.

Compound ClassTarget ReceptorKd (nM)Observations
This compound Derivatives VariousVariesFluorine substitution can modulate receptor binding affinity.
Other Halogenated Biphenyls Aryl hydrocarbon Receptor (AhR), Transthyretin (TTR)VariesBrominated phenols have shown higher binding potency to TTR than their chlorinated counterparts. The binding affinity to the AhR is highly dependent on the planarity of the biphenyl rings, which is influenced by ortho-halogen substitution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the biological activity of halogenated compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives and other halogenated biphenyls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Inhibitor (test compounds)

  • Assay buffer

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells/cuvettes. Incubate for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the type of inhibition and calculate the Ki value.

Radioligand Binding Assay

This assay measures the binding of a radiolabeled ligand to a receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [3H]-labeled compound)

  • Unlabeled test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50, from which the Ki and subsequently the Kd can be calculated.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives and other halogenated compounds are often mediated through their interaction with specific cellular signaling pathways. Polychlorinated biphenyls (PCBs), a well-studied class of halogenated biphenyls, have been shown to modulate pathways such as the PI3K/Akt and MAPK signaling cascades, and to disrupt intracellular calcium homeostasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some halogenated biphenyls can activate this pathway, contributing to their biological effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Response (Growth, Proliferation, Survival) Downstream->Response Leads to Halogenated_Biphenyl Halogenated Biphenyl Halogenated_Biphenyl->RTK Activates

Caption: Activation of the PI3K/Akt signaling pathway by halogenated biphenyls.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and differentiation that can be influenced by halogenated biphenyls.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Regulates Halogenated_Biphenyl Halogenated Biphenyl Halogenated_Biphenyl->GrowthFactorReceptor Activates

Caption: Modulation of the MAPK/ERK signaling pathway by halogenated biphenyls.

Experimental Workflow for Biological Activity Assessment

A typical workflow for assessing the biological activity of novel halogenated biphenyl derivatives is outlined below.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays Cytotoxicity_Screening->Enzyme_Inhibition_Assay Receptor_Binding_Assay Receptor Binding Assays Cytotoxicity_Screening->Receptor_Binding_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Enzyme_Inhibition_Assay->Mechanism_of_Action Receptor_Binding_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Caption: General workflow for evaluating the biological activity of halogenated biphenyls.

References

A Researcher's Guide to Predicting the Properties of 3-Fluorobiphenyl: A Comparative Analysis of Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's properties is a critical step in the discovery and safety assessment pipeline. This guide provides a comparative analysis of computational models for predicting the physicochemical and toxicological properties of 3-Fluorobiphenyl, a halogenated aromatic compound. By juxtaposing predicted data with available experimental findings, this guide aims to offer a clear validation of these computational tools.

Unveiling the Physicochemical Profile of this compound

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Here, we compare experimental data for this compound and its isomers with predictions from leading computational models.

Table 1: Comparison of Experimental and Predicted Physicochemical Properties of this compound

PropertyExperimental Value (this compound)Predicted Value (ADMETlab 2.0)Predicted Value (EPA T.E.S.T.)Experimental Value (2-Fluorobiphenyl)Experimental Value (4-Fluorobiphenyl)
Molecular Weight ( g/mol ) 172.20[1]172.2172.2172.20[2]172.20[3][4]
Melting Point (°C) 26-27[5]78.5567.4971-74[6]75-79[4]
Boiling Point (°C) 153-154 (at 50 Torr)[5]250.31249.33248[2][6]283-284[4]
LogP (Octanol-Water Partition Coefficient) 4.1 (XLogP3)[1]3.663.824.484.1
Water Solubility (mg/L) Not Available24.0129.51InsolubleNot Available
Vapor Pressure (mmHg at 25°C) Not Available0.040.060.040.00901[3]

Assessing the Toxicological Landscape

Early-stage toxicological assessment is paramount to mitigate the risks of adverse effects. This section evaluates the predictive power of computational models for key toxicity endpoints.

Table 2: Comparison of Predicted Toxicological Properties of this compound

PropertyPredicted Value (ProTox-II)Predicted Value (ADMETlab 2.0)
LD50 (rat, acute oral, mg/kg) 500 (Class IV)450
Hepatotoxicity Inactive (Prob: 0.72)Low
Carcinogenicity Inactive (Prob: 0.63)Low
Mutagenicity Inactive (Prob: 0.78)Low
Cytotoxicity (hERG inhibition) Not AvailableLow
Fish Acute Toxicity (LC50, mg/L) Not Available3.89
Daphnia Acute Toxicity (LC50, mg/L) Not Available2.14

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagram illustrates the logical flow from data acquisition to comparative analysis.

Validation_Workflow Computational Model Validation Workflow for this compound cluster_data_acquisition Data Acquisition cluster_prediction Prediction cluster_analysis Analysis & Comparison cluster_output Output Experimental_Data Experimental Data (this compound & Isomers) Compare_Physicochemical Compare Physicochemical Data (Tables & Text) Experimental_Data->Compare_Physicochemical Computational_Models Computational Models (ADMETlab 2.0, ProTox-II, T.E.S.T.) Predict_Physicochemical Predict Physicochemical Properties Computational_Models->Predict_Physicochemical Predict_Toxicological Predict Toxicological Properties Computational_Models->Predict_Toxicological Predict_Physicochemical->Compare_Physicochemical Compare_Toxicological Compare Toxicological Predictions (Tables & Text) Predict_Toxicological->Compare_Toxicological Validation_Report Publish Comparison Guide Compare_Physicochemical->Validation_Report Compare_Toxicological->Validation_Report

Figure 1: Validation workflow diagram.

Methodologies for Experimental Determination

The experimental data cited in this guide are obtained through standardized protocols, primarily following the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data reliability and international acceptance.[7][8][9][10][11]

Physicochemical Properties:

  • Melting Point (OECD TG 102): This test determines the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental property for characterization and purity assessment.

  • Boiling Point (OECD TG 103): This guideline specifies methods for determining the temperature at which a liquid's vapor pressure equals the external pressure, providing a measure of its volatility.

  • Octanol-Water Partition Coefficient (LogP) (OECD TG 107 & 117): The shake-flask or HPLC methods are used to determine the ratio of a chemical's concentration in octanol and water, indicating its hydrophobicity and potential for bioaccumulation.

  • Water Solubility (OECD TG 105): The column elution, flask, or gas saturation methods are employed to determine the maximum concentration of a substance that can dissolve in water at a given temperature.

  • Vapor Pressure (OECD TG 104): This test measures the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases in a closed system, indicating the substance's tendency to evaporate.

Toxicological Properties:

  • Acute Oral Toxicity (OECD TG 420, 423, 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration to rodents, typically to determine the LD50 (median lethal dose).[12][13][14]

  • In Vitro Cytotoxicity: Assays such as the MTT or neutral red uptake assays are used to assess the toxicity of a substance to cultured cells, providing insights into its potential to cause cell death.

  • Ecotoxicity: Standardized tests, such as those for acute toxicity to fish (OECD TG 203) and daphnia (OECD TG 202), are conducted to evaluate the potential harm of a substance to aquatic organisms.

Conclusion

This comparative guide demonstrates that while computational models provide valuable and rapid estimations of this compound's properties, discrepancies with available experimental data exist. For physicochemical properties, the predictions for boiling point and LogP show reasonable correlation with experimental values of isomers, though melting point predictions are less accurate. The lack of comprehensive experimental toxicological data for this compound highlights a critical gap and underscores the current reliance on in silico models for initial risk assessment. Researchers and drug development professionals are encouraged to utilize these computational tools as a preliminary screening mechanism, while recognizing the indispensable need for experimental validation to confirm the predicted properties and ensure the safety and efficacy of novel compounds.

References

Comparative cost-analysis of different synthetic routes to 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Economic Viability of Common Synthetic Pathways

The synthesis of 3-Fluorobiphenyl, a key structural motif in many pharmaceutical and agrochemical compounds, can be achieved through various cross-coupling strategies. The choice of synthetic route is often dictated by factors such as precursor availability, reaction yield, and overall process cost. This guide provides a comparative cost-analysis of four prominent synthetic methodologies: the Suzuki-Miyaura coupling, the Ullmann reaction, the Grignard reaction, and the Negishi coupling. By examining the costs of raw materials, catalysts, reagents, and solvents, alongside typical reaction yields, this document aims to equip researchers and process chemists with the necessary data to make informed decisions for the efficient synthesis of this important intermediate.

Comparative Cost Overview

The following tables provide a detailed breakdown of the estimated costs associated with each synthetic route to produce this compound. The analysis is based on commercially available prices for reagents and catalysts, and on typical laboratory-scale reaction conditions and yields found in the literature. It is important to note that these costs are estimates and can vary based on supplier, purity, and scale of the synthesis.

Table 1: Raw Material Cost Comparison
Raw MaterialSupplier 1 Price (per gram)Supplier 2 Price (per gram)Primary Synthetic Route(s)
3-Bromofluorobenzene~$0.18 - $4.02[1][2]~$0.99Suzuki, Grignard, Negishi
3-Fluorophenylboronic Acid~$0.64 - $2.56[3]~$0.29 - $0.78[4]Suzuki
Phenylboronic Acid~$0.08 - $0.58[5][6][7]-Suzuki
Iodobenzene~$0.20 - $0.60[8]~$0.08 - $0.56[9][10][11]Ullmann
3-Fluoroaniline~$1.14 - $1.71[12][13][14][15][16]-(Alternative routes not detailed)
3-Chlorofluorobenzene~$3.00-(Alternative starting material)
3-Fluoroiodobenzene~$1.55~$0.69[17]Ullmann (alternative)
Table 2: Catalyst and Reagent Cost Comparison
Catalyst / ReagentSupplier 1 Price (per gram)Supplier 2 Price (per gram)Primary Synthetic Route(s)
Palladium Acetate~$800 - $2850[18]~$96.30 - $65.20[19]Suzuki, Negishi
Copper Powder~$0.70 - $1.20[20]~$52.99/500gUllmann
Magnesium Turnings~$0.06 - $0.54[21][22]~$0.36 - $0.45[3][23][24]Grignard
Zinc Chloride~$0.06 - $0.12[4][25][26]~$0.03[27]Negishi
Triphenylphosphine~$0.05 - $0.13[28][29][30][31][32]-Suzuki, Negishi
XPhos~$188/5g - $664/25g[33]~$490/25g[17]Suzuki, Negishi
Table 3: Solvent and Base Cost Comparison
Solvent / BasePrice Range (per Liter)Primary Synthetic Route(s)
Toluene~$8.45 - $32.00/gallon[5][7][34]Suzuki, Grignard
Tetrahydrofuran (THF)~
140/kg140/kg - ~140/kg−
62/quart[8][10][13][19][23]
Grignard, Negishi
Dimethylformamide (DMF)~$68 - $150[27]Ullmann, Suzuki
Sodium Carbonate~
5.50/500g5.50/500g - ~5.50/500g−
81.25/kg[35][36]
Suzuki
Potassium Carbonate~
1.50/kg1.50/kg - ~1.50/kg−
24.20/500g[17][18][22][28]
Suzuki, Ullmann

Synthetic Route Analysis

Below are the detailed experimental protocols for each of the four synthetic routes, along with a discussion of their respective advantages and disadvantages from a cost and process perspective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the synthesis of this compound, this typically involves the reaction of an aryl halide (e.g., 3-bromofluorobenzene) with an arylboronic acid (e.g., phenylboronic acid) or vice versa, catalyzed by a palladium complex.

Experimental Protocol:

A common procedure involves the reaction of 3-bromofluorobenzene with phenylboronic acid. In a typical setup, a flask is charged with 3-bromofluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base like sodium carbonate (2.0 eq). The mixture is then dissolved in a solvent system, often a mixture of toluene and water. The reaction is heated to reflux (around 80-100 °C) for several hours until completion, as monitored by TLC or GC. After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound. Yields for this reaction are generally high, often exceeding 80-90%.[15]

Cost Considerations:

  • Raw Materials: The cost of boronic acids can be a significant factor. While phenylboronic acid is relatively inexpensive, substituted boronic acids like 3-fluorophenylboronic acid are more costly.[3][4][5][6][7] The choice between using 3-bromofluorobenzene with phenylboronic acid or 3-fluorophenylboronic acid with a cheaper aryl halide will depend on the relative prices of these starting materials.

  • Catalyst: Palladium catalysts are a major cost driver.[18][19] However, the catalyst loading is typically low (0.5-5 mol%). The choice of ligand also impacts the cost, with more complex phosphine ligands like XPhos being significantly more expensive than simpler ones like triphenylphosphine.[7][17][18][28][29][30][31][32][33][34]

  • Process: The reaction conditions are relatively mild, and the high yields can make this an economically attractive route. However, the need for chromatographic purification on a large scale can add to the overall cost.

Suzuki_Miyaura_Coupling 3-Bromofluorobenzene 3-Bromofluorobenzene Reaction Mixture Reaction Mixture 3-Bromofluorobenzene->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O)->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat

Caption: Suzuki-Miyaura coupling pathway to this compound.

Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halides.

Experimental Protocol:

A typical Ullmann reaction for synthesizing a symmetric biaryl involves heating an aryl halide with copper powder at high temperatures. For an unsymmetrical biphenyl like this compound, a modified approach is needed, often involving the coupling of two different aryl halides, for example, 3-fluoroiodobenzene and a large excess of benzene (acting as both reactant and solvent), in the presence of copper powder. The reaction typically requires high temperatures (often >200 °C) and long reaction times.[5][11][14] The workup involves filtering off the copper salts and distilling the excess benzene, followed by purification of the product. Yields for Ullmann reactions can be variable and are often moderate.[5]

Cost Considerations:

  • Raw Materials: The cost of aryl iodides is generally higher than that of the corresponding bromides or chlorides.[8][9][10][11][17][28]

  • Catalyst: Copper powder is significantly cheaper than palladium catalysts.[20]

  • Process: The high reaction temperatures lead to higher energy costs. The often moderate yields and the need for significant purification can make this route less economically viable for large-scale production compared to more modern cross-coupling methods. The use of a large excess of one reactant to favor the unsymmetrical product also adds to the cost and waste.

Ullmann_Reaction 3-Fluoroiodobenzene 3-Fluoroiodobenzene Reaction Mixture Reaction Mixture 3-Fluoroiodobenzene->Reaction Mixture Benzene (excess) Benzene (excess) Benzene (excess)->Reaction Mixture Copper Powder Copper Powder Copper Powder->Reaction Mixture This compound This compound Reaction Mixture->this compound High Temperature

Caption: Ullmann reaction pathway to this compound.

Grignard Reaction

The Grignard reaction offers a pathway to this compound through the reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

Experimental Protocol:

One possible Grignard route involves the preparation of phenylmagnesium bromide from bromobenzene and magnesium turnings in an anhydrous ether solvent like THF.[25][29][31][33] This Grignard reagent is then reacted with 3-bromofluorobenzene in the presence of a catalyst, such as a nickel or palladium complex, to form this compound. The reaction is typically carried out at room temperature or with gentle heating. The workup involves quenching the reaction with an acidic solution, followed by extraction, drying, and purification of the product. Yields can be moderate to good, but side reactions, such as the formation of biphenyl from the Grignard reagent, can occur.[29]

Cost Considerations:

  • Raw Materials: The starting aryl halides are readily available. Magnesium is an inexpensive reagent.[3][21][22][23][24]

  • Catalyst: While the reaction can be catalyzed by relatively inexpensive nickel salts, palladium catalysts are also used.

  • Process: The requirement for strictly anhydrous conditions can be a challenge on a large scale, potentially increasing operational costs. The formation of homocoupled byproducts can also necessitate more extensive purification.

Grignard_Reaction Bromobenzene Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide Mg, THF Magnesium Magnesium Magnesium->Phenylmagnesium Bromide THF (anhydrous) THF (anhydrous) THF (anhydrous)->Phenylmagnesium Bromide This compound This compound Phenylmagnesium Bromide->this compound 3-Bromofluorobenzene, Catalyst 3-Bromofluorobenzene 3-Bromofluorobenzene 3-Bromofluorobenzene->this compound Catalyst (e.g., NiCl2) Catalyst (e.g., NiCl2) Catalyst (e.g., NiCl2)->this compound

Caption: Grignard reaction pathway to this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.

Experimental Protocol:

For the synthesis of this compound, this could involve the preparation of a phenylzinc reagent from a phenyl halide and zinc, which is then coupled with 3-bromofluorobenzene. Alternatively, an organozinc reagent can be prepared from 3-bromofluorobenzene and then coupled with an aryl halide. The reaction is typically carried out in a solvent like THF or DMF and is catalyzed by a palladium complex, often with a phosphine ligand. The reaction conditions are generally mild. Yields for Negishi couplings can be high, and the reaction often exhibits good functional group tolerance.

Cost Considerations:

  • Raw Materials: The starting materials are similar to those used in other cross-coupling reactions. Zinc chloride is an inexpensive reagent.[4][25][26][27]

  • Catalyst: Similar to the Suzuki coupling, the cost of the palladium catalyst and phosphine ligand is a significant factor.

  • Process: The preparation of the organozinc reagent is an additional step. While the reaction conditions are mild, the sensitivity of organozinc reagents to air and moisture can present challenges for large-scale synthesis.

Negishi_Coupling 3-Bromofluorobenzene 3-Bromofluorobenzene Organozinc Reagent Organozinc Reagent 3-Bromofluorobenzene->Organozinc Reagent Zinc Zinc Zinc Zinc->Organozinc Reagent Phenyl Halide Phenyl Halide This compound This compound Phenyl Halide->this compound Organozinc Reagent->this compound Phenyl Halide, Pd Catalyst Pd Catalyst Pd Catalyst Pd Catalyst->this compound

Caption: Negishi coupling pathway to this compound.

Conclusion

The choice of the most cost-effective synthetic route to this compound is a multifactorial decision.

  • The Suzuki-Miyaura coupling often presents the most favorable balance of high yields, mild reaction conditions, and readily available starting materials, despite the high cost of palladium catalysts. For industrial-scale production, minimizing catalyst loading and efficient recycling are crucial for economic viability.[1][12][27][34][36]

  • The Ullmann reaction , while utilizing an inexpensive copper catalyst, is often hampered by harsh reaction conditions, lower yields, and the need for more energy-intensive processes, making it less favorable for large-scale, cost-effective synthesis.[5][11][14]

  • The Grignard reaction offers a potentially low-cost alternative, particularly if nickel catalysts are employed. However, the stringent requirement for anhydrous conditions and the potential for side reactions can increase process complexity and purification costs.[25][29][31][33]

  • The Negishi coupling provides high yields and good functional group tolerance but shares the high palladium catalyst cost with the Suzuki reaction. The preparation and handling of air- and moisture-sensitive organozinc reagents can also add to the operational complexity and cost.

Ultimately, a thorough process optimization, including catalyst screening, reaction condition refinement, and development of efficient purification methods, is essential to determine the most economically viable route for the synthesis of this compound at any given scale. This guide provides a foundational cost-analysis to aid in the initial stages of this decision-making process.

References

Safety Operating Guide

Proper Disposal of 3-Fluorobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluorobiphenyl, drawing from safety data sheets and general chemical waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to national and local regulations for chemical waste. Given the varying classifications of this compound, a cautious approach is warranted.

Step 1: Waste Collection and Storage

  • Do not mix: Keep this compound waste separate from other waste streams.

  • Original Containers: Whenever possible, store the waste in its original container. If this is not feasible, use a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

  • Cleaning: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated absorbents, must be collected and disposed of as hazardous waste.

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved chemical waste management company.[3] These companies are equipped to handle and dispose of chemical waste in compliance with all relevant regulations.

  • Regulatory Compliance: Waste disposal must be carried out in accordance with all national and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Quantitative Data Summary

ParameterValue/InstructionSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat, closed-toe shoes[3]
Handling Area Well-ventilated area, preferably a chemical fume hood[3]
Waste Segregation Do not mix with other waste
Waste Container Original container or a labeled, sealed, compatible container
Spill Cleanup (Solids) Sweep or vacuum, place in a suitable disposal container, avoid dust generation[1][2]
Final Disposal Method Approved waste disposal plant or licensed chemical waste management company[3][4]
Regulatory Framework Adherence to national and local regulations is mandatory

Experimental Protocols

The provided information focuses on disposal procedures rather than experimental protocols involving this compound. For experimental use, always refer to the specific safety data sheet (SDS) provided by the manufacturer and follow established laboratory safety protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container ppe->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Protocol: Contain, Clean, Collect Waste spill->cleanup Yes store Store in designated hazardous waste area spill->store No cleanup->store contact_ehs Contact Institutional EHS for Disposal Procedures store->contact_ehs dispose Arrange for pickup by licensed waste disposal service contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Fluorobiphenyl. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent contact with skin, eyes, and the respiratory system when handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles or eyeglasses with side shields. Face shield.Goggles should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn when there is a risk of splashing.
Hands Chemical-resistant gloves.Inspect gloves for integrity before use and dispose of them properly after handling.[3]
Body Lab coat or appropriate protective clothing.Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory NIOSH-approved respirator.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed whenever workplace conditions warrant a respirator's use.[1][2] Use in a well-ventilated area.[4]
Feet Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area to minimize inhalation of dust or vapors.[1][4]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Wash hands thoroughly after handling the chemical.[1][4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Minimize dust generation and accumulation.[1]

  • Keep containers securely sealed when not in use.[4]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][5]

  • Store away from incompatible materials.[1][5]

Disposal Plan

Waste Disposal:

  • Dispose of waste material in accordance with national and local regulations.[6]

  • Chemical waste should be collected in suitable, closed containers for disposal.[5][7]

  • Do not mix with other waste.[6]

  • Empty containers should be handled as the product itself.[6]

Spill Cleanup:

  • For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to a container for disposal.[8]

  • Use absorbent paper dampened with solvent to clean up any remaining material.[8]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[8]

  • Ensure adequate ventilation during cleanup.[1]

  • For major spills, evacuate the area and alert emergency services.[4]

Experimental Protocols

No key experimental protocols were cited in the provided search results. Therefore, detailed methodologies for experiments are not included.

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Don Appropriate PPE b Ensure Proper Ventilation a->b c Weigh/Measure in a Fume Hood b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.